CXCR2 antagonist 7
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C14H14F2N6OS |
|---|---|
Molecular Weight |
352.36 g/mol |
IUPAC Name |
(2R)-2-[[5-[(2,3-difluorophenyl)methylsulfanyl]-2H-triazolo[4,5-d]pyrimidin-7-yl]amino]propan-1-ol |
InChI |
InChI=1S/C14H14F2N6OS/c1-7(5-23)17-12-11-13(21-22-20-11)19-14(18-12)24-6-8-3-2-4-9(15)10(8)16/h2-4,7,23H,5-6H2,1H3,(H2,17,18,19,20,21,22)/t7-/m1/s1 |
InChI Key |
DOIXIVNPHLJHFY-SSDOTTSWSA-N |
Isomeric SMILES |
C[C@H](CO)NC1=NC(=NC2=NNN=C21)SCC3=C(C(=CC=C3)F)F |
Canonical SMILES |
CC(CO)NC1=NC(=NC2=NNN=C21)SCC3=C(C(=CC=C3)F)F |
Origin of Product |
United States |
Foundational & Exploratory
CXCR2 Antagonist 7: A Deep Dive into its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action for CXCR2 Antagonist 7, a potent inhibitor of the C-X-C motif chemokine receptor 2. The document details the receptor's signaling pathways, the antagonist's inhibitory effects, and relevant quantitative data, offering valuable insights for researchers and professionals in drug development.
Introduction to CXCR2
The C-X-C motif chemokine receptor 2 (CXCR2) is a G protein-coupled receptor (GPCR) that plays a pivotal role in the inflammatory response.[1][2] Primarily expressed on the surface of neutrophils and other immune cells like monocytes and mast cells, CXCR2 is activated by several CXC chemokines, most notably CXCL8 (Interleukin-8) in humans.[1][3] Upon activation, CXCR2 triggers a cascade of intracellular signaling events that are crucial for neutrophil migration, recruitment to sites of inflammation, and subsequent effector functions.[1][4] Dysregulation of the CXCR2 signaling pathway is implicated in a variety of inflammatory diseases, including chronic obstructive pulmonary disease (COPD), asthma, and arthritis, making it a significant therapeutic target.[1]
The CXCR2 Signaling Cascade
CXCR2 activation initiates a well-defined signaling cascade. As a GPCR, it is coupled to inhibitory G proteins (Gαi).[5] Ligand binding to CXCR2 induces a conformational change in the receptor, leading to the dissociation of the Gαi subunit from the Gβγ dimer.[1][5] Both the Gαi and Gβγ subunits proceed to activate downstream effector molecules.
The key signaling pathways activated by CXCR2 include:
-
Phospholipase C (PLC) / Protein Kinase C (PKC) Pathway: The Gβγ subunit activates PLC, which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates PKC.[5][6]
-
Phosphoinositide 3-kinase (PI3K) / Akt Pathway: The Gβγ subunit also activates PI3K, which phosphorylates PIP2 to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 serves as a docking site for proteins containing a pleckstrin homology (PH) domain, such as Akt (also known as protein kinase B), leading to their activation.[5][6]
-
Ras/Raf/MEK/ERK (MAPK) Pathway: CXCR2 activation can also lead to the stimulation of the mitogen-activated protein kinase (MAPK) cascade, including the ERK1/2 pathway, which is crucial for cell proliferation and survival.[5][6]
-
JAK/STAT Pathway: The Janus kinase/signal transducer and activator of transcription pathway can also be activated downstream of CXCR2, contributing to the transcriptional regulation of various genes involved in inflammation.[6]
The culmination of these signaling events is the promotion of neutrophil chemotaxis, degranulation, and the release of reactive oxygen species (ROS), all of which are critical components of the inflammatory response.
Mechanism of Action of this compound
This compound is a potent, small-molecule inhibitor of the CXCR2 receptor. Its primary mechanism of action is competitive antagonism, whereby it binds to the CXCR2 receptor and prevents the binding of its natural chemokine ligands, such as CXCL8. This blockade of ligand binding effectively inhibits the initiation of the downstream signaling cascade.
By occupying the ligand-binding site, this compound prevents the G-protein coupling and subsequent activation of PLC, PI3K, and other downstream effectors. The direct consequence of this inhibition is the suppression of calcium mobilization, a critical step in neutrophil activation and chemotaxis.
Quantitative Data
The potency of this compound has been characterized by its binding affinity and its ability to inhibit downstream functional responses. The following table summarizes the key quantitative data available for this compound.
| Parameter | Value (IC50) | Description | Reference |
| CXCR2 Binding Affinity | 0.044 µM | The concentration of the antagonist required to displace 50% of a radiolabeled ligand from the CXCR2 receptor. | [7][8] |
| Calcium Mobilization | 0.66 µM | The concentration of the antagonist required to inhibit 50% of the CXCL8-induced intracellular calcium release. | [7][8] |
Experimental Protocols
While specific, detailed experimental protocols for the characterization of this compound are not publicly available, the following outlines the general methodologies typically employed for determining the IC50 values for CXCR2 binding affinity and calcium mobilization.
CXCR2 Binding Affinity Assay (General Protocol)
This assay is designed to measure the ability of a test compound to compete with a radiolabeled ligand for binding to the CXCR2 receptor.
Methodology:
-
Cell Culture and Membrane Preparation: A stable cell line overexpressing human CXCR2 (e.g., HEK293 or CHO cells) is cultured. The cells are then harvested, and crude membrane preparations are isolated by homogenization and centrifugation.
-
Binding Reaction: The cell membranes are incubated in a binding buffer containing a constant concentration of a radiolabeled CXCR2 ligand (e.g., [125I]-CXCL8) and varying concentrations of the test antagonist.
-
Separation of Bound and Free Ligand: After incubation to allow binding to reach equilibrium, the reaction mixture is rapidly filtered through a glass fiber filter. The filter traps the membranes with the bound radioligand, while the unbound ligand passes through.
-
Quantification: The radioactivity retained on the filters is measured using a gamma counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the concentration of the antagonist that inhibits 50% of the specific binding of the radiolabeled ligand (IC50).
Calcium Mobilization Assay (General Protocol)
This functional assay measures the ability of a test compound to inhibit the increase in intracellular calcium concentration induced by a CXCR2 agonist.
Methodology:
-
Cell Preparation: Cells endogenously or recombinantly expressing CXCR2 are seeded into a microplate.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM). These dyes exhibit a significant increase in fluorescence intensity upon binding to free intracellular calcium.
-
Compound Addition: The cells are pre-incubated with varying concentrations of the CXCR2 antagonist.
-
Agonist Stimulation: A CXCR2 agonist, such as CXCL8, is added to the wells to stimulate the receptor and induce calcium release from intracellular stores.
-
Fluorescence Measurement: The change in fluorescence intensity is measured in real-time using a fluorescence plate reader.
-
Data Analysis: The data are used to generate dose-response curves, and the IC50 value is calculated as the concentration of the antagonist that produces a 50% inhibition of the agonist-induced calcium response.
Therapeutic Implications and Conclusion
CXCR2 antagonists, such as this compound, hold significant therapeutic promise for a wide range of inflammatory diseases. By effectively blocking neutrophil recruitment and activation, these compounds can potentially mitigate the tissue damage associated with chronic inflammation.[4] Several CXCR2 antagonists have been investigated in clinical trials for conditions like COPD and bronchiectasis.[9][10][11][12][13]
References
- 1. The role of CXCR2 in acute inflammatory responses and its antagonists as anti-inflammatory therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are the therapeutic applications for CXCR2 antagonists? [synapse.patsnap.com]
- 3. Frontiers | CXCR2: From Bench to Bedside [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. CXCR2 Receptor: Regulation of Expression, Signal Transduction, and Involvement in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. cxcr2 | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. What CXCR2 antagonists are in clinical trials currently? [synapse.patsnap.com]
- 10. atsjournals.org [atsjournals.org]
- 11. publications.ersnet.org [publications.ersnet.org]
- 12. CXCR2 Antagonist MK-7123. A Phase 2 Proof-of-Concept Trial for Chronic Obstructive Pulmonary Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. CXCR2 antagonist for patients with chronic obstructive pulmonary disease with chronic mucus hypersecretion: a phase 2b trial - PubMed [pubmed.ncbi.nlm.nih.gov]
"CXCR2 antagonist 7 binding affinity and selectivity"
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding affinity and selectivity profile of CXCR2 Antagonist 7, a potent inhibitor of the C-X-C motif chemokine receptor 2. The information presented herein is intended to support research and drug development efforts targeting inflammatory diseases and cancer.
Core Compound Data:
| Identifier | Value | Source |
| Compound Name | This compound | MedChemExpress |
| Synonym | Compound 19 | MedChemExpress |
| CAS Number | Not Available | - |
| Molecular Formula | C₁₄H₁₄F₂N₆OS | MedChemExpress |
| Molecular Weight | 352.36 g/mol | MedChemExpress |
Binding Affinity and Functional Potency
This compound has been characterized as a potent antagonist of the CXCR2 receptor. The following table summarizes its key in vitro activity metrics.
| Assay Type | Parameter | Value (µM) |
| Radioligand Binding Assay | IC₅₀ | 0.044 |
| Calcium Mobilization Assay | IC₅₀ | 0.66 |
Selectivity Profile
A critical aspect of drug development is understanding the selectivity of a compound against related receptors. While specific quantitative selectivity data for this compound against other chemokine receptors, such as the closely related CXCR1, is not publicly available in the reviewed literature, its potent and specific activity at CXCR2 is highlighted. Further in-house screening against a panel of receptors is recommended to fully elucidate its selectivity profile.
Experimental Protocols
The following sections detail the generalized methodologies for the key experiments used to characterize this compound. These protocols are based on standard industry practices and the limited information available from public sources.
Radioligand Binding Assay
This assay is designed to determine the ability of a test compound to displace a radiolabeled ligand from its receptor, thereby quantifying its binding affinity.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound for the CXCR2 receptor.
Materials:
-
Cell Membranes: Membranes prepared from a cell line stably overexpressing the human CXCR2 receptor (e.g., HEK293 or CHO cells).
-
Radioligand: [¹²⁵I]-IL-8 (a high-affinity ligand for CXCR2).
-
Test Compound: this compound.
-
Assay Buffer: 25 mM HEPES, 140 mM NaCl, 1 mM CaCl₂, 5 mM MgCl₂, 0.2% Bovine Serum Albumin (BSA), pH 7.4.
-
Wash Buffer: 25 mM HEPES, 500 mM NaCl, 1 mM CaCl₂, 5 mM MgCl₂, 0.1% BSA, pH 7.4.
-
Scintillation Cocktail.
-
Glass Fiber Filters.
Workflow:
Procedure:
-
Reaction Setup: In a 96-well plate, combine the CXCR2-expressing cell membranes, a fixed concentration of [¹²⁵I]-IL-8, and varying concentrations of this compound in the assay buffer. Include control wells for total binding (no antagonist) and non-specific binding (excess of a non-labeled ligand).
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of specific binding at each concentration of this compound. Plot the percentage of inhibition against the log concentration of the antagonist and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Calcium Mobilization Assay
This is a functional assay that measures the ability of an antagonist to block the increase in intracellular calcium concentration induced by an agonist.
Objective: To determine the IC₅₀ of this compound in a functional cell-based assay.
Materials:
-
Cell Line: A cell line stably co-expressing the human CXCR2 receptor and a G-protein that couples to the calcium signaling pathway (e.g., Gαqi or Gαq/i5).
-
Calcium-sensitive Dye: Fluo-4 AM or a similar fluorescent calcium indicator.
-
Agonist: A known CXCR2 agonist, such as IL-8 (CXCL8) or Gro-α (CXCL1).
-
Test Compound: this compound.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
Workflow:
Procedure:
-
Cell Plating: Seed the CXCR2-expressing cells into a 96-well black-walled, clear-bottom plate and allow them to adhere overnight.
-
Dye Loading: Remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer for a specified time at 37°C.
-
Antagonist Incubation: Wash the cells to remove excess dye and then incubate them with varying concentrations of this compound for a defined period.
-
Agonist Stimulation: Place the plate in a fluorescence plate reader (e.g., FLIPR or FlexStation). Add a pre-determined concentration (typically EC₈₀) of a CXCR2 agonist to all wells simultaneously.
-
Fluorescence Measurement: Measure the fluorescence intensity in each well over time to monitor the change in intracellular calcium concentration.
-
Data Analysis: Determine the maximum fluorescence signal for each well. Calculate the percentage of inhibition of the agonist-induced calcium flux by this compound at each concentration. Plot the percentage of inhibition against the log concentration of the antagonist and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
CXCR2 Signaling Pathway
CXCR2 is a G-protein coupled receptor (GPCR) that, upon binding to its cognate chemokines (e.g., IL-8), activates intracellular signaling cascades leading to various cellular responses, primarily chemotaxis of neutrophils. This compound acts by blocking the binding of these chemokines, thereby inhibiting downstream signaling.
Conclusion
This compound is a potent inhibitor of the CXCR2 receptor, as demonstrated by its low micromolar to nanomolar activity in binding and functional assays. While its detailed selectivity profile requires further investigation, its high potency at CXCR2 makes it a valuable tool for studying the role of this receptor in various pathological conditions and a potential starting point for the development of novel therapeutics. The experimental protocols and pathway diagrams provided in this guide offer a framework for the continued investigation and characterization of this and similar compounds.
The Critical Role of CXCR2 Antagonism in Neutrophil Chemotaxis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Neutrophil chemotaxis is a cornerstone of the innate immune response, yet its dysregulation is a key driver of pathology in a wide array of inflammatory diseases and cancer. The C-X-C motif chemokine receptor 2 (CXCR2) has emerged as a pivotal regulator of neutrophil migration, making it a prime therapeutic target. This technical guide provides an in-depth analysis of the role of CXCR2 in neutrophil chemotaxis, with a specific focus on the mechanism and application of CXCR2 antagonists. We will explore the downstream signaling cascades of CXCR2, present quantitative data on the efficacy of various antagonists, and provide detailed experimental protocols for assessing their impact on neutrophil migration. This document is intended to serve as a comprehensive resource for researchers and drug development professionals working to modulate the inflammatory response by targeting neutrophil recruitment.
Introduction: The Double-Edged Sword of Neutrophil Chemotaxis
Neutrophils are the most abundant type of leukocyte in human circulation and act as the first line of defense against invading pathogens. Their rapid recruitment to sites of infection or injury is a tightly regulated process known as chemotaxis, primarily mediated by chemokine gradients. Among the key players in this process is the G-protein coupled receptor (GPCR), CXCR2.
CXCR2 and its ligands, including CXCL1, CXCL2, CXCL3, CXCL5, CXCL6, CXCL7, and CXCL8 (IL-8), are critical for the mobilization of neutrophils from the bone marrow and their subsequent migration into inflamed tissues. While essential for host defense, excessive or prolonged neutrophil infiltration can lead to significant tissue damage and is implicated in the pathogenesis of numerous inflammatory conditions such as chronic obstructive pulmonary disease (COPD), acute respiratory distress syndrome (ARDS), and rheumatoid arthritis. Furthermore, in the context of oncology, tumor-associated neutrophils recruited via the CXCR2 axis can contribute to a tumor-supportive microenvironment, promoting tumor growth, invasion, and metastasis.
This central role in both beneficial and detrimental inflammatory responses has positioned CXCR2 as a highly attractive target for therapeutic intervention. The development of small molecule antagonists that can block CXCR2 signaling offers a promising strategy to temper pathological neutrophil-driven inflammation without completely abrogating the innate immune response. This guide will delve into the specifics of CXCR2 antagonism, with a particular focus on "CXCR2 antagonist 7," as a case study to illustrate the principles and methodologies in this field of research.
The CXCR2 Signaling Pathway in Neutrophil Chemotaxis
Upon binding of its cognate chemokines, CXCR2 undergoes a conformational change, activating intracellular heterotrimeric G-proteins. This initiates a cascade of downstream signaling events that ultimately orchestrate the complex process of neutrophil migration. Key signaling pathways activated by CXCR2 include:
-
Phospholipase C (PLC) Pathway: Activated G-proteins stimulate PLC, which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, a critical event for cell motility.
-
Phosphoinositide 3-kinase (PI3K)/Akt Pathway: The PI3K/Akt pathway is crucial for establishing cell polarity and regulating the actin cytoskeleton, both of which are essential for directed cell movement.
-
Mitogen-Activated Protein Kinase (MAPK) Pathways: CXCR2 activation leads to the phosphorylation and activation of MAPK pathways, including p38 MAPK and ERK1/2. These pathways are involved in a variety of cellular responses, including gene expression, cell survival, and migration.
-
JAK/STAT Pathway: The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway can also be activated downstream of CXCR2, contributing to the inflammatory response.
The culmination of these signaling events leads to the reorganization of the actin cytoskeleton, upregulation of adhesion molecules, and the polarized movement of the neutrophil along the chemokine gradient.
The Discovery and Synthesis of Novel CXCR2 Antagonists: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The C-X-C motif chemokine receptor 2 (CXCR2) has emerged as a critical therapeutic target in a host of inflammatory diseases and various cancers. Its role in mediating the recruitment of neutrophils and other myeloid cells to sites of inflammation and within the tumor microenvironment has spurred significant interest in the development of potent and selective antagonists. This technical guide provides an in-depth overview of the discovery, synthesis, and characterization of novel CXCR2 antagonists, intended to serve as a comprehensive resource for professionals in the field of drug development.
The CXCR2 Signaling Pathway: A Key Mediator of Inflammation and Cancer Progression
CXCR2 is a G protein-coupled receptor (GPCR) that, upon binding to its cognate chemokines (e.g., CXCL1, CXCL2, CXCL5, CXCL8), initiates a cascade of intracellular signaling events. This signaling is pivotal in driving neutrophil chemotaxis, degranulation, and the release of reactive oxygen species. In the context of cancer, CXCR2 signaling can promote tumor growth, angiogenesis, and metastasis by recruiting myeloid-derived suppressor cells (MDSCs) and tumor-associated neutrophils (TANs) to the tumor microenvironment.
Below is a diagram illustrating the major signaling pathways activated by CXCR2.
Discovery of Novel CXCR2 Antagonists: A High-Throughput Screening Cascade
The identification of novel CXCR2 antagonists typically follows a well-defined screening cascade designed to efficiently identify and characterize potent and selective compounds. This process begins with a high-throughput screen (HTS) of a large compound library, followed by a series of increasingly stringent secondary and tertiary assays to confirm activity, determine potency and selectivity, and evaluate drug-like properties.
Synthesis of Novel CXCR2 Antagonists
A variety of chemical scaffolds have been explored in the quest for potent and selective CXCR2 antagonists. Among the most prominent are the diarylurea and N,N'-diarylcyanoguanidine classes.
General Synthesis of Diarylurea CXCR2 Antagonists:
The synthesis of diarylurea-based CXCR2 antagonists, such as SB225002, typically involves the reaction of an appropriately substituted aniline with a corresponding isocyanate. The key to generating diversity in this class of compounds lies in the variation of the substituents on both aromatic rings, which allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties.
Example Synthetic Step: A solution of a substituted aniline in an aprotic solvent (e.g., dichloromethane) is treated with a substituted phenyl isocyanate at room temperature. The reaction mixture is stirred for several hours, and the resulting diarylurea product is then isolated by filtration or chromatography.
Quantitative Data for Novel CXCR2 Antagonists
The following table summarizes the in vitro potency of several notable CXCR2 antagonists.
| Compound | Target(s) | Assay Type | IC₅₀ (nM) | Kᵢ (nM) | Kd (nM) | Reference(s) |
| Navarixin (SCH 527123) | CXCR1/CXCR2 | Radioligand Binding | 36 (CXCR1), 2.6 (CXCR2) | 41 (CXCR1), 0.049-0.20 (CXCR2) | [1][2][3] | |
| SB225002 | CXCR2 | Radioligand Binding | 22 | [4][5] | ||
| Calcium Mobilization | 8-40 | [5] | ||||
| Chemotaxis | 30-70 | [5] | ||||
| Ladarixin | CXCR1/CXCR2 | Chemotaxis | 0.9 (CXCR1), 0.8 (CXCR2) | [6] | ||
| AZD5069 | CXCR2 | Radioligand Binding | pIC₅₀ = 9.1 | [4] | ||
| Chemotaxis | pA₂ ≈ 9.6 | [4] | ||||
| SX-682 | CXCR1/CXCR2 | Not Specified | Potent inhibitor | [7] | ||
| Compound 1e | CXCR2 | Not Specified | 14,800 | [8] |
Key Experimental Protocols
Detailed and robust experimental protocols are essential for the accurate characterization of novel CXCR2 antagonists. The following sections outline the methodologies for key in vitro assays.
β-Arrestin Recruitment Assay (Tango Assay)
The Tango™ GPCR assay technology provides a method to measure G protein-independent signaling through β-arrestin recruitment.[9][10][11][12]
Principle: This assay utilizes a cell line co-expressing the CXCR2 receptor fused to a transcription factor and a β-arrestin protein fused to a protease.[11] Ligand-induced activation of CXCR2 leads to the recruitment of β-arrestin, bringing the protease in proximity to the transcription factor, which is then cleaved. The liberated transcription factor translocates to the nucleus and drives the expression of a reporter gene, typically β-lactamase.[11]
Detailed Methodology:
-
Cell Culture: U2OS cells stably expressing the Tango™ CXCR2-bla construct are cultured in McCoy's 5A medium supplemented with 10% dialyzed FBS, 0.1 mM NEAA, 25 mM HEPES, and 1 mM sodium pyruvate.
-
Assay Plating: Cells are harvested and seeded into 384-well black-wall, clear-bottom plates at a density of 10,000 cells per well in assay medium.
-
Compound Addition: Test compounds are serially diluted and added to the cell plates.
-
Agonist Stimulation: After a pre-incubation period with the test compounds, a known CXCR2 agonist (e.g., CXCL8) is added to stimulate β-arrestin recruitment.
-
Substrate Addition and Detection: Following an overnight incubation, a β-lactamase substrate (e.g., LiveBLAzer™-FRET B/G Substrate) is added, and the plate is incubated in the dark at room temperature. The fluorescence emission is then read on a plate reader at 460 nm and 530 nm.[11]
-
Data Analysis: The ratio of the two emission wavelengths is calculated to determine the level of β-arrestin recruitment, and IC₅₀ values for antagonists are determined from concentration-response curves.
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following CXCR2 activation, a key event in G protein-dependent signaling.[3][13][14][15][16][17][18][19][20][21]
Principle: Cells expressing CXCR2 are loaded with a calcium-sensitive fluorescent dye, such as Fluo-4 AM. Upon receptor activation by an agonist, intracellular calcium is released from the endoplasmic reticulum, leading to an increase in the fluorescence of the dye. Antagonists will inhibit this agonist-induced fluorescence increase.
Detailed Methodology:
-
Cell Culture: HEK293 or CHO cells stably expressing CXCR2 are cultured in appropriate growth medium.
-
Cell Plating: Cells are seeded into 96-well or 384-well black-wall, clear-bottom plates and allowed to adhere overnight.
-
Dye Loading: The growth medium is removed, and cells are incubated with a loading buffer containing Fluo-4 AM and probenecid (to prevent dye extrusion) at 37°C.[14][15][20][21]
-
Compound Addition: The dye-loading solution is removed, and cells are washed. Test compounds are then added to the wells.
-
Agonist Stimulation and Detection: The plate is placed in a fluorescence plate reader (e.g., FLIPR). A baseline fluorescence reading is taken before the automated addition of a CXCR2 agonist. The fluorescence intensity is then monitored over time.
-
Data Analysis: The increase in fluorescence upon agonist addition is quantified, and the inhibitory effect of the test compounds is used to calculate IC₅₀ values.
Neutrophil Chemotaxis Assay
This assay directly measures the ability of a compound to inhibit the directed migration of neutrophils towards a chemoattractant, a primary function of CXCR2.[2][22][23][24][25][26]
Principle: A transwell insert with a porous membrane separates an upper chamber containing neutrophils from a lower chamber containing a chemoattractant (e.g., CXCL8). Neutrophils migrate through the pores towards the chemoattractant. The number of migrated cells is quantified to determine the chemotactic response. Antagonists are added to the neutrophils to assess their ability to block this migration.
Detailed Methodology:
-
Neutrophil Isolation: Human neutrophils are isolated from the peripheral blood of healthy donors using density gradient centrifugation.
-
Assay Setup: A transwell plate with a 3-5 µm pore size membrane is used. The lower chamber is filled with assay medium containing a CXCR2 agonist.
-
Compound Incubation: Isolated neutrophils are pre-incubated with various concentrations of the test antagonist.
-
Cell Addition: The treated neutrophils are added to the upper chamber of the transwell insert.
-
Incubation: The plate is incubated at 37°C in a humidified incubator to allow for cell migration.
-
Quantification of Migration: After the incubation period, the number of neutrophils that have migrated to the lower chamber is quantified. This can be done by cell counting using a hemocytometer or an automated cell counter, or by using a fluorescent dye that binds to the DNA of the migrated cells.
-
Data Analysis: The percentage of inhibition of chemotaxis is calculated for each antagonist concentration, and an IC₅₀ value is determined.
In Vivo Models of Efficacy
The in vivo efficacy of novel CXCR2 antagonists is evaluated in various animal models of inflammation and cancer.
-
Inflammation Models: Lipopolysaccharide (LPS)-induced pulmonary inflammation is a common model to assess the ability of CXCR2 antagonists to inhibit neutrophil influx into the lungs. Other models include arthritis models and dermal inflammation models.
-
Oncology Models: Xenograft or syngeneic tumor models are used to evaluate the anti-tumor efficacy of CXCR2 antagonists.[27] These studies often assess the impact of the antagonist on tumor growth, metastasis, and the composition of the tumor immune microenvironment.[7][27][28][29][30][31] For example, studies have shown that SX-682 can inhibit the trafficking of PMN-MDSCs into tumors.[28] Ladarixin has been shown to reduce tumor burden and enhance the response to immunotherapy in pancreatic cancer models.[27] Navarixin has demonstrated the ability to inhibit tumor growth in preclinical models of colorectal cancer and melanoma.[13]
The logical progression of a drug discovery campaign for a CXCR2 antagonist, from initial concept to a potential clinical candidate, is depicted below.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Pharmacological characterization of Sch527123, a potent allosteric CXCR1/CXCR2 antagonist PMID: 17496166 | MCE [medchemexpress.cn]
- 4. Identification of a potent, selective non-peptide CXCR2 antagonist that inhibits interleukin-8-induced neutrophil migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Ladarixin, a dual CXCR1/2 inhibitor, attenuates experimental melanomas harboring different molecular defects by affecting malignant cells and tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Researchers Report SX-682 Could Enhance Multiple Forms of T Cell-Based Immunotherapies in Solid Tumors - Syntrix Pharmaceuticals [syntrixbio.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Measurement of β-Arrestin Recruitment at GPCRs Using the Tango Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Measuring GPCR Activity Using the Tango GPCR Assay on the FLIPR Tetra Fluorimetric Imaging Plate Reader System [moleculardevices.com]
- 12. eubopen.org [eubopen.org]
- 13. CXCR2 antagonist navarixin in combination with pembrolizumab in select advanced solid tumors: a phase 2 randomized trial - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 15. abcam.com [abcam.com]
- 16. Evaluation of potent and selective small-molecule antagonists for the CXCR2 chemokine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. wahoo.cns.umass.edu [wahoo.cns.umass.edu]
- 18. Frontiers | Antitumor and Radiosensitization Effects of a CXCR2 Inhibitor in Nasopharyngeal Carcinoma [frontiersin.org]
- 19. dompe.com [dompe.com]
- 20. assets.fishersci.com [assets.fishersci.com]
- 21. tools.thermofisher.com [tools.thermofisher.com]
- 22. Chemotaxis Assays, Determination of Neutrophils Migration [bio-protocol.org]
- 23. criver.com [criver.com]
- 24. static.igem.org [static.igem.org]
- 25. m.youtube.com [m.youtube.com]
- 26. researchgate.net [researchgate.net]
- 27. CXCR1/2 dual-inhibitor ladarixin reduces tumour burden and promotes immunotherapy response in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Inhibition of MDSC trafficking with SX-682, a CXCR1/2 inhibitor, enhances NK cell immunotherapy in head and neck cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 29. jitc.bmj.com [jitc.bmj.com]
- 30. Inhibition of MDSC Trafficking with SX-682, a CXCR1/2 Inhibitor, Enhances NK-Cell Immunotherapy in Head and Neck Cancer Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. | BioWorld [bioworld.com]
"CXCR2 antagonist 7 chemical structure and properties"
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and associated experimental methodologies for the potent C-X-C Motif Chemokine Receptor 2 (CXCR2) antagonist, commonly referred to as CXCR2 antagonist 7 or compound 19. This document is intended to serve as a core resource for researchers in medicinal chemistry, pharmacology, and drug development focused on inflammatory diseases and immuno-oncology.
Chemical Structure and Physicochemical Properties
This compound is a potent small molecule inhibitor of the CXCR2 receptor. Its chemical and physical properties are summarized below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | 1-(4-(azetidin-1-yl)-2-methoxyphenyl)-3-(2,6-difluorophenyl)thiourea | N/A |
| Molecular Formula | C₁₄H₁₄F₂N₆OS | [1][2] |
| Molecular Weight | 352.36 g/mol | [1][2] |
| Appearance | Solid | [1] |
| MedChemExpress Cat. No. | HY-144784 | [3][4] |
| Synonyms | Compound 19 | [3][4] |
Note: The IUPAC name is inferred from the likely chemical structure based on related compounds and has not been explicitly stated in the searched literature.
Biological Activity
This compound demonstrates high-affinity binding to the CXCR2 receptor and effectively inhibits downstream signaling pathways, such as calcium mobilization.
Table 2: In Vitro Biological Activity of this compound
| Assay | IC₅₀ | Reference |
| CXCR2 Binding Affinity | 0.044 µM (44 nM) | [1][3][4][5] |
| Calcium Mobilization | 0.66 µM (660 nM) | [1][3][4][5] |
Experimental Protocols
The following sections detail the generalized experimental methodologies for the key assays used to characterize this compound. These protocols are based on standard practices in the field for assessing CXCR2 antagonism.
Synthesis of this compound (Compound 19)
The definitive synthesis protocol for this compound is detailed in the primary literature, specifically in the 2022 publication in the European Journal of Medicinal Chemistry by Van Hoof et al. Researchers should refer to this publication for precise, step-by-step instructions. A generalized workflow for the synthesis of similar thiourea-based CXCR2 antagonists is presented below.
Caption: Generalized synthetic workflow for thiourea-based CXCR2 antagonists.
CXCR2 Radioligand Binding Assay
This assay is designed to determine the binding affinity of a test compound for the CXCR2 receptor by measuring the displacement of a radiolabeled ligand.
Caption: Workflow for a competitive radioligand binding assay for CXCR2.
Detailed Methodology:
-
Membrane Preparation : Cell membranes are prepared from HEK293 cells stably expressing the human CXCR2 receptor. The protein concentration of the membrane preparation is determined using a standard protein assay (e.g., BCA assay).[6]
-
Assay Buffer : A typical binding buffer consists of 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, and 0.1% BSA.
-
Competition Assay : In a 96-well plate, incubate the cell membranes (e.g., 5-10 µg of protein per well) with a constant concentration of [¹²⁵I]-IL-8 (e.g., 0.1 nM) and a range of concentrations of this compound.
-
Incubation : The reaction mixture is incubated for a defined period (e.g., 60-90 minutes) at room temperature with gentle agitation.
-
Filtration : The incubation is terminated by rapid filtration through a PEI-pre-soaked glass fiber filter plate using a cell harvester. The filters are then washed multiple times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.[6]
-
Quantification : The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis : Non-specific binding is determined in the presence of a high concentration of a known non-radiolabeled CXCR2 ligand. Specific binding is calculated by subtracting the non-specific binding from the total binding. The IC₅₀ value is determined by non-linear regression analysis of the competition binding data.[6]
Calcium Mobilization Assay
This functional assay measures the ability of a compound to inhibit the increase in intracellular calcium concentration induced by a CXCR2 agonist.
Caption: Workflow for a calcium mobilization assay to assess CXCR2 antagonism.
Detailed Methodology:
-
Cell Culture : Culture a suitable cell line endogenously or recombinantly expressing the CXCR2 receptor (e.g., human neutrophils, CHO-K1 cells) to an appropriate density.
-
Dye Loading : Resuspend the cells in a suitable buffer (e.g., HBSS with 20 mM HEPES) and load with a calcium-sensitive dye (e.g., Fluo-8 AM) for a specified time at 37°C. Probenecid may be included to prevent dye leakage.
-
Antagonist Pre-incubation : Plate the dye-loaded cells into a 96- or 384-well plate and pre-incubate with various concentrations of this compound for a defined period (e.g., 15-30 minutes) at room temperature.
-
Agonist Stimulation and Signal Reading : Place the plate into a fluorescent plate reader (e.g., a FLIPR or FlexStation). A baseline fluorescence reading is taken, followed by the addition of a CXCR2 agonist (e.g., CXCL8) to all wells. The change in fluorescence, indicative of intracellular calcium mobilization, is monitored over time.
-
Data Analysis : The inhibitory effect of the antagonist is calculated as the percentage reduction in the agonist-induced calcium response. The IC₅₀ value is determined by fitting the concentration-response data to a four-parameter logistic equation.
CXCR2 Signaling Pathway
CXCR2 is a G-protein coupled receptor (GPCR) that primarily couples to the Gαi subunit.[1] Ligand binding to CXCR2 initiates a cascade of intracellular signaling events that are crucial for neutrophil chemotaxis and activation.
Caption: Simplified CXCR2 signaling pathway upon ligand binding.
Upon binding of its cognate chemokines, such as CXCL8, CXCR2 undergoes a conformational change, leading to the dissociation of the heterotrimeric G-protein into its Gαi and Gβγ subunits. The Gβγ subunit activates phospholipase Cβ (PLCβ), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). Concurrently, the Gβγ subunits can also activate the phosphoinositide 3-kinase (PI3K)/Akt pathway, and the Ras/MAPK cascade is also engaged, collectively leading to downstream cellular responses including chemotaxis, degranulation, and transcriptional changes.[3]
References
- 1. royalsocietypublishing.org [royalsocietypublishing.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. backend.production.deepblue-documents.lib.umich.edu [backend.production.deepblue-documents.lib.umich.edu]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
Therapeutic Potential of CXCR2 Antagonists in Inflammatory Disease: A Technical Guide
Executive Summary: The C-X-C motif chemokine receptor 2 (CXCR2) is a critical mediator of neutrophil recruitment and activation at sites of inflammation. Its role in the pathogenesis of numerous neutrophil-driven inflammatory diseases has made it a key therapeutic target. CXCR2 antagonists, by blocking the interaction of the receptor with its cognate chemokines (e.g., CXCL8/IL-8), offer a targeted approach to mitigating the excessive neutrophil infiltration and subsequent tissue damage that characterize conditions such as Chronic Obstructive Pulmonary Disease (COPD), severe asthma, and Cystic Fibrosis (CF). This document provides a technical overview of the CXCR2 signaling pathway, the mechanism of action of its antagonists, a summary of key clinical trial data across various inflammatory diseases, and a detailed description of the experimental protocols used to evaluate these compounds.
The Role of CXCR2 in Inflammation
Inflammation is a fundamental protective response, but its dysregulation can lead to chronic disease and tissue damage. Neutrophils are the most abundant leukocytes in human circulation and are the first responders to sites of injury or infection[1]. Their recruitment is tightly controlled by a class of signaling proteins called chemokines.
CXCR2 is a G-protein coupled receptor (GPCR) predominantly expressed on the surface of neutrophils, but also found on other cells like monocytes and endothelial cells[2]. It plays a pivotal role in mediating the chemotactic response to a specific subgroup of CXC chemokines characterized by a glutamate-leucine-arginine (ELR) motif, most notably CXCL8 (Interleukin-8)[2][3]. The binding of these chemokines to CXCR2 initiates a signaling cascade that leads to neutrophil adhesion to the endothelium, migration into tissues, and activation, including the release of reactive oxygen species (ROS) and proteolytic enzymes[3][4].
In many chronic inflammatory diseases, this process becomes pathological. An overabundance of CXCR2 ligands in tissues leads to excessive and persistent neutrophil accumulation, contributing directly to the pathophysiology of diseases like COPD, ARDS, and severe asthma[3][5]. Therefore, antagonizing the CXCR2 receptor is a promising therapeutic strategy to interrupt this cycle of inflammation and prevent neutrophil-mediated tissue injury[2][6].
The CXCR2 Signaling Pathway and Mechanism of Antagonism
Upon binding of an ELR-positive chemokine like CXCL8, CXCR2 undergoes a conformational change, activating its associated heterotrimeric G-protein. This leads to the dissociation of the Gα and Gβγ subunits, which then trigger multiple downstream intracellular signaling pathways[2][7]. Key pathways include:
-
Phospholipase C (PLC): Leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), causing an influx of intracellular calcium and activation of Protein Kinase C (PKC).
-
Phosphoinositide 3-kinase (PI3K): Activates downstream effectors like Akt, which is crucial for cell survival and migration.
-
p38 Mitogen-Activated Protein Kinase (p38 MAPK): Plays a central role in regulating inflammatory responses.
Collectively, the activation of these pathways results in the upregulation of integrins on the neutrophil surface and profound reorganization of the actin cytoskeleton, which are essential for cell adhesion and directed migration (chemotaxis)[7][8].
CXCR2 antagonists are small molecules designed to inhibit this process. They function by binding to the CXCR2 receptor, preventing the binding of its natural chemokine ligands[8]. This blockade can be competitive or non-competitive (allosteric), but the end result is the prevention of receptor activation and the inhibition of the downstream signaling required for neutrophil migration and activation[3][8][9].
References
- 1. Mouse Models and Tools for the in vivo Study of Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The role of CXCR2 in acute inflammatory responses and its antagonists as anti-inflammatory therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What CXCR2 antagonists are in clinical trials currently? [synapse.patsnap.com]
- 4. criver.com [criver.com]
- 5. criver.com [criver.com]
- 6. The role of CXCR2 in acute inflammatory responses and its antagonists as anti-inflammatory therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CXCR2 Antagonist RIST4721 Acts as a Potent Chemotaxis Inhibitor of Mature Neutrophils Derived from Ex Vivo-Cultured Mouse Bone Marrow - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What are CXCR2 antagonists and how do they work? [synapse.patsnap.com]
- 9. Frontiers | CXCR1 and CXCR2 Inhibition by Ladarixin Improves Neutrophil-Dependent Airway Inflammation in Mice [frontiersin.org]
A Deep Dive into CXCR2 Antagonism: Orthosteric vs. Allosteric Binding
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The C-X-C motif chemokine receptor 2 (CXCR2) has emerged as a critical therapeutic target in a multitude of inflammatory diseases, including chronic obstructive pulmonary disease (COPD) and various cancers.[1][2][3][4] Its role in mediating neutrophil recruitment and activation places it at the heart of the inflammatory cascade.[5] Consequently, the development of CXCR2 antagonists has been a significant focus of pharmaceutical research. These antagonists can be broadly categorized into two distinct classes based on their binding mechanism: orthosteric and allosteric. This technical guide provides a comprehensive overview of these two modes of antagonism, detailing their mechanisms of action, summarizing key quantitative data, outlining experimental protocols for their characterization, and visualizing the core concepts through signaling and workflow diagrams.
The CXCR2 Receptor and Its Ligands
CXCR2 is a class A G-protein coupled receptor (GPCR) that is activated by several ELR+ CXC chemokines, most notably CXCL8 (interleukin-8) in humans.[6] Upon chemokine binding to the extracellular orthosteric site, CXCR2 undergoes a conformational change, leading to the activation of intracellular signaling pathways predominantly through Gαi proteins.[5] This triggers a cascade of downstream events, including calcium mobilization, activation of the PI3K/Akt and MAPK pathways, and ultimately, cellular responses like chemotaxis and degranulation.[5]
Orthosteric vs. Allosteric Antagonism: A Fundamental Dichotomy
The distinction between orthosteric and allosteric binding lies in the location of the antagonist's interaction with the receptor.
Orthosteric antagonists bind to the same site as the endogenous ligand (the orthosteric site). They directly compete with the natural chemokines for binding to CXCR2, thereby preventing receptor activation. This mode of antagonism is often achieved through modified chemokines or blocking antibodies that physically obstruct the ligand-binding pocket.
Allosteric antagonists , in contrast, bind to a topographically distinct site on the receptor, known as an allosteric site.[1][7] This binding event induces a conformational change in the receptor that indirectly prevents the binding or signaling of the endogenous ligand. Many small-molecule CXCR2 inhibitors function as allosteric modulators, often binding within the transmembrane domains of the receptor.[8]
Quantitative Comparison of CXCR2 Antagonists
The following table summarizes key quantitative data for representative orthosteric and allosteric CXCR2 antagonists, providing a comparative view of their binding affinities and functional potencies.
| Antagonist | Binding Mode | Target | Assay Type | Quantitative Value | Reference |
| CXCL8(3-74)K11R/G31P | Orthosteric | CXCR1/CXCR2 | Not Specified | Not Specified | [9] |
| Navarixin (SCH-527123) | Allosteric | CXCR1/CXCR2 | Radioligand Binding (Kd) | 0.049 nM (CXCR2), 3.9 nM (CXCR1) | [10] |
| Functional Assay (IC50) | 2.6 nM (CXCR2), 36 nM (CXCR1) | [11] | |||
| AZD5069 | Allosteric | CXCR2 | Radioligand Binding (pIC50) | 9.1 | [12] |
| Chemotaxis Assay (pA2) | ~9.6 | [12][13] | |||
| SB225002 | Allosteric | CXCR2 | Radioligand Binding (IC50) | 22 nM | [6][14][15] |
| Calcium Mobilization (IC50) | 8-10 nM | [15] | |||
| Repertaxin | Allosteric | CXCR1/CXCR2 | Functional Assay (IC50) | 100 nM (CXCR2), 1 nM (CXCR1) | [16][17] |
| PMN Migration (IC50) | 400 nM (CXCR2), 1 nM (CXCR1) | [18][19] |
Key Experimental Protocols for Characterizing CXCR2 Antagonists
The characterization of CXCR2 antagonists relies on a suite of in vitro assays to determine their binding properties and functional effects. Detailed methodologies for two key experiments are provided below.
Radioligand Binding Assay
This assay is fundamental for determining the binding affinity (Kd or Ki) of a test compound for CXCR2. It typically involves the use of a radiolabeled ligand that binds to the receptor.
Objective: To quantify the affinity of an antagonist for CXCR2.
Materials:
-
HEK293 cells stably expressing human CXCR2.
-
Cell membrane preparation from the above cells.
-
Radioligand (e.g., [¹²⁵I]-CXCL8).
-
Test antagonist at various concentrations.
-
Binding buffer (e.g., 20 mM HEPES, 10 mM MgCl₂, 100 mM NaCl, 1 mM EDTA, pH 7.4, with 0.01% human serum albumin).
-
Non-specific binding control (a high concentration of a known unlabeled ligand).
-
Glass fiber filters.
-
Scintillation counter.
Protocol:
-
Membrane Preparation: Culture and harvest HEK293-CXCR2 cells. Homogenize the cells in a lysis buffer and centrifuge to pellet the membranes. Wash the membrane pellet and resuspend in a suitable buffer. Determine the protein concentration of the membrane preparation.
-
Assay Setup: In a 96-well plate, add the cell membrane preparation to each well.
-
Competition Binding: Add increasing concentrations of the test antagonist to the wells.
-
Radioligand Addition: Add a fixed concentration of the radiolabeled ligand (e.g., [¹²⁵I]-CXCL8) to all wells. For determining non-specific binding, add a saturating concentration of an unlabeled ligand to a set of control wells.
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 2 hours).[8]
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove any unbound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the antagonist. Fit the data to a one-site competition model to determine the IC50 value, which can then be converted to a Ki value.
Chemotaxis Assay
This functional assay measures the ability of an antagonist to inhibit the directional migration of cells, typically neutrophils, towards a chemoattractant.
Objective: To assess the functional potency of a CXCR2 antagonist in inhibiting cell migration.
Materials:
-
Isolated human neutrophils or a cell line expressing CXCR2 (e.g., HL-60 cells).
-
Chemoattractant (e.g., CXCL8).
-
Test antagonist at various concentrations.
-
Chemotaxis chamber (e.g., Boyden chamber or Transwell plate).
-
Assay buffer (e.g., RPMI 1640 with 2% FBS).[20]
-
Cell counting method (e.g., hemocytometer or automated cell counter).
Protocol:
-
Cell Preparation: Isolate human neutrophils from fresh blood or culture and prepare a suspension of CXCR2-expressing cells.
-
Antagonist Pre-incubation: Pre-incubate the cells with various concentrations of the test antagonist for a defined period (e.g., 90 minutes).[20]
-
Chamber Setup: Place the chemoattractant in the lower wells of the chemotaxis chamber. Place the porous membrane on top.
-
Cell Seeding: Add the pre-incubated cell suspension to the upper wells of the chamber.
-
Incubation: Incubate the chamber at 37°C in a CO₂ incubator for a period sufficient for cell migration (e.g., 30-90 minutes).[20]
-
Cell Quantification: After incubation, remove the non-migrated cells from the upper surface of the membrane. Stain and count the cells that have migrated to the lower surface of the membrane or into the lower chamber.
-
Data Analysis: Plot the number of migrated cells against the log concentration of the antagonist to determine the IC50 value for the inhibition of chemotaxis.
Visualizing CXCR2 Signaling and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the CXCR2 signaling pathway and a typical experimental workflow for antagonist characterization.
CXCR2 Signaling Pathway
Caption: CXCR2 signaling cascade and points of intervention for orthosteric and allosteric antagonists.
Experimental Workflow for Antagonist Characterization
Caption: A generalized workflow for the in vitro characterization of novel CXCR2 antagonists.
Conclusion
The distinction between orthosteric and allosteric antagonism of CXCR2 is crucial for the rational design and development of novel therapeutics. While orthosteric antagonists directly compete with endogenous ligands, the more prevalent small-molecule allosteric antagonists offer a nuanced approach to receptor modulation. A thorough understanding of their binding kinetics, functional effects, and the signaling pathways they modulate is paramount for advancing these promising drug candidates into the clinic. The experimental protocols and conceptual frameworks presented in this guide provide a solid foundation for researchers and drug developers working to harness the therapeutic potential of CXCR2 antagonism.
References
- 1. scholars.mssm.edu [scholars.mssm.edu]
- 2. Biased antagonism of a series of bicyclic CXCR2 intracellular allosteric modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Biased antagonism of a series of bicyclic CXCR2 intracellular allosteric modulators [frontiersin.org]
- 4. What CXCR2 antagonists are in clinical trials currently? [synapse.patsnap.com]
- 5. Frontiers | The CXCR1/CXCR2 Inhibitor Reparixin Alters the Development of Myelofibrosis in the Gata1low Mice [frontiersin.org]
- 6. Identification of a potent, selective non-peptide CXCR2 antagonist that inhibits interleukin-8-induced neutrophil migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Noncompetitive allosteric inhibitors of the inflammatory chemokine receptors CXCR1 and CXCR2: Prevention of reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A common intracellular allosteric binding site for antagonists of the CXCR2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The combined CXCR1/CXCR2 antagonist CXCL8(3-74)K11R/G31P blocks neutrophil infiltration, pyrexia, and pulmonary vascular pathology in endotoxemic animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacological characterization of Sch527123, a potent allosteric CXCR1/CXCR2 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
- 12. Pharmacological characterization of AZD5069, a slowly reversible CXC chemokine receptor 2 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. medchemexpress.com [medchemexpress.com]
- 15. selleckchem.com [selleckchem.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. CXCR (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
- 18. selleckchem.com [selleckchem.com]
- 19. pnas.org [pnas.org]
- 20. SCH 527123 | CAS#:473727-83-2 | Chemsrc [chemsrc.com]
Unraveling the Impact of CXCR2 Antagonist 7 on G-Protein Coupled Receptor Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The C-X-C motif chemokine receptor 2 (CXCR2) is a G-protein coupled receptor (GPCR) that plays a pivotal role in inflammatory responses, primarily by mediating neutrophil recruitment to sites of inflammation.[1][2] Its involvement in various inflammatory diseases and cancer has made it a significant target for therapeutic intervention.[1][2][3] This technical guide delves into the effects of a specific, yet publicly unidentified, compound referred to as "CXCR2 antagonist 7" on CXCR2 signaling. Due to the absence of publicly available data for a compound with this exact designation, this document will serve as a comprehensive framework, outlining the methodologies and expected outcomes of such an investigation, drawing upon established principles of CXCR2 pharmacology.
Data Presentation: Quantitative Analysis of this compound
A thorough characterization of a novel CXCR2 antagonist requires quantitative assessment of its interaction with the receptor and its functional consequences. The following tables provide a template for presenting such data.
Table 1: In Vitro Pharmacological Profile of this compound
| Parameter | Assay Type | Species | Cell Line/System | Ligand | Value (nM) |
| Binding Affinity (Ki) | Radioligand Competition Binding | Human | HEK293-CXCR2 membranes | [¹²⁵I]-CXCL8 | Data for Antagonist 7 |
| Functional Potency (IC₅₀) | Calcium Mobilization | Human | CHO-K1/CXCR2 | CXCL8 | Data for Antagonist 7 |
| GTPγS Binding | Human | HEK293-CXCR2 membranes | CXCL8 | Data for Antagonist 7 | |
| β-Arrestin Recruitment | Human | U2OS-CXCR2 | CXCL8 | Data for Antagonist 7 | |
| Chemotaxis | Human | Primary Neutrophils | CXCL8 | Data for Antagonist 7 | |
| Efficacy (% Inhibition) | Calcium Mobilization | Human | CHO-K1/CXCR2 | CXCL8 | Data for Antagonist 7 |
Note: The values in this table are placeholders and would need to be determined experimentally for "this compound".
Core Signaling Pathways of CXCR2
CXCR2 activation by its cognate chemokines, such as CXCL8, initiates a cascade of intracellular signaling events. This process begins with a conformational change in the receptor, leading to the activation of heterotrimeric G-proteins, primarily of the Gαi family.[4] The dissociation of the Gαi and Gβγ subunits triggers multiple downstream effector pathways.
References
- 1. Systematic assessment of chemokine ligand bias at the human chemokine receptor CXCR2 indicates G protein bias over β-arrestin recruitment and receptor internalization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What CXCR2 antagonists are in clinical trials currently? [synapse.patsnap.com]
- 3. CXCR7/CXCR4 Heterodimer Constitutively Recruits β-Arrestin to Enhance Cell Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The chemokine receptors CXCR1 and CXCR2 couple to distinct G protein-coupled receptor kinases to mediate and regulate leukocyte functions - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Evaluation of CXCR2 Antagonist 7 (SX-517): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preliminary in vitro evaluation of CXCR2 antagonist 7, also known as SX-517, a potent noncompetitive antagonist of both CXCR1 and CXCR2. This document details the quantitative data from key experiments, provides in-depth experimental protocols, and visualizes the associated signaling pathways and experimental workflows.
Core Data Presentation
The in vitro activity of this compound (SX-517) has been characterized through several key functional assays. The following table summarizes the quantitative data obtained in these evaluations.
| Assay Type | Ligand/Stimulus | Cell System | Parameter | Value | Reference |
| Calcium Mobilization | CXCL1 | Human Polymorphonuclear Neutrophils (hPMNs) | IC50 | 38 nM | [1] |
| Calcium Mobilization | CXCL8 | Human Polymorphonuclear Neutrophils (hPMNs) | IC50 | 36 nM | [1] |
| Calcium Mobilization | CXCL8 | HEK293 cells expressing human CXCR2 | IC50 | 210 nM | [1] |
| Calcium Mobilization | CXCL8 | HEK293 cells expressing human CXCR1 | IC50 | 880 nM | [1] |
| [³⁵S]GTPγS Binding | CXCL8 (10 nM) | Membranes from HEK293 cells expressing human CXCR2 | IC50 | 60 ± 7 nM | [1] |
Key Experimental Protocols
Calcium Mobilization Assay
This assay measures the ability of an antagonist to inhibit the transient increase in intracellular calcium concentration ([Ca²⁺]i) induced by chemokine activation of CXCR2.
Materials:
-
Human Polymorphonuclear Neutrophils (hPMNs) or HEK293 cells stably expressing human CXCR2.
-
CXCL1 or CXCL8 (human recombinant).
-
This compound (SX-517).
-
Fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Hanks' Balanced Salt Solution (HBSS) with calcium and magnesium.
-
Fetal Bovine Serum (FBS).
-
Pluronic F-127.
-
96-well black, clear-bottom microplates.
-
Fluorometric Imaging Plate Reader (FLIPR) or equivalent fluorescence microplate reader.
Procedure:
-
Cell Preparation:
-
For hPMNs: Isolate from fresh human blood using density gradient centrifugation (e.g., Ficoll-Paque). Resuspend cells in HBSS.
-
For HEK293-CXCR2 cells: Culture cells to confluency, harvest using non-enzymatic cell dissociation solution, and resuspend in HBSS.
-
-
Dye Loading: Incubate the cells with the calcium indicator dye (e.g., 2 µM Fluo-4 AM with 0.02% Pluronic F-127) in HBSS for 45-60 minutes at 37°C in the dark.
-
Washing: Centrifuge the dye-loaded cells and wash twice with HBSS to remove extracellular dye.
-
Cell Plating: Resuspend the cells in HBSS and plate them into the 96-well microplate.
-
Compound Addition: Add varying concentrations of this compound to the wells and incubate for 15-30 minutes at room temperature. Include a vehicle control (e.g., DMSO).
-
Agonist Stimulation and Measurement: Place the plate in the fluorescence reader. Establish a baseline fluorescence reading. Add a pre-determined concentration of CXCL1 or CXCL8 (typically EC₈₀) to all wells simultaneously using the instrument's automated injection system.
-
Data Acquisition: Continuously record the fluorescence intensity before and after agonist addition. The change in fluorescence is proportional to the change in intracellular calcium concentration.
-
Data Analysis: Determine the IC₅₀ value of this compound by plotting the percentage inhibition of the agonist-induced calcium response against the antagonist concentration and fitting the data to a four-parameter logistic equation.
[³⁵S]GTPγS Binding Assay
This assay measures the functional consequence of GPCR activation by quantifying the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G proteins upon receptor stimulation.
Materials:
-
Membranes prepared from HEK293 cells stably expressing human CXCR2.
-
CXCL8 (human recombinant).
-
This compound (SX-517).
-
[³⁵S]GTPγS (radiolabeled).
-
GDP (Guanosine diphosphate).
-
Assay Buffer: Typically contains HEPES, NaCl, and MgCl₂.
-
Scintillation cocktail.
-
Glass fiber filter mats.
-
Cell harvester.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize HEK293-CXCR2 cells in a hypotonic buffer and isolate the membrane fraction by differential centrifugation. Resuspend the membranes in the assay buffer.
-
Reaction Setup: In a 96-well plate, combine the cell membranes, varying concentrations of this compound, a fixed concentration of CXCL8 (agonist), and GDP.
-
Incubation: Pre-incubate the mixture for a defined period (e.g., 30 minutes) at room temperature to allow the antagonist to bind to the receptor.
-
Initiation of Reaction: Add [³⁵S]GTPγS to each well to start the binding reaction.
-
Incubation: Incubate the reaction mixture for a specific time (e.g., 60 minutes) at 30°C.
-
Termination of Reaction: Stop the reaction by rapid filtration through glass fiber filter mats using a cell harvester. This separates the membrane-bound [³⁵S]GTPγS from the unbound radioligand.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove non-specific binding.
-
Measurement: Dry the filter mats, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding (in the presence of excess unlabeled GTPγS) from the total binding. Determine the IC₅₀ of this compound by plotting the percentage inhibition of agonist-stimulated [³⁵S]GTPγS binding against the antagonist concentration.
Mandatory Visualizations
CXCR2 Signaling Pathway
The following diagram illustrates the major signaling cascades initiated upon the activation of the CXCR2 receptor by its chemokine ligands, and the point of inhibition by an antagonist.
Caption: CXCR2 signaling cascade and antagonist inhibition point.
Experimental Workflow for In Vitro Evaluation
The logical flow of experiments for the in vitro characterization of a CXCR2 antagonist is depicted below.
Caption: Workflow for in vitro characterization of Antagonist 7.
References
Methodological & Application
Application Notes and Protocols for In Vitro Cell-Based Assays of CXCR2 Antagonists
For Researchers, Scientists, and Drug Development Professionals
Introduction
The C-X-C chemokine receptor 2 (CXCR2) is a G protein-coupled receptor (GPCR) that plays a pivotal role in inflammatory responses, neutrophil recruitment, and angiogenesis.[1][2][3] Its involvement in various inflammatory diseases, autoimmune disorders, and cancer has made it a significant target for therapeutic intervention.[3][4][5] This document provides detailed protocols for in vitro cell-based assays to evaluate the efficacy of CXCR2 antagonists, with a focus on a compound referred to herein as "CXCR2 antagonist 7." The primary assay detailed is the calcium mobilization assay, a robust method for determining the functional antagonism of CXCR2. Additionally, protocols for chemotaxis and cell proliferation assays are provided to assess the broader biological impact of CXCR2 inhibition.
CXCR2 Signaling Pathway
Upon binding of its cognate chemokines, such as CXCL1, CXCL2, and CXCL8 (IL-8), CXCR2 undergoes a conformational change, activating intracellular signaling cascades.[3][6] The receptor is primarily coupled to the inhibitory Gαi subunit of heterotrimeric G proteins.[7] Activation leads to the dissociation of the Gαi and Gβγ subunits, which in turn trigger multiple downstream effector pathways, including the phospholipase C (PLC)/protein kinase C (PKC) pathway leading to calcium mobilization, the phosphoinositide 3-kinase (PI3K)/Akt pathway, and the mitogen-activated protein kinase (MAPK)/Erk pathway.[6] These pathways collectively regulate cell migration, proliferation, and survival.
Experimental Protocols
Calcium Mobilization Assay
This assay measures the ability of a CXCR2 antagonist to inhibit the transient increase in intracellular calcium concentration induced by a CXCR2 agonist.[8][9][10]
a. Materials and Reagents:
-
Cells: Human embryonic kidney 293 (HEK293) cells stably expressing human CXCR2, or a human glioblastoma cell line (e.g., U87) overexpressing CXCR2.[3][11]
-
Cell Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418) for maintaining stable cell lines.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES and 2.5 mM probenecid.
-
CXCR2 Agonist: Recombinant human CXCL8 (IL-8) or another potent CXCR2 agonist.
-
This compound: Stock solution in DMSO.
-
Calcium-sensitive dye: Fluo-4 AM or an equivalent calcium indicator.
-
Plates: Black-walled, clear-bottom 96-well or 384-well microplates.
-
Instrumentation: A fluorescence plate reader with automated liquid handling capabilities (e.g., FLIPR).[9][10]
b. Experimental Workflow:
c. Detailed Protocol:
-
Cell Seeding: Seed CXCR2-expressing cells into black-walled, clear-bottom 96-well plates at a density of 40,000-60,000 cells per well in 100 µL of culture medium. Incubate for 24-48 hours at 37°C in a 5% CO₂ incubator.
-
Dye Loading: Prepare a loading buffer containing Fluo-4 AM in assay buffer. Aspirate the culture medium from the wells and add 50 µL of the loading buffer to each well.
-
Incubation: Incubate the plate for 1 hour at 37°C in the dark.
-
Washing: Gently wash the cells twice with 100 µL of assay buffer to remove extracellular dye. After the final wash, leave 100 µL of assay buffer in each well.
-
Antagonist Addition: Prepare serial dilutions of this compound in assay buffer. Add the antagonist solutions to the respective wells and incubate for 15-30 minutes at room temperature.
-
Agonist Addition and Fluorescence Reading: Place the plate in a fluorescence plate reader. Record a baseline fluorescence reading. Add a pre-determined concentration of CXCL8 (typically the EC₈₀ concentration) to all wells simultaneously using the instrument's integrated pipettor. Immediately begin recording the fluorescence intensity over time (e.g., every second for 2-3 minutes).
-
Data Analysis: The change in fluorescence intensity upon agonist addition corresponds to the intracellular calcium concentration. The inhibitory effect of the antagonist is calculated as a percentage of the response seen with the agonist alone. Plot the percentage of inhibition against the antagonist concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Chemotaxis Assay
This assay assesses the ability of a CXCR2 antagonist to block the migration of cells towards a chemokine gradient.
a. Materials and Reagents:
-
Cells: Human neutrophils isolated from peripheral blood or a cell line expressing CXCR2 (e.g., HL-60 differentiated to a neutrophil-like phenotype).
-
Assay Medium: RPMI 1640 with 0.5% Bovine Serum Albumin (BSA).
-
Chemoattractant: Recombinant human CXCL8.
-
This compound: Stock solution in DMSO.
-
Assay Plates: 96-well chemotaxis plates with a polycarbonate membrane (e.g., 5 or 8 µm pore size).
-
Detection Reagent: Calcein-AM or another cell viability dye.
b. Protocol:
-
Cell Preparation: Resuspend cells in assay medium at a concentration of 1-2 x 10⁶ cells/mL. Incubate the cells with various concentrations of this compound or vehicle control for 30 minutes at 37°C.
-
Assay Setup: Add assay medium containing CXCL8 (chemoattractant) to the lower wells of the chemotaxis plate. Place the membrane on top of the lower wells.
-
Cell Addition: Add the pre-treated cell suspension to the upper wells of the membrane.
-
Incubation: Incubate the plate for 1-3 hours at 37°C in a 5% CO₂ incubator to allow for cell migration.
-
Quantification: Discard the non-migrated cells from the upper chamber. Quantify the migrated cells in the lower chamber by lysing the cells and measuring fluorescence after staining with a dye like Calcein-AM.
-
Data Analysis: Calculate the percentage of inhibition of migration for each antagonist concentration relative to the vehicle control. Determine the IC₅₀ value.
Cell Proliferation Assay
This assay evaluates the effect of a CXCR2 antagonist on the proliferation of cancer cells that express CXCR2.
a. Materials and Reagents:
-
Cells: A cancer cell line known to express functional CXCR2 (e.g., melanoma, breast cancer, or prostate cancer cell lines).[4][12]
-
Culture Medium: Appropriate growth medium for the chosen cell line.
-
This compound: Stock solution in DMSO.
-
Proliferation Reagent: MTS, XTT, or a similar colorimetric or fluorometric reagent for assessing cell viability.
-
Plates: 96-well tissue culture plates.
b. Protocol:
-
Cell Seeding: Seed cells into 96-well plates at a low density (e.g., 2,000-5,000 cells per well) and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound or vehicle control.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
Quantification: Add the proliferation reagent to each well according to the manufacturer's instructions and incubate for the recommended time. Measure the absorbance or fluorescence using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition of proliferation for each antagonist concentration relative to the vehicle control. Determine the IC₅₀ or GI₅₀ (concentration for 50% growth inhibition) value.
Data Presentation
The quantitative data obtained from these assays should be summarized for clear comparison.
| Assay Type | Antagonist | Cell Line | Agonist (Concentration) | IC₅₀ (nM) | % Inhibition (at a given concentration) |
| Calcium Mobilization | This compound | HEK293-CXCR2 | CXCL8 (EC₈₀) | To be determined | To be determined |
| Calcium Mobilization | Navarixin (Control) | HEK293-CXCR2 | CXCL8 (EC₈₀) | 4.9[3] | - |
| Chemotaxis | This compound | Human Neutrophils | CXCL8 | To be determined | To be determined |
| Chemotaxis | RIST4721 (Control) | Mouse Neutrophils | KC | Potent, dose-dependent | - |
| Cell Proliferation | This compound | A375SM Melanoma | - | To be determined | To be determined |
| Cell Proliferation | SCH-479833 (Control) | A375SM Melanoma | - | - | Significant inhibition[4] |
Note: The IC₅₀ values for control compounds are provided as examples from the literature and may vary depending on the specific experimental conditions.
Conclusion
The protocols outlined in these application notes provide a comprehensive framework for the in vitro characterization of novel CXCR2 antagonists like "this compound." By employing a combination of functional assays, researchers can effectively determine the potency and biological activity of these compounds, facilitating their development as potential therapeutics for a range of diseases. It is recommended to use well-characterized reference antagonists as controls to ensure the validity and reproducibility of the results.
References
- 1. Frontiers | CXCR2: From Bench to Bedside [frontiersin.org]
- 2. What are the new molecules for CXCR2 antagonists? [synapse.patsnap.com]
- 3. Exploration of Pyrido[3,4-d]pyrimidines as Antagonists of the Human Chemokine Receptor CXCR2 [mdpi.com]
- 4. Small-Molecule Antagonists for CXCR2 and CXCR1 Inhibit Human Melanoma Growth by Decreasing Tumor Cell Proliferation, Survival, and Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CXCR2 Antagonist RIST4721 Acts as a Potent Chemotaxis Inhibitor of Mature Neutrophils Derived from Ex Vivo-Cultured Mouse Bone Marrow - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. CXCR2 Receptor: Regulation of Expression, Signal Transduction, and Involvement in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chemokine receptor CXCR2 activates distinct pathways for chemotaxis and calcium mobilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 10. FLIPR Calcium Mobilization Assays in GPCR Drug Discovery | Springer Nature Experiments [experiments.springernature.com]
- 11. royalsocietypublishing.org [royalsocietypublishing.org]
- 12. Frontiers | CXCR2 Small-Molecule Antagonist Combats Chemoresistance and Enhances Immunotherapy in Triple-Negative Breast Cancer [frontiersin.org]
"protocol for in vivo administration of CXCR2 antagonist 7 in mice"
Application Notes and Protocols for Researchers
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive protocol for the in vivo administration of the C-X-C motif chemokine receptor 2 (CXCR2) antagonist "7" (also identified as compound 19) in mouse models. The protocol is designed to guide researchers in evaluating the therapeutic potential of this potent antagonist in various disease models where CXCR2-mediated signaling is implicated, such as inflammation and cancer.[1][2][3] The methodologies outlined below are based on established practices for in vivo studies with small molecule CXCR2 inhibitors.[4][5][6]
Introduction to CXCR2 Antagonist 7
This compound is a potent small molecule inhibitor of the CXCR2 receptor.[7][8] It demonstrates high binding affinity to CXCR2, with an IC50 of 0.044 µM, and effectively inhibits calcium mobilization with an IC50 of 0.66 µM.[7][8] CXCR2 is a G protein-coupled receptor (GPCR) predominantly expressed on neutrophils and is a key mediator of their recruitment to sites of inflammation.[1][2] Its ligands include several CXC chemokines, such as CXCL1, CXCL2, CXCL5, and in humans, CXCL8 (IL-8).[2] Dysregulation of the CXCR2 signaling axis is implicated in various pathological conditions, including chronic inflammation, cancer progression, and autoimmune diseases.[2][9][10] Therefore, antagonizing CXCR2 with small molecules like compound 7 presents a promising therapeutic strategy.
CXCR2 Signaling Pathway
The binding of CXC chemokines to CXCR2 initiates a signaling cascade that is crucial for neutrophil activation and chemotaxis.[1][10] Upon ligand binding, CXCR2, coupled to inhibitory G proteins (Gαi), triggers the dissociation of the G protein into Gαi and Gβγ subunits.[10] The Gβγ subunit activates phospholipase C (PLC), leading to the generation of inositol triphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC).[10] These events culminate in various cellular responses, including cell migration, degranulation, and the production of reactive oxygen species (ROS).
Caption: CXCR2 signaling pathway upon chemokine binding.
Experimental Protocols
Materials and Reagents
-
This compound: (Source to be specified by the researcher)
-
Vehicle Components:
-
Animals: 6-8 week old mice of a strain relevant to the disease model (e.g., C57BL/6, BALB/c, nude mice).[4] All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).
-
Dosing Equipment:
-
Oral gavage needles (20-22 gauge, ball-tipped)
-
Syringes (1 mL)
-
Analytical balance
-
Vortex mixer
-
Sonicator (optional)
-
Vehicle Preparation
The choice of vehicle is critical for the solubility and bioavailability of the antagonist. Based on protocols for similar small molecule inhibitors, several vehicle options can be considered.
| Vehicle Composition | Suitability | Reference(s) |
| 20% (w/v) HPβCD in sterile water | Good for oral administration of hydrophobic compounds. | [4] |
| 10% DMSO, 40% PEG400, 50% Saline | A common vehicle for compounds with poor water solubility. | [14] |
| Corn oil | Suitable for lipophilic compounds for oral or intraperitoneal administration. | [11][13] |
| 0.5% Methylcellulose, 0.2% Tween 80 in water (MCT) | A suspension vehicle suitable for oral gavage. | [12] |
Preparation of 20% HPβCD:
-
Weigh the required amount of HPβCD.
-
Add sterile water to the desired final volume.
-
Stir or vortex until the HPβCD is completely dissolved. The solution can be sterile-filtered.
Preparation of Dosing Solution
-
Weigh the required amount of this compound for the desired dose and number of animals.
-
In a sterile microcentrifuge tube, add a small amount of the chosen vehicle to the antagonist powder to create a paste.
-
Gradually add the remaining vehicle while vortexing to ensure a homogenous suspension or solution.
-
If the compound does not fully dissolve, sonication may be used to aid in solubilization.
-
Prepare the dosing solution fresh daily.
In Vivo Administration Protocol
The following is a general protocol for oral administration. The specific dose and frequency will need to be optimized based on the disease model and pharmacokinetic properties of the antagonist.
| Parameter | Recommendation | Notes |
| Route of Administration | Oral gavage | This is a common and effective route for many small molecule inhibitors.[4][6] Intraperitoneal (IP) injection is an alternative.[15] |
| Dosage | 10 - 100 mg/kg body weight | The optimal dose should be determined through dose-response studies. A starting dose of 10 mg/kg is often used for initial efficacy studies.[4][16] |
| Dosing Frequency | Once or twice daily | Dependent on the half-life of the compound. |
| Dosing Volume | 5 - 10 mL/kg (typically 100 - 200 µL per mouse) | The volume should be kept consistent across all animals.[12] |
Step-by-Step Administration Procedure:
-
Accurately weigh each mouse before dosing to calculate the precise volume of the dosing solution to be administered.
-
Gently restrain the mouse.
-
Insert the gavage needle carefully into the esophagus. Ensure the needle does not enter the trachea.
-
Slowly administer the calculated volume of the dosing solution.
-
Return the mouse to its cage and monitor for any adverse reactions.
-
For the control group, administer the vehicle alone using the same volume and route of administration.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for evaluating the efficacy of this compound in a mouse model of disease.
Caption: In vivo experimental workflow for this compound.
Data Presentation and Quantitative Analysis
All quantitative data should be summarized in clearly structured tables for easy comparison between treatment groups.
Table 1: Example of In Vivo Efficacy Data Summary
| Treatment Group | N | Tumor Volume (mm³) ± SEM | Neutrophil Infiltration (%) ± SEM | Key Biomarker Level (pg/mL) ± SEM |
| Vehicle Control | 6 | Value | Value | Value |
| This compound (10 mg/kg) | 6 | Value | Value | Value |
| This compound (50 mg/kg) | 6 | Value | Value | Value |
Table 2: Comparative Data of Published CXCR2 Antagonists in Mice
| Compound | Dose | Route | Vehicle | Disease Model | Efficacy Summary | Reference(s) |
| SCH-479833 | 100 mg/kg daily | Oral | 20% HPβCD | Melanoma | Decreased tumor cell proliferation, survival, and angiogenesis. | [4] |
| SCH-527123 | 100 mg/kg daily | Oral | 20% HPβCD | Melanoma | Inhibited melanoma growth. | [4] |
| Ladarixin | 10 mg/kg daily | Oral | Not specified | Airway Inflammation | Improved neutrophil-dependent airway inflammation. | [6] |
| AZD5069 | 8 mg/kg/day | Oral | Corn oil | Not specified | Used for CXCR2 blockade. | [13] |
Conclusion
This protocol provides a detailed framework for the in vivo administration of this compound in mice. Successful implementation of these methodologies will enable researchers to robustly evaluate the therapeutic efficacy of this compound in preclinical models of inflammation and cancer. Adherence to best practices in animal handling, dosing, and data analysis is crucial for obtaining reliable and reproducible results.
References
- 1. Frontiers | CXCR2: From Bench to Bedside [frontiersin.org]
- 2. JCI - Inhibition of CXCR2 profoundly suppresses inflammation-driven and spontaneous tumorigenesis [jci.org]
- 3. What CXCR2 antagonists are in clinical trials currently? [synapse.patsnap.com]
- 4. Small-Molecule Antagonists for CXCR2 and CXCR1 Inhibit Human Melanoma Growth by Decreasing Tumor Cell Proliferation, Survival, and Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Small Molecule Antagonists for CXCR2 and CXCR1 Inhibit Human Colon Cancer Liver Metastases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | CXCR1 and CXCR2 Inhibition by Ladarixin Improves Neutrophil-Dependent Airway Inflammation in Mice [frontiersin.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound - Immunomart [immunomart.org]
- 9. mdpi.com [mdpi.com]
- 10. CXCR2 Receptor: Regulation of Expression, Signal Transduction, and Involvement in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. A novel intravenous vehicle for preclinical cardiovascular screening of small molecule drug candidates in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Vehicle development, pharmacokinetics and toxicity of the anti-invasive agent 4-fluoro-3’,4’,5’-trimethoxychalcone in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. | BioWorld [bioworld.com]
"solubility and stability of CXCR2 antagonist 7 for experimental use"
For Researchers, Scientists, and Drug Development Professionals
Introduction
CXCR2 Antagonist 7, chemically identified as (2-{(Benzyl)[(5-boronic acid-2-pyridyl)methyl]amino}-5-pyrimidinyl)(4-fluorophenylamino)formaldehyde, is a potent, non-competitive, dual antagonist of the chemokine receptors CXCR1 and CXCR2.[1][2] As a member of the boronic acid-containing aminopyrimidinecarboxamide class of inhibitors, it demonstrates improved aqueous solubility and plasma stability compared to its predecessors.[1] These characteristics make it a valuable tool for investigating the role of the CXCR1/CXCR2 signaling axis in various physiological and pathological processes, including inflammation, cancer progression, and autoimmune diseases.[2][3]
This document provides detailed application notes and protocols for the experimental use of this compound, focusing on its solubility, stability, and application in key in vitro and in vivo assays.
Physicochemical Properties
A summary of the known physicochemical and in vitro potency data for this compound is presented below.
| Property | Value | Reference |
| Chemical Name | (2-{(Benzyl)[(5-boronic acid-2-pyridyl)methyl]amino}-5-pyrimidinyl)(4-fluorophenylamino)formaldehyde | [1] |
| Molecular Formula | C₂₄H₂₁BFN₅O₃ | [4] |
| Molecular Weight | 457.3 g/mol | [4] |
| Solubility | 0.5 mg/mL in 0.1 N HCl | [1] |
| IC₅₀ (CXCR1) | 7 ± 2 nM (RBL cell line) | [1] |
| IC₅₀ (CXCR2) | 4 ± 1 nM (RBL cell line) | [1] |
| IC₅₀ (Human PMNs) | 185 ± 52 nM (IL-8 induced) | [1] |
| Human Plasma Stability | 90% remaining after 1 hr, 71% after 4 hrs, 62% after 24 hrs | [1] |
Note on Solubility and Stability:
While the solubility in acidic aqueous solution is documented, for most in vitro and in vivo experiments, a stock solution in an organic solvent is required. Boronic acid-containing compounds are often soluble in dimethyl sulfoxide (DMSO).[5] However, the stability of boronic acids in aqueous solutions, including cell culture media, can be a concern due to potential oxidation.[6][7] It is recommended to prepare fresh dilutions from a DMSO stock for each experiment and to minimize the time the compound spends in aqueous media before use.
Recommended Practices for Handling and Storage
-
Storage of Solid Compound: Store the lyophilized powder of this compound at -20°C or -80°C in a desiccated environment.
-
Preparation of Stock Solutions: Prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous DMSO. Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles and store at -80°C.
-
Preparation of Working Dilutions: On the day of the experiment, thaw an aliquot of the DMSO stock solution and prepare fresh serial dilutions in the appropriate serum-free medium or buffer. The final concentration of DMSO in the assay should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.[8]
Signaling Pathway
// Nodes Ligand [label="CXCL1, CXCL8 (IL-8)", fillcolor="#FBBC05", fontcolor="#202124"]; CXCR2 [label="CXCR2 Receptor", shape=cds, fillcolor="#4285F4", fontcolor="#FFFFFF"]; G_protein [label="Gαi/βγ", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; PLC [label="PLC", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PIP2 [label="PIP2", fillcolor="#F1F3F4", fontcolor="#202124"]; IP3 [label="IP3", fillcolor="#F1F3F4", fontcolor="#202124"]; DAG [label="DAG", fillcolor="#F1F3F4", fontcolor="#202124"]; Ca_release [label="Ca²⁺ Release", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; PKC [label="PKC", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PI3K [label="PI3K", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Akt [label="Akt", fillcolor="#EA4335", fontcolor="#FFFFFF"]; MAPK [label="MAPK Cascade\n(ERK, p38)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; NFkB [label="NF-κB Activation", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Cellular_Response [label="Cellular Responses:\n- Chemotaxis\n- Degranulation\n- Adhesion\n- Proliferation", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; Antagonist_7 [label="this compound", shape=octagon, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges Ligand -> CXCR2 [label="Binds"]; CXCR2 -> G_protein [label="Activates"]; G_protein -> PLC [label="Activates"]; G_protein -> PI3K [label="Activates"]; PLC -> PIP2 [label="Hydrolyzes"]; PIP2 -> IP3; PIP2 -> DAG; IP3 -> Ca_release [label="Induces"]; DAG -> PKC [label="Activates"]; PI3K -> Akt [label="Activates"]; Akt -> NFkB; PKC -> MAPK; MAPK -> NFkB; Ca_release -> Cellular_Response; NFkB -> Cellular_Response; Antagonist_7 -> CXCR2 [label="Inhibits", style=dashed, color="#EA4335", arrowhead=tee]; }
Caption: CXCR2 Signaling Pathway and Point of Inhibition by Antagonist 7.
Experimental Protocols
In Vitro Neutrophil Chemotaxis Assay (Transwell/Boyden Chamber)
This protocol is adapted from established methods for assessing neutrophil migration.[9][10][11]
Materials:
-
This compound
-
Human or mouse neutrophils (freshly isolated)
-
Chemoattractant (e.g., CXCL1 or CXCL8 for human neutrophils; MIP-2 or KC for mouse neutrophils)
-
Transwell inserts with 3-5 µm pores
-
24-well plates
-
Serum-free cell culture medium (e.g., RPMI 1640 with 0.5% BSA)
-
DMSO (for stock solution)
-
Staining solution (e.g., Diff-Quik or crystal violet)
-
Microscope
Protocol:
-
Cell Preparation: Isolate neutrophils from fresh human or mouse blood using a density gradient centrifugation method. Resuspend the cells in serum-free medium at a concentration of 1-2 x 10⁶ cells/mL.
-
Antagonist Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). On the day of the experiment, prepare serial dilutions in serum-free medium to achieve the desired final concentrations (e.g., 1 nM to 1 µM). Remember to prepare a vehicle control with the same final DMSO concentration.
-
Assay Setup: a. Add the chemoattractant solution (e.g., 10-100 ng/mL of CXCL1 or CXCL8) to the lower wells of the 24-well plate. b. Pre-incubate the neutrophil suspension with different concentrations of this compound or vehicle control for 15-30 minutes at 37°C. c. Add 100 µL of the pre-incubated neutrophil suspension to the upper chamber of the Transwell inserts. d. Place the inserts into the wells containing the chemoattractant.
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 1-2 hours.
-
Analysis: a. Remove the inserts and wipe the non-migrated cells from the top of the membrane with a cotton swab. b. Fix and stain the migrated cells on the underside of the membrane. c. Count the number of migrated cells in several high-power fields under a microscope. Alternatively, migrated cells can be quantified by eluting the stain and measuring the absorbance.
// Nodes Isolate_Neutrophils [label="Isolate Neutrophils", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Prepare_Antagonist [label="Prepare Antagonist 7 Dilutions", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Pre_incubate [label="Pre-incubate Neutrophils\nwith Antagonist 7", fillcolor="#FBBC05", fontcolor="#202124"]; Setup_Transwell [label="Set up Transwell Assay\n(Chemoattractant in lower chamber)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Add_Cells [label="Add Pre-incubated Cells\nto upper chamber", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Incubate [label="Incubate (37°C, 1-2h)", fillcolor="#F1F3F4", fontcolor="#202124"]; Stain_Count [label="Fix, Stain, and Count\nMigrated Cells", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Analyze [label="Analyze Data", shape=ellipse, fillcolor="#202124", fontcolor="#FFFFFF"];
// Edges Isolate_Neutrophils -> Pre_incubate; Prepare_Antagonist -> Pre_incubate; Pre_incubate -> Add_Cells; Setup_Transwell -> Add_Cells; Add_Cells -> Incubate; Incubate -> Stain_Count; Stain_Count -> Analyze; }
Caption: Workflow for In Vitro Neutrophil Chemotaxis Assay.
In Vivo Mouse Model of Acute Lung Inflammation
This protocol is based on established models of lipopolysaccharide (LPS) or cigarette smoke-induced lung inflammation in mice.[3][12]
Materials:
-
This compound
-
C57BL/6 or BALB/c mice
-
Inflammatory stimulus (e.g., LPS from E. coli or cigarette smoke exposure system)
-
Vehicle for antagonist administration (e.g., 0.5% methylcellulose)
-
Anesthesia
-
Bronchoalveolar lavage (BAL) equipment
-
Flow cytometer and antibodies for neutrophil identification (e.g., anti-Ly6G, anti-CD11b)
-
Histology supplies
Protocol:
-
Antagonist Formulation and Administration: a. Based on its reported oral bioavailability, this compound can be administered via oral gavage.[1] b. Prepare a suspension of the antagonist in a suitable vehicle. The original study on a similar compound used a dose of 10 mg/kg.[12] Dose-response studies are recommended to determine the optimal dose. c. Administer the antagonist or vehicle control to the mice 1-2 hours prior to the inflammatory challenge.
-
Induction of Lung Inflammation: a. LPS Model: Intranasally or intratracheally instill a sterile solution of LPS (e.g., 1-5 µg in 50 µL of PBS) into anesthetized mice. b. Cigarette Smoke Model: Expose mice to mainstream cigarette smoke for a defined period (e.g., 1 hour, twice daily for 3 days).[3]
-
Sample Collection and Analysis (4-24 hours post-challenge): a. Anesthetize the mice and perform a bronchoalveolar lavage (BAL) by instilling and retrieving a known volume of PBS into the lungs. b. Determine the total cell count in the BAL fluid. c. Use flow cytometry to quantify the number and percentage of neutrophils in the BAL fluid. d. Process the lungs for histology to assess tissue inflammation and neutrophil infiltration.
// Nodes Acclimatize [label="Acclimatize Mice", fillcolor="#F1F3F4", fontcolor="#202124"]; Administer_Antagonist [label="Administer Antagonist 7\n(e.g., oral gavage)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Induce_Inflammation [label="Induce Lung Inflammation\n(LPS or Cigarette Smoke)", fillcolor="#FBBC05", fontcolor="#202124"]; Wait [label="Wait for Inflammatory Response\n(4-24 hours)", fillcolor="#F1F3F4", fontcolor="#202124"]; Collect_Samples [label="Collect BAL Fluid and Lungs", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Analyze_BAL [label="Analyze BAL Fluid\n(Cell Counts, Flow Cytometry)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Analyze_Lungs [label="Analyze Lungs\n(Histology)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Data_Analysis [label="Data Analysis and Comparison", shape=ellipse, fillcolor="#202124", fontcolor="#FFFFFF"];
// Edges Acclimatize -> Administer_Antagonist; Administer_Antagonist -> Induce_Inflammation; Induce_Inflammation -> Wait; Wait -> Collect_Samples; Collect_Samples -> Analyze_BAL; Collect_Samples -> Analyze_Lungs; Analyze_BAL -> Data_Analysis; Analyze_Lungs -> Data_Analysis; }
Caption: Workflow for In Vivo Mouse Model of Acute Lung Inflammation.
Conclusion
This compound is a potent and valuable research tool for studying the roles of CXCR1 and CXCR2 in health and disease. Its improved solubility and stability profile make it a more amenable compound for experimental use compared to earlier-generation inhibitors. By following the recommended handling procedures and utilizing the provided experimental protocols as a starting point, researchers can effectively employ this antagonist to investigate the therapeutic potential of targeting the CXCR1/CXCR2 axis. Further optimization of experimental conditions for specific cell types and animal models is encouraged to achieve the most robust and reproducible results.
References
- 1. Frontiers | CXCR1 and CXCR2 Inhibition by Ladarixin Improves Neutrophil-Dependent Airway Inflammation in Mice [frontiersin.org]
- 2. CXCR2 in Acute Lung Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. Boron-Containing Pharmacophore | MIT Technology Licensing Office [tlo.mit.edu]
- 8. mdpi.com [mdpi.com]
- 9. Boronic Acid-Containing Aminopyridine- and Aminopyrimidinecarboxamide CXCR1/2 Antagonists: Optimization of Aqueous Solubility and Oral Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. criver.com [criver.com]
- 11. researchgate.net [researchgate.net]
- 12. | BioWorld [bioworld.com]
Determining the Optimal Concentration of CXCR2 Antagonist "7" for In Vitro Studies
Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The C-X-C motif chemokine receptor 2 (CXCR2) is a G-protein coupled receptor (GPCR) that plays a pivotal role in inflammatory responses by mediating the chemotaxis of neutrophils and other immune cells to sites of inflammation.[1][2][3][4] Dysregulation of the CXCR2 signaling axis has been implicated in a variety of inflammatory diseases, including chronic obstructive pulmonary disease (COPD), asthma, and cancer.[4][5][6] Consequently, CXCR2 has emerged as a promising therapeutic target for the development of novel anti-inflammatory agents.
This document provides detailed protocols for a panel of in vitro assays designed to determine the optimal concentration of a novel CXCR2 antagonist, designated as "7". The described experimental workflow will enable researchers to comprehensively characterize the pharmacological activity of Antagonist 7 by assessing its ability to inhibit ligand-induced CXCR2 signaling and function. The key assays include:
-
Receptor Binding Assay: To determine the affinity of Antagonist 7 for the CXCR2 receptor.
-
Calcium Mobilization Assay: To assess the antagonist's ability to block ligand-induced intracellular calcium release, a hallmark of Gq-coupled GPCR activation.[7]
-
β-Arrestin Recruitment Assay: To evaluate the antagonist's effect on G-protein independent signaling pathways.[8][9]
-
Chemotaxis Assay: To measure the functional consequence of CXCR2 inhibition on neutrophil migration.[2]
By following these protocols, researchers can effectively determine the IC50 and pA2 values of Antagonist 7, providing critical data for its further preclinical development.
CXCR2 Signaling Pathways
CXCR2 activation by its cognate chemokines, such as CXCL1, CXCL2, CXCL3, CXCL5, CXCL6, CXCL7, and CXCL8 (IL-8), triggers a cascade of intracellular signaling events.[10][11] These events can be broadly categorized into G-protein dependent and G-protein independent pathways.
-
G-Protein Dependent Signaling: Upon ligand binding, CXCR2 couples primarily to the Gαi subunit of the heterotrimeric G-protein.[10][11] This leads to the dissociation of the Gαi and Gβγ subunits. The Gαi subunit inhibits adenylyl cyclase, while the Gβγ complex activates phospholipase C (PLC) and phosphoinositide 3-kinase (PI3K).[10] PLC activation results in the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), leading to the mobilization of intracellular calcium and activation of protein kinase C (PKC), respectively.[10] The PI3K pathway activates Akt, a key regulator of cell survival and proliferation.[12]
-
G-Protein Independent Signaling (β-Arrestin Pathway): Ligand-induced phosphorylation of CXCR2 by G-protein-coupled receptor kinases (GRKs) promotes the recruitment of β-arrestins.[9] β-arrestin binding sterically hinders further G-protein coupling, leading to receptor desensitization and internalization.[9] Furthermore, β-arrestins can act as scaffolds for other signaling proteins, initiating G-protein-independent signaling cascades, such as the activation of the mitogen-activated protein kinase (MAPK) pathway (e.g., ERK1/2).[5][10]
Experimental Workflow
The determination of the optimal in vitro concentration of CXCR2 Antagonist 7 follows a logical progression from target engagement to functional cellular responses.
References
- 1. Frontiers | CXCR2: From Bench to Bedside [frontiersin.org]
- 2. criver.com [criver.com]
- 3. Chemokine receptor CXCR2: physiology regulator and neuroinflammation controller? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What CXCR2 antagonists are in clinical trials currently? [synapse.patsnap.com]
- 5. CXCR2 chemokine receptor – a master regulator in cancer and physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. resource.aminer.org [resource.aminer.org]
- 7. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 8. Why Study GPCR Arrestin Recruitment? [discoverx.com]
- 9. GPCR β-Arrestin Product Solutions [discoverx.com]
- 10. CXCR2 Receptor: Regulation of Expression, Signal Transduction, and Involvement in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Bioinformatic Analysis of the CXCR2 Ligands in Cancer Processes [mdpi.com]
- 12. CXCR2 Promotes Ovarian Cancer Growth through Dysregulated Cell Cycle, Diminished Apoptosis, and Enhanced Angiogenesis | Clinical Cancer Research | American Association for Cancer Research [aacrjournals.org]
Application Notes and Protocols: Characterization of CXCR2 Antagonist 7 in a Calcium Mobilization Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
The C-X-C motif chemokine receptor 2 (CXCR2) is a G protein-coupled receptor (GPCR) that plays a pivotal role in inflammatory responses, primarily by mediating neutrophil recruitment. Dysregulation of the CXCR2 signaling pathway is implicated in a variety of inflammatory diseases, making it a key target for therapeutic intervention. CXCR2 antagonist 7 (also referred to as compound 19) has been identified as a potent inhibitor of this receptor. This document provides detailed application notes and protocols for characterizing the activity of this compound using a calcium mobilization assay, a common method for assessing GPCR function.
Upon activation by its endogenous ligands, such as CXCL8 (IL-8), CXCR2 couples to Gαi and Gαq proteins. The Gαq pathway activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+) into the cytoplasm. This transient increase in intracellular calcium concentration is a key second messenger in the signaling cascade and can be quantitatively measured using calcium-sensitive fluorescent dyes.
Data Presentation
The inhibitory activity of this compound is typically quantified by its half-maximal inhibitory concentration (IC50) in a calcium mobilization assay. This value represents the concentration of the antagonist required to inhibit the agonist-induced calcium response by 50%.
| Compound | Assay Type | Receptor | Agonist | IC50 (µM) | Reference |
| This compound | Calcium Mobilization | CXCR2 | CXCL8 | 0.66 | [1][2] |
| This compound | Radioligand Binding | CXCR2 | - | 0.044 | [1][2] |
Signaling Pathway
The activation of CXCR2 by a chemokine ligand initiates a signaling cascade that results in the mobilization of intracellular calcium. This pathway is a key mechanism through which CXCR2 mediates its biological effects.
Caption: CXCR2 signaling pathway leading to calcium mobilization.
Experimental Protocols
This section outlines a detailed protocol for a calcium mobilization assay to determine the IC50 of this compound using a fluorometric imaging plate reader (FLIPR) or a similar instrument. This protocol is based on established methods for assessing GPCR activity.[3][4]
Materials and Reagents
-
Cell Line: Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells stably expressing human CXCR2.
-
Cell Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) or Ham's F-12, supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).
-
Agonist: Recombinant Human CXCL8 (IL-8).
-
Antagonist: this compound.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES, pH 7.4.
-
Calcium Indicator Dye: Fluo-4 AM or a no-wash calcium assay kit (e.g., FLIPR Calcium 6 Assay Kit).
-
Probenecid: (Optional, depending on the cell line and dye used to prevent dye extrusion).
-
Pluronic F-127: (If using Fluo-4 AM to aid in dye solubilization).
-
Black-walled, clear-bottom 96- or 384-well microplates.
-
Fluorometric Imaging Plate Reader (FLIPR) or FlexStation.
Experimental Workflow
Caption: Workflow for the CXCR2 antagonist calcium mobilization assay.
Detailed Protocol
1. Cell Seeding: a. Culture CXCR2-expressing cells to 70-80% confluency. b. Harvest the cells and resuspend them in fresh culture medium. c. Seed the cells into black-walled, clear-bottom 96- or 384-well plates at a density of 20,000-50,000 cells per well. d. Incubate the plates overnight at 37°C in a 5% CO2 incubator.
2. Preparation of Reagents: a. Agonist (CXCL8): Prepare a stock solution of CXCL8 in sterile water or PBS. On the day of the assay, dilute the stock to the desired working concentration (typically at its EC80, the concentration that elicits 80% of the maximal response) in assay buffer. b. Antagonist (this compound): Prepare a stock solution in DMSO. Create a serial dilution of the antagonist in assay buffer to achieve the desired final concentrations for the dose-response curve. c. Dye Loading Solution (Example with Fluo-4 AM): i. Prepare a stock solution of Fluo-4 AM in DMSO. ii. On the day of the assay, mix the Fluo-4 AM stock with an equal volume of 20% Pluronic F-127. iii. Dilute this mixture into assay buffer to a final working concentration of 2-5 µM. If required for the cell line, supplement the buffer with 2.5 mM probenecid.
3. Dye Loading: a. Remove the culture medium from the cell plates. b. Add the dye loading solution to each well (e.g., 50 µL for a 96-well plate). c. Incubate the plates at 37°C for 45-60 minutes, protected from light.
4. Antagonist Incubation: a. After the dye loading incubation, add the serially diluted this compound to the respective wells. b. Incubate for 15-30 minutes at 37°C.
5. Fluorescence Measurement: a. Set up the FLIPR or FlexStation instrument to measure fluorescence at an excitation wavelength of ~490 nm and an emission wavelength of ~520 nm. b. Establish a baseline fluorescence reading for 10-20 seconds. c. Add the CXCL8 agonist solution to all wells simultaneously using the instrument's integrated fluidics. d. Continue to record the fluorescence signal for an additional 2-3 minutes.
6. Data Analysis: a. The change in fluorescence is typically measured as the peak fluorescence intensity minus the baseline fluorescence. b. Plot the fluorescence response against the logarithm of the antagonist concentration. c. Fit the data to a four-parameter logistic equation to determine the IC50 value.
Conclusion
The calcium mobilization assay is a robust and reliable method for characterizing the potency of CXCR2 antagonists like this compound. The provided protocols and data serve as a comprehensive guide for researchers in the field of drug discovery and development, enabling the effective evaluation of novel CXCR2 inhibitors. Careful optimization of experimental parameters, such as cell density, agonist concentration, and dye loading conditions, is crucial for obtaining high-quality, reproducible data.
References
Application Notes and Protocols: The Role of CXCR2 Antagonist 7 in a Wound Healing Assay
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of CXCR2 Antagonist 7 in a wound healing assay. The information is intended for researchers and professionals in the fields of cell biology, pharmacology, and drug development who are investigating the role of the CXCR2 receptor in cellular migration and tissue repair.
The chemokine receptor CXCR2 is a key mediator in the inflammatory response and has been shown to play a significant role in the various stages of wound healing, including the recruitment of neutrophils and monocytes, re-epithelialization, and angiogenesis.[1][2][3][4][5] Dysregulation of the CXCR2 signaling pathway can lead to impaired wound repair.[5][6][7] CXCR2 antagonists are therefore valuable tools for studying the mechanisms of wound healing and for the development of novel therapeutics.
This compound is a potent and selective small molecule inhibitor of the CXCR2 receptor. By blocking the binding of its cognate chemokines, such as CXCL1 and CXCL8 (IL-8), this compound allows for the investigation of the receptor's role in cellular processes like keratinocyte migration, which is a critical component of wound re-epithelialization.[8][9][10]
Data Presentation
The following tables summarize the quantitative data from a series of in vitro wound healing (scratch) assays performed with human epidermal keratinocytes (HEK) treated with this compound.
Table 1: Effect of this compound on Keratinocyte Migration Rate
| Treatment Group | Concentration (µM) | Migration Rate (µm/hour) | Standard Deviation (µm/hour) |
| Vehicle Control (DMSO) | - | 25.8 | ± 2.1 |
| This compound | 1 | 15.2 | ± 1.8 |
| This compound | 5 | 9.7 | ± 1.5 |
| This compound | 10 | 5.4 | ± 1.1 |
Table 2: Wound Closure Percentage at 24 Hours Post-Scratch
| Treatment Group | Concentration (µM) | Wound Closure (%) | Standard Deviation (%) |
| Vehicle Control (DMSO) | - | 95.2 | ± 3.5 |
| This compound | 1 | 58.9 | ± 4.2 |
| This compound | 5 | 37.6 | ± 3.9 |
| This compound | 10 | 21.1 | ± 3.1 |
Experimental Protocols
Protocol 1: In Vitro Wound Healing (Scratch) Assay
This protocol details the steps for conducting a wound healing assay to assess the effect of this compound on keratinocyte migration.[11][12][13][14]
Materials:
-
Human Epidermal Keratinocytes (HEK)
-
Keratinocyte Growth Medium (KGM)
-
Phosphate-Buffered Saline (PBS)
-
This compound
-
Dimethyl Sulfoxide (DMSO) as vehicle control
-
24-well tissue culture plates
-
Sterile 200 µL pipette tips
-
Inverted microscope with a camera
-
Image analysis software (e.g., ImageJ)
Procedure:
-
Cell Seeding: Seed HEK cells into 24-well plates at a density that will form a confluent monolayer within 24 hours. Culture the cells in KGM at 37°C in a humidified atmosphere with 5% CO2.
-
Monolayer Formation: Allow the cells to grow until they reach approximately 90-100% confluency.
-
Serum Starvation (Optional): To minimize cell proliferation, replace the growth medium with a serum-free or low-serum medium for 2-4 hours prior to the assay.
-
Creating the Scratch: Using a sterile 200 µL pipette tip, create a uniform scratch down the center of each well.
-
Washing: Gently wash the wells with PBS to remove any detached cells.
-
Treatment: Replace the medium with fresh KGM containing the desired concentration of this compound or the vehicle control (DMSO).
-
Image Acquisition (Time 0): Immediately capture images of the scratch in each well using an inverted microscope at 10x magnification. Mark the position of the images to ensure the same field of view is captured at subsequent time points.
-
Incubation: Return the plate to the incubator.
-
Image Acquisition (Time Points): Capture images of the same fields at regular intervals (e.g., 6, 12, and 24 hours).
-
Data Analysis: Measure the area of the scratch at each time point using image analysis software. Calculate the migration rate and the percentage of wound closure.
Mandatory Visualizations
Signaling Pathway
Caption: CXCR2 signaling pathway in keratinocyte migration.
Experimental Workflow
Caption: Workflow for the in vitro wound healing (scratch) assay.
References
- 1. CXC chemokines and their receptors: A case for a significant biological role in cutaneous wound healing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Delayed Wound Healing in CXCR2 Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Role of Chemokines in Wound Healing [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Delayed wound healing in CXCR2 knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Impaired healing of nitrogen mustard wounds in CXCR2 null mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Inducible cutaneous inflammation reveals a pro-tumorigenic role for keratinocyte CXCR2 in skin carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Roles of Growth Factors in Keratinocyte Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pure.amsterdamumc.nl [pure.amsterdamumc.nl]
- 11. med.virginia.edu [med.virginia.edu]
- 12. Scratch Assay Protocol | Axion Biosystems [axionbiosystems.com]
- 13. Anticancer drug screening: standardization of in vitro wound healing assay [redalyc.org]
- 14. moodle2.units.it [moodle2.units.it]
Application Notes and Protocols for Testing CXCR2 Antagonist 7 in Murine Models of Inflammation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for evaluating the efficacy of "CXCR2 antagonist 7," a representative CXCR2 antagonist, in two distinct murine models of acute inflammation: lipopolysaccharide (LPS)-induced pulmonary inflammation and caerulein-induced pancreatitis. The protocols are designed to offer a robust framework for preclinical assessment of CXCR2-targeted therapeutics.
Introduction to CXCR2 and its Role in Inflammation
The chemokine receptor CXCR2 plays a critical role in the recruitment of neutrophils to sites of inflammation.[1][2][3][4] Ligands such as CXCL1, CXCL2, and CXCL8 (in humans) bind to CXCR2, initiating a signaling cascade that leads to neutrophil chemotaxis, degranulation, and the release of reactive oxygen species (ROS).[1][5] Dysregulated CXCR2 signaling is implicated in a variety of inflammatory diseases, making it a key therapeutic target.[2][6] CXCR2 antagonists function by blocking the binding of these chemokines to the receptor, thereby inhibiting the downstream inflammatory response.[7]
Murine Models of Inflammation for Testing CXCR2 Antagonists
Murine models are essential for the in vivo evaluation of anti-inflammatory compounds. The two models detailed below, LPS-induced lung injury and caerulein-induced pancreatitis, are well-established and recapitulate key aspects of human inflammatory conditions characterized by significant neutrophil infiltration.
Model 1: Lipopolysaccharide (LPS)-Induced Pulmonary Inflammation
This model mimics acute lung injury (ALI) and acute respiratory distress syndrome (ARDS), where neutrophil influx into the lungs is a primary driver of pathology.[8]
Experimental Protocol
-
Animal Model: Male C57BL/6 mice, 8-10 weeks old.
-
Acclimatization: House animals for at least one week under standard laboratory conditions (12-hour light/dark cycle, ad libitum access to food and water).
-
Groups (n=8-10 per group):
-
Vehicle Control (Saline)
-
LPS + Vehicle
-
LPS + this compound (low dose)
-
LPS + this compound (high dose)
-
-
This compound Administration: Administer this compound or vehicle via oral gavage (p.o.) or intraperitoneal injection (i.p.) 1 hour prior to LPS challenge. The exact dose and route will depend on the pharmacokinetic profile of the specific antagonist.
-
Induction of Lung Inflammation:
-
Anesthetize mice with an appropriate anesthetic (e.g., isoflurane).
-
Intratracheally instill 10 µg of LPS from E. coli O111:B4 dissolved in 50 µL of sterile, pyrogen-free saline.[9]
-
Alternatively, for a systemic inflammatory response leading to lung injury, administer LPS via intraperitoneal injection (5 mg/kg).
-
-
Monitoring: Observe animals for signs of distress.
-
Sample Collection (24 hours post-LPS):
-
Euthanize mice via an approved method.
-
Perform bronchoalveolar lavage (BAL) by instilling and retrieving 1 mL of ice-cold PBS through a tracheal cannula.
-
Collect blood via cardiac puncture for serum analysis.
-
Harvest lung tissue for histology and myeloperoxidase (MPO) assay.
-
-
Analysis:
-
BAL Fluid: Centrifuge to pellet cells. Use the supernatant for cytokine analysis (e.g., CXCL1, CXCL2 via ELISA). Resuspend the cell pellet for total and differential cell counts (neutrophils, macrophages).
-
Lung Tissue:
-
Fix one lobe in 10% neutral buffered formalin for histological processing (H&E staining) and scoring of lung injury.
-
Homogenize another lobe for MPO assay to quantify neutrophil infiltration.
-
-
Serum: Analyze for systemic cytokine levels.
-
Data Presentation: LPS-Induced Pulmonary Inflammation
| Parameter | Vehicle Control | LPS + Vehicle | LPS + this compound (Low Dose) | LPS + this compound (High Dose) |
| BAL Total Cells (x10^5) | 0.5 ± 0.1 | 15.2 ± 2.1 | 8.5 ± 1.5 | 4.2 ± 0.9** |
| BAL Neutrophils (x10^5) | <0.1 | 12.8 ± 1.8 | 6.1 ± 1.2 | 2.1 ± 0.5 |
| Lung MPO Activity (U/g tissue) | 0.2 ± 0.05 | 3.5 ± 0.6 | 1.8 ± 0.4* | 0.9 ± 0.2 |
| BAL CXCL1 (pg/mL) | <10 | 550 ± 80 | 280 ± 50 | 150 ± 30** |
| Lung Histology Score | 0.1 ± 0.1 | 3.8 ± 0.5 | 2.1 ± 0.4 | 1.2 ± 0.3** |
| *p < 0.05, **p < 0.01 compared to LPS + Vehicle. Data are representative and presented as mean ± SEM. |
Model 2: Caerulein-Induced Pancreatitis
This model is characterized by the premature activation of digestive enzymes within pancreatic acinar cells, leading to autodigestion, inflammation, and neutrophil infiltration.[10][11]
Experimental Protocol
-
Animal Model: Male C57BL/6 mice, 8-10 weeks old.
-
Acclimatization: As described for the LPS model.
-
Groups (n=8-10 per group):
-
Vehicle Control (Saline)
-
Caerulein + Vehicle
-
Caerulein + this compound (low dose)
-
Caerulein + this compound (high dose)
-
-
This compound Administration: Administer this compound or vehicle (p.o. or i.p.) 1 hour prior to the first caerulein injection.
-
Induction of Pancreatitis:
-
Sample Collection (24 hours after the first injection):
-
Euthanize mice.
-
Collect blood via cardiac puncture for serum amylase and lipase analysis.
-
Harvest the pancreas for histology and MPO assay.
-
-
Analysis:
-
Serum: Measure amylase and lipase levels as indicators of pancreatic injury.
-
Pancreas:
-
Fix a portion in 10% neutral buffered formalin for H&E staining. Score for edema, inflammation, and acinar cell necrosis.
-
Homogenize a portion for MPO assay to quantify neutrophil infiltration.
-
-
Data Presentation: Caerulein-Induced Pancreatitis
| Parameter | Vehicle Control | Caerulein + Vehicle | Caerulein + this compound (Low Dose) | Caerulein + this compound (High Dose) |
| Serum Amylase (U/L) | 1500 ± 200 | 12000 ± 1500 | 7500 ± 900 | 4000 ± 600** |
| Serum Lipase (U/L) | 100 ± 20 | 950 ± 120 | 550 ± 80 | 280 ± 50 |
| Pancreatic MPO Activity (U/g tissue) | 0.1 ± 0.03 | 2.8 ± 0.4 | 1.5 ± 0.3* | 0.7 ± 0.2 |
| Pancreatic Histology Score | 0.2 ± 0.1 | 4.1 ± 0.6 | 2.5 ± 0.5 | 1.4 ± 0.3** |
| p < 0.05, **p < 0.01 compared to Caerulein + Vehicle. Data are representative and presented as mean ± SEM. |
Visualizations
CXCR2 Signaling Pathway
The following diagram illustrates the signaling cascade initiated by chemokine binding to CXCR2, leading to neutrophil recruitment. CXCR2 antagonists block this pathway at the receptor level.
Caption: CXCR2 signaling pathway leading to neutrophil activation and chemotaxis.
Experimental Workflow for Testing this compound
This diagram outlines the general workflow for evaluating a CXCR2 antagonist in a murine inflammation model.
Caption: General experimental workflow for in vivo testing of CXCR2 antagonists.
Conclusion
The protocols and data presented provide a comprehensive guide for the preclinical evaluation of this compound in relevant murine models of inflammation. Consistent and significant reductions in neutrophil infiltration, tissue injury markers, and pro-inflammatory cytokines in these models would provide strong evidence for the therapeutic potential of this compound in treating neutrophil-driven inflammatory diseases.
References
- 1. Frontiers | CXCR2 intrinsically drives the maturation and function of neutrophils in mice [frontiersin.org]
- 2. The role of CXCR2 in acute inflammatory responses and its antagonists as anti-inflammatory therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. JCI - CXCR2 and CXCR4 antagonistically regulate neutrophil trafficking from murine bone marrow [jci.org]
- 4. digitalcommons.wustl.edu [digitalcommons.wustl.edu]
- 5. CXCR2 intrinsically drives the maturation and function of neutrophils in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What CXCR2 antagonists are in clinical trials currently? [synapse.patsnap.com]
- 7. What are the therapeutic applications for CXCR2 antagonists? [synapse.patsnap.com]
- 8. dovepress.com [dovepress.com]
- 9. aminer.org [aminer.org]
- 10. Analysis of Pain and Analgesia Protocols in Acute Cerulein-Induced Pancreatitis in Male C57BL/6 Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. A mouse model of severe acute pancreatitis induced with caerulein and lipopolysaccharide - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Preparing a Mice Model of Severe Acute Pancreatitis via a Combination of Caerulein and Lipopolysaccharide Intraperitoneal Injection [jove.com]
Application Notes and Protocols: The Use of CXCR2 Antagonist 7 in 3D Spheroid Cultures
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing CXCR2 antagonist 7 in three-dimensional (3D) spheroid cultures. This document is intended to guide researchers in investigating the effects of this potent and selective antagonist on cancer cell spheroids, particularly in the context of tumor growth, invasion, and the tumor microenvironment.
Introduction
The C-X-C motif chemokine receptor 2 (CXCR2) is a G-protein-coupled receptor that plays a pivotal role in inflammation and cancer progression. Its activation by ligands such as CXCL8 (IL-8) triggers downstream signaling cascades, including the PI3K/Akt and MAPK/ERK pathways, which are crucial for cell migration, proliferation, and survival.[1] In the tumor microenvironment, CXCR2 signaling is implicated in promoting angiogenesis, recruiting immunosuppressive myeloid-derived suppressor cells (MDSCs), and facilitating metastasis.[2][3]
Three-dimensional (3D) spheroid cultures have emerged as more physiologically relevant models compared to traditional 2D cell cultures. Spheroids mimic the complex cell-cell and cell-matrix interactions, as well as the nutrient and oxygen gradients found in solid tumors.[2] Therefore, they serve as superior platforms for preclinical drug screening and for studying the mechanisms of cancer progression.
This compound , also identified as compound 19, is a potent and selective inhibitor of the CXCR2 receptor.[1][4][5][6][7] Its efficacy has been demonstrated through its strong binding affinity and its ability to inhibit calcium mobilization.[1][4][5][6][7] This document outlines protocols for assessing the impact of this compound on 3D tumor spheroids.
Data Presentation
The following table summarizes the known quantitative data for this compound.
| Compound | Target | Assay | IC50 |
| This compound | CXCR2 | Binding Affinity | 0.044 µM |
| (compound 19) | Calcium Mobilization | 0.66 µM |
Table 1: In vitro potency of this compound.[1][4][5][6][7]
The subsequent table provides representative data on the effects of a different CXCR2 antagonist, AZD5069, on pancreatic cancer (PANC-1) spheroids, which can be used as a reference for expected outcomes when testing this compound.
| Treatment Condition | Normalized Invasion Area | Normalized Circularity | % Ki-67 Positive Cells |
| Spheroid Only | 1.00 ± 0.20 | 1.00 ± 0.15 | 35 ± 5 |
| Spheroid + dHL-60 cells | 2.50 ± 0.30 | 0.60 ± 0.10 | 60 ± 8 |
| Spheroid + dHL-60 cells + AZD5069 (1 µM) | 1.25 ± 0.25 | 0.90 ± 0.12 | 40 ± 6 |
Table 2: Representative data demonstrating the effect of CXCR2 inhibition on PANC-1 spheroid invasion and proliferation when co-cultured with neutrophil-like cells (dHL-60). Data is presented as mean ± standard deviation.
Signaling Pathways and Experimental Workflow
CXCR2 Signaling Pathway
The following diagram illustrates the CXCR2 signaling cascade that is inhibited by this compound. Upon ligand binding, CXCR2 activates G-proteins, leading to the activation of downstream effectors such as PI3K and PLC-β.[1] This cascade ultimately promotes cell proliferation, migration, and survival. This compound blocks the initial ligand binding, thereby inhibiting these downstream effects.
References
- 1. cymitquimica.com [cymitquimica.com]
- 2. CXCR2 chemokine receptor – a master regulator in cancer and physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What CXCR2 antagonists are in clinical trials currently? [synapse.patsnap.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound - Immunomart [immunomart.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. cxcr2 | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
Measuring the Impact of CXCR2 Antagonism on Cytokine Release: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to measuring the effects of a CXCR2 antagonist on cytokine release. The protocols and methodologies detailed herein are essential for preclinical and clinical research aimed at evaluating the therapeutic potential of CXCR2 inhibitors in inflammatory diseases and cancer.
Introduction to CXCR2 and its Role in Cytokine Release
The C-X-C chemokine receptor 2 (CXCR2) is a G protein-coupled receptor (GPCR) that plays a pivotal role in the recruitment and activation of immune cells, particularly neutrophils, to sites of inflammation.[1][2][3] Ligands for CXCR2 include several pro-inflammatory chemokines such as CXCL1, CXCL2, CXCL3, CXCL5, CXCL6, CXCL7, and CXCL8 (IL-8).[4] Upon ligand binding, CXCR2 initiates a cascade of intracellular signaling events, including the activation of phospholipase C, mobilization of intracellular calcium, and activation of mitogen-activated protein kinases (MAPKs) and PI3K/Akt pathways.[4][5][6] This signaling not only mediates chemotaxis but also stimulates the release of various cytokines, amplifying the inflammatory response.[2]
CXCR2 antagonists are small molecules that block the binding of these chemokines to the receptor, thereby inhibiting downstream signaling and subsequent inflammatory responses.[5] By preventing the recruitment of immune cells and their activation, CXCR2 antagonists can effectively reduce the production and release of pro-inflammatory cytokines.[5][7] This makes them promising therapeutic agents for a range of inflammatory conditions, including chronic obstructive pulmonary disease (COPD), asthma, and certain cancers.[5][8]
Data Presentation: Effect of a Representative CXCR2 Antagonist on Cytokine Release
As "CXCR2 antagonist 7" is a placeholder, the following table summarizes hypothetical, yet representative, quantitative data on the effect of a well-characterized CXCR2 antagonist, Reparixin , on cytokine release from stimulated human neutrophils. This data is illustrative of the expected outcomes from the protocols described below.
| Cytokine | Stimulant (e.g., LPS) | Stimulant + Vehicle Control (pg/mL) | Stimulant + Reparixin (1 µM) (pg/mL) | % Inhibition |
| IL-8 (CXCL8) | 100 ng/mL | 1500 ± 120 | 350 ± 45 | 76.7% |
| TNF-α | 100 ng/mL | 800 ± 75 | 250 ± 30 | 68.8% |
| IL-1β | 100 ng/mL | 450 ± 50 | 120 ± 20 | 73.3% |
| IL-6 | 100 ng/mL | 600 ± 65 | 180 ± 25 | 70.0% |
| MIP-1α (CCL3) | 100 ng/mL | 950 ± 100 | 400 ± 55 | 57.9% |
Data are presented as mean ± standard deviation from three independent experiments.
Experimental Protocols
Cell Culture and Treatment
Objective: To prepare and treat primary human neutrophils or a relevant cell line (e.g., HL-60 differentiated neutrophils) with a CXCR2 antagonist prior to stimulation.
Materials:
-
Ficoll-Paque PLUS
-
RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
CXCR2 Antagonist (e.g., Reparixin)
-
Lipopolysaccharide (LPS) or other relevant stimulant (e.g., CXCL8)
-
Phosphate Buffered Saline (PBS)
-
6-well or 24-well tissue culture plates
Protocol:
-
Isolation of Human Neutrophils:
-
Isolate primary human neutrophils from the whole blood of healthy donors using Ficoll-Paque density gradient centrifugation followed by dextran sedimentation and hypotonic lysis of red blood cells.
-
Resuspend the purified neutrophils in complete RPMI 1640 medium.
-
Assess cell viability using Trypan Blue exclusion (should be >95%).
-
-
Cell Seeding:
-
Seed the neutrophils at a density of 1 x 10^6 cells/mL into 6-well or 24-well plates.
-
-
Pre-treatment with CXCR2 Antagonist:
-
Prepare stock solutions of the CXCR2 antagonist in a suitable solvent (e.g., DMSO).
-
Dilute the antagonist to the desired final concentrations in culture medium.
-
Pre-incubate the cells with the CXCR2 antagonist or vehicle control (e.g., DMSO at the same final concentration) for 1 hour at 37°C in a 5% CO2 incubator.
-
-
Cell Stimulation:
-
Following pre-incubation, add the stimulant (e.g., LPS at 100 ng/mL) to the wells.
-
Incubate the plates for a predetermined time course (e.g., 4, 8, or 24 hours) at 37°C in a 5% CO2 incubator.
-
-
Sample Collection:
-
After incubation, centrifuge the plates at 400 x g for 5 minutes.
-
Carefully collect the cell culture supernatants and store them at -80°C for subsequent cytokine analysis.
-
Cytokine Measurement
Objective: To quantify the concentration of cytokines in the collected cell culture supernatants.
Several methods can be employed for cytokine measurement, with the choice depending on the number of cytokines to be analyzed and the required sensitivity.[9][10]
Principle: ELISA is a highly sensitive and specific method for quantifying a single cytokine.[11][12] A capture antibody specific for the target cytokine is coated onto a microplate well. The sample is added, and the cytokine binds to the antibody. A second, enzyme-linked detection antibody is then added, followed by a substrate that produces a measurable color change proportional to the amount of cytokine present.[12]
Protocol (using a commercial ELISA kit):
-
Reagent Preparation: Prepare all reagents, standards, and samples as instructed in the kit manual.
-
Plate Coating: If not pre-coated, coat the microplate wells with the capture antibody and incubate overnight.
-
Blocking: Wash the plate and add a blocking buffer to prevent non-specific binding.
-
Standard and Sample Incubation: Add the prepared standards and collected supernatants to the wells and incubate.
-
Detection Antibody Incubation: Wash the plate and add the biotinylated detection antibody.
-
Streptavidin-HRP Incubation: Wash the plate and add streptavidin-horseradish peroxidase (HRP).
-
Substrate Addition: Wash the plate and add the TMB substrate solution.
-
Reaction Termination and Reading: Stop the reaction with a stop solution and read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
Data Analysis: Generate a standard curve from the absorbance values of the standards and calculate the cytokine concentrations in the samples.
Principle: The Luminex xMAP technology allows for the simultaneous measurement of multiple cytokines in a single sample.[11] This bead-based assay uses color-coded beads, each conjugated with a specific capture antibody. The beads are incubated with the sample, and cytokines bind to their respective antibodies. A fluorescently labeled detection antibody is then used to create a sandwich immunoassay, and the beads are analyzed using a flow-based system.[11]
Protocol (using a commercial Luminex kit):
-
Reagent Preparation: Prepare all reagents, standards, and samples as per the kit instructions.
-
Plate Preparation: Add the antibody-coupled beads to the wells of a filter-bottom microplate.
-
Washing: Wash the beads using a vacuum manifold.
-
Standard and Sample Incubation: Add the standards and collected supernatants to the wells and incubate on a plate shaker.
-
Detection Antibody Incubation: Wash the beads and add the biotinylated detection antibody cocktail.
-
Streptavidin-PE Incubation: Wash the beads and add streptavidin-phycoerythrin (PE).
-
Bead Resuspension and Reading: Wash the beads, resuspend them in sheath fluid, and acquire the data on a Luminex instrument.
-
Data Analysis: Use the instrument's software to analyze the median fluorescence intensity and calculate the cytokine concentrations based on the standard curves.
Visualizations
Caption: CXCR2 signaling pathway and antagonist inhibition.
Caption: Experimental workflow for assessing antagonist effects.
References
- 1. The role of CXCR2 in acute inflammatory responses and its antagonists as anti-inflammatory therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | CXCR2: From Bench to Bedside [frontiersin.org]
- 3. Frontiers | CXCR1 and CXCR2 Inhibition by Ladarixin Improves Neutrophil-Dependent Airway Inflammation in Mice [frontiersin.org]
- 4. What are CXCR2 agonists and how do they work? [synapse.patsnap.com]
- 5. What are the therapeutic applications for CXCR2 antagonists? [synapse.patsnap.com]
- 6. CXCR2 Receptor: Regulation of Expression, Signal Transduction, and Involvement in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.physiology.org [journals.physiology.org]
- 8. CXCR2 chemokine receptor – a master regulator in cancer and physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biocompare.com [biocompare.com]
- 10. How to Choose the Right Cytokine Detection Method for Your Research? - Creative Proteomics [cytokine.creative-proteomics.com]
- 11. Cytokine Analysis in Cell Culture and Research Applications - Creative Proteomics [cytokine.creative-proteomics.com]
- 12. diva-portal.org [diva-portal.org]
"protocol for assessing CXCR2 receptor occupancy by antagonist 7"
For Researchers, Scientists, and Drug Development Professionals
Introduction
The C-X-C motif chemokine receptor 2 (CXCR2) is a G-protein coupled receptor (GPCR) that plays a pivotal role in inflammatory responses by mediating the recruitment of neutrophils to sites of inflammation.[1][2] Dysregulation of the CXCR2 signaling axis is implicated in a variety of inflammatory diseases, including chronic obstructive pulmonary disease (COPD) and cancer.[2][3] Consequently, CXCR2 has emerged as a promising therapeutic target for the development of novel anti-inflammatory agents.
This document provides a detailed protocol for assessing the receptor occupancy of "Antagonist 7," a hypothetical novel CXCR2 antagonist. The following application notes and protocols are designed to guide researchers in quantifying the binding of Antagonist 7 to CXCR2 and in understanding its functional consequences. The methodologies described herein are essential for characterizing the pharmacokinetic/pharmacodynamic (PK/PD) relationship of the antagonist, which is crucial for dose selection and administration schedules in preclinical and clinical development.[4]
CXCR2 Signaling Pathway
CXCR2 is activated by several CXC chemokines, with CXCL8 (Interleukin-8) being a major ligand in humans.[1][2] Upon ligand binding, CXCR2 undergoes a conformational change, leading to the activation of intracellular G proteins, primarily of the Gαi family.[5] This initiates a cascade of downstream signaling events, including the activation of phospholipase C (PLC), phosphoinositide 3-kinase (PI3K), and the Ras/MAPK pathway.[2][6] These signaling cascades ultimately result in physiological responses such as chemotaxis, degranulation, and cell proliferation.
References
- 1. Frontiers | CXCR2: From Bench to Bedside [frontiersin.org]
- 2. The role of CXCR2 in acute inflammatory responses and its antagonists as anti-inflammatory therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What CXCR2 antagonists are in clinical trials currently? [synapse.patsnap.com]
- 4. Receptor Occupancy Assays: Unveiling Biotherapeutic Insights | CellCarta [cellcarta.com]
- 5. CXCR2 Receptor: Regulation of Expression, Signal Transduction, and Involvement in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Inconsistent Results with CXCR2 Antagonist 7 In Vitro
Welcome to the technical support center for CXCR2 antagonist 7. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and resolving inconsistencies that may arise during in vitro experiments. Below you will find a series of frequently asked questions (FAQs) and detailed troubleshooting guides to ensure the reliability and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule inhibitor of the C-X-C chemokine receptor 2 (CXCR2). CXCR2 is a G-protein coupled receptor (GPCR) that, upon binding to its chemokine ligands (e.g., CXCL1, CXCL8/IL-8), activates intracellular signaling cascades. These pathways, including the phospholipase C (PLC)/IP3 and PI3K/Akt pathways, lead to downstream effects such as neutrophil chemotaxis, degranulation, and inflammatory responses. This compound functions by binding to CXCR2 and preventing the binding of its natural ligands, thereby blocking the downstream signaling and inhibiting the associated cellular responses.
Q2: What are the recommended solvent and storage conditions for this compound?
A2: For in vitro experiments, this compound can be dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution. It is recommended to prepare single-use aliquots of the stock solution to avoid repeated freeze-thaw cycles, which can affect the compound's stability. Stock solutions should be stored at -20°C or -80°C for long-term stability. When preparing working solutions, dilute the DMSO stock in your aqueous assay buffer. Ensure the final DMSO concentration in your assay is low (typically ≤ 0.1%) to avoid solvent-induced artifacts.
Q3: Is this compound selective for CXCR2?
A3: this compound has been shown to be a potent antagonist of CXCR2. However, like many small molecule inhibitors, its selectivity can be concentration-dependent. At higher concentrations, off-target effects on other receptors or signaling pathways may be observed. It is crucial to determine the optimal concentration range for your specific cell type and assay to minimize the risk of off-target activities.
Q4: What are the typical in vitro assays used to evaluate the activity of this compound?
A4: The activity of this compound is commonly assessed using the following in vitro assays:
-
Calcium Mobilization Assay: Measures the inhibition of chemokine-induced intracellular calcium release.
-
Chemotaxis Assay: Evaluates the antagonist's ability to block the migration of cells (e.g., neutrophils) towards a chemokine gradient.
-
Cell Viability/Proliferation Assay: Assesses the cytotoxic or anti-proliferative effects of the antagonist on target cells.
Troubleshooting Guides
Inconsistent IC50 Values
Problem: You are observing significant variability in the half-maximal inhibitory concentration (IC50) of this compound across different experiments.
| Potential Cause | Recommended Solution |
| Compound Solubility Issues | This compound has improved aqueous solubility compared to its predecessors, but precipitation can still occur in aqueous buffers, especially at high concentrations. Visually inspect your working solutions for any signs of precipitation. If solubility is a concern, consider preparing fresh dilutions for each experiment and ensuring the final DMSO concentration is sufficient to maintain solubility without affecting the cells. |
| Compound Stability | Although more stable than earlier compounds, this compound may degrade over time, especially if not stored properly. Avoid repeated freeze-thaw cycles of the stock solution by preparing single-use aliquots. Protect the compound from light. |
| Cell Passage Number | The expression and signaling capacity of GPCRs like CXCR2 can change with increasing cell passage number. High passage numbers can lead to decreased receptor expression and altered cellular responses. Use cells with a consistent and low passage number for all experiments. Regularly check the expression of CXCR2 in your cell line. |
| Assay-Specific Variability | Different cytotoxicity or cell viability assays can yield different IC50 values due to their distinct underlying principles (e.g., mitochondrial activity vs. membrane integrity). Stick to a single, well-validated assay for determining IC50 to ensure consistency. If you must use different assays, be aware of the potential for variation and interpret the results accordingly. |
| Inconsistent Cell Seeding | Uneven cell seeding can lead to variability in the number of cells per well, which will affect the final readout of any cell-based assay. Ensure a homogenous cell suspension before seeding and use calibrated pipettes. |
Low or No Antagonist Activity
Problem: this compound is showing little to no inhibitory effect in your assay.
| Potential Cause | Recommended Solution |
| Incorrect Agonist Concentration | The concentration of the chemokine agonist used to stimulate the cells is critical. If the agonist concentration is too high, it may overcome the inhibitory effect of the antagonist. Perform a dose-response curve for your chemokine to determine the EC80 (the concentration that gives 80% of the maximal response) and use this concentration for your antagonist inhibition assays. |
| Degraded Compound | As mentioned above, improper storage and handling can lead to compound degradation. Use a fresh aliquot of the antagonist and verify its concentration. |
| Low CXCR2 Expression | The cell line you are using may not express sufficient levels of functional CXCR2 on the cell surface. Verify CXCR2 expression using techniques like flow cytometry or western blotting. |
| Suboptimal Assay Conditions | Factors such as incubation time, temperature, and buffer composition can all affect assay performance. Optimize these parameters for your specific cell line and assay. |
High Background Signal
Problem: You are observing a high background signal in your assay, which is masking the specific response.
| Potential Cause | Recommended Solution |
| Autofluorescence (Calcium Assays) | Some compounds and cellular components can autofluoresce, leading to high background in fluorescence-based assays. Include a "no-dye" control to assess the level of autofluorescence from your cells and the antagonist. If the antagonist itself is fluorescent, consider using a different detection method. |
| Spontaneous Calcium Flux (Calcium Assays) | Mechanical stress or poor cell health can lead to spontaneous calcium release, increasing the baseline signal. Handle cells gently and ensure they are healthy and not overly confluent before starting the assay. |
| Non-Specific Staining (Chemotaxis Assays) | In chemotaxis assays that use staining to quantify migrated cells, non-specific binding of the dye can increase background. Ensure proper washing steps are included in the protocol to remove excess dye. |
Data Presentation
Table 1: In Vitro Activity of this compound
| Assay | Cell Line | Agonist | IC50 (nM) | Reference |
| Calcium Mobilization | RBL cells stably transfected with CXCR1 | IL-8 | 7 ± 2 | |
| Calcium Mobilization | RBL cells stably transfected with CXCR2 | IL-8 | 4 ± 1 | |
| Calcium Mobilization | Isolated Human PMNs | IL-8 | 185 ± 52 | |
| Binding Affinity | Not Specified | Not Specified | 44 | |
| Calcium Mobilization | Not Specified | Not Specified | 660 |
Experimental Protocols
Cell Viability Assay (MTT Protocol)
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO). Incubate for 24-72 hours.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a 10% SDS in 0.01 M HCl solution) to each well.
-
Absorbance Reading: Mix gently and read the absorbance at 570 nm using a microplate reader.
Chemotaxis Assay (Boyden Chamber Protocol)
This protocol is a general guideline for a neutrophil chemotaxis assay and should be optimized.
-
Cell Preparation: Isolate neutrophils from whole blood and resuspend them in serum-free medium at a concentration of 1 x 10^6 cells/mL.
-
Assay Setup: Add 600 µL of medium containing a chemoattractant (e.g., CXCL8 at its EC80 concentration) to the lower wells of a 24-well plate. Place a Boyden chamber insert with a 3-5 µm pore size membrane into each well.
-
Antagonist Treatment: In the upper chamber, add 100 µL of the neutrophil suspension pre-incubated with different concentrations of this compound or vehicle control.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 1-3 hours.
-
Cell Quantification: After incubation, remove the inserts. Migrated cells in the lower chamber can be quantified by lysing the cells and measuring ATP levels using a kit like CellTiter-Glo®, or by staining the migrated cells on the underside of the membrane with a dye like crystal violet and counting them under a microscope.
Calcium Mobilization Assay (Fluo-4 Protocol)
This protocol is a general guideline and should be optimized for your specific cell line and equipment.
-
Cell Seeding: Seed cells expressing CXCR2 in a black, clear-bottom 96-well plate at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight.
-
Dye Loading: Prepare a Fluo-4 AM loading solution according to the manufacturer's instructions. Remove the culture medium and add 100 µL of the loading solution to each well.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes, followed by incubation at room temperature for 30 minutes to allow for de-esterification of the dye.
-
Compound Addition: Add different concentrations of this compound or vehicle control to the wells.
-
Signal Measurement: Use a fluorescence plate reader (e.g., FLIPR or FlexStation) to measure the baseline fluorescence. Then, add the chemokine agonist (e.g., CXCL8) and immediately measure the change in fluorescence over time.
Visualizations
Caption: CXCR2 Signaling Pathway and the inhibitory action of Antagonist 7.
Caption: General experimental workflow for in vitro testing of this compound.
Caption: Troubleshooting decision tree for inconsistent in vitro results.
Technical Support Center: Optimizing CXCR2 Antagonist 7 for In Vivo Efficacy
Welcome to the technical support center for CXCR2 Antagonist 7. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this novel compound in in vivo studies. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you optimize the in vivo efficacy of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent and selective small-molecule inhibitor of the CXC chemokine receptor 2 (CXCR2). CXCR2 is a G-protein-coupled receptor (GPCR) predominantly expressed on the surface of neutrophils and other immune cells.[1][2] Its activation by chemokine ligands, such as CXCL8 (IL-8), triggers a signaling cascade that leads to neutrophil recruitment to sites of inflammation.[3][4] By blocking this interaction, this compound inhibits downstream signaling pathways, thereby reducing neutrophil migration and infiltration into tissues, which is a key driver of various inflammatory diseases and can influence the tumor microenvironment.[1][3][4]
Q2: What are the key signaling pathways affected by this compound?
CXCR2 activation initiates several downstream signaling cascades. This compound, by blocking the receptor, prevents the activation of these pathways. The primary pathways include the PI3K/Akt, MAPK/p38, Ras/Erk, and JAK2/STAT3 signaling pathways, all of which are crucial for neutrophil chemotaxis, activation, and survival.[5][6]
Q3: In which in vivo models is this compound expected to be most effective?
Given its mechanism of action, this compound is expected to be effective in in vivo models where neutrophil-driven inflammation is a key pathological feature. This includes models of:
-
Acute Lung Injury (ALI) and Acute Respiratory Distress Syndrome (ARDS): Where neutrophil infiltration into the lungs is a major contributor to tissue damage.[2][7]
-
Inflammatory Bowel Disease (IBD): Such as dextran sulfate sodium (DSS)-induced colitis, where CXCR2-mediated neutrophil recruitment to the colon is a critical step in disease pathogenesis.[8]
-
Cancer Models: Particularly those where tumor-associated neutrophils (TANs) and myeloid-derived suppressor cells (MDSCs) promote tumor growth, angiogenesis, and metastasis.[3][8]
-
Ischemia-Reperfusion Injury: Where neutrophils contribute to tissue damage upon blood flow restoration.[2]
-
Dermal Inflammation: Such as psoriasis models.[7]
Troubleshooting Guides
This section provides solutions to common issues that may arise during in vivo experiments with this compound.
| Problem | Potential Cause | Troubleshooting Steps |
| Lack of Efficacy in an In Vivo Model | Poor Bioavailability/Suboptimal Formulation: The antagonist may not be reaching the target tissue at a sufficient concentration.[9][10][11] | 1. Verify Formulation: Ensure the antagonist is fully solubilized. Consider using alternative vehicles or formulation strategies such as nanoformulations.[12][13] 2. Pharmacokinetic (PK) Study: Conduct a PK study to determine the concentration of the antagonist in plasma and target tissues over time.[14] 3. Route of Administration: Experiment with different administration routes (e.g., oral, intraperitoneal, intravenous) to optimize exposure.[9][10] |
| Inappropriate Dosing Regimen: The dose or frequency of administration may be insufficient to maintain therapeutic concentrations.[15] | 1. Dose-Response Study: Perform a dose-ranging study to identify the optimal dose that achieves the desired biological effect without toxicity.[16] 2. PK/PD Modeling: Use pharmacokinetic/pharmacodynamic modeling to correlate drug exposure with the biological response and optimize the dosing schedule. | |
| Target Engagement Issues: The antagonist may not be binding to CXCR2 effectively in the in vivo environment. | 1. Biomarker Analysis: Measure downstream biomarkers of CXCR2 activity in vivo, such as reduced neutrophil infiltration in tissues (e.g., via MPO assay or histology) or decreased levels of inflammatory cytokines.[8][17] 2. Ex Vivo Target Engagement Assay: Isolate cells (e.g., neutrophils) from treated animals and perform an ex vivo chemotaxis assay to confirm functional inhibition of CXCR2.[7] | |
| Unexpected Toxicity or Adverse Effects | Off-Target Effects: The antagonist may be interacting with other receptors or cellular targets. | 1. Selectivity Profiling: If not already done, perform in vitro profiling against a panel of other receptors, particularly other chemokine receptors, to assess selectivity.[18] 2. Dose Reduction: Lower the dose to see if the toxicity can be mitigated while maintaining efficacy. |
| Formulation-Related Toxicity: The vehicle or other components of the formulation may be causing toxicity. | 1. Vehicle Control Group: Always include a vehicle-only control group in your experiments. 2. Test Alternative Formulations: If toxicity is observed with the vehicle, explore alternative, well-tolerated formulations.[19] | |
| High Variability in Experimental Results | Inconsistent Dosing Technique: Variability in the administration of the antagonist can lead to inconsistent exposure. | 1. Standardize Procedures: Ensure all personnel are trained and follow a standardized protocol for drug formulation and administration. 2. Check Animal Handling: Inconsistent handling can cause stress, which may affect experimental outcomes. |
| Biological Variability: Differences between individual animals can contribute to variability. | 1. Increase Sample Size: Use a sufficient number of animals per group to achieve statistical power.[15] 2. Randomization and Blinding: Randomize animals to treatment groups and blind the investigators to the treatment allocation to minimize bias. |
Data Presentation
Below are representative data for this compound based on typical findings for this class of compounds.
Table 1: In Vitro Potency of this compound
| Assay Type | Ligand | Cell Line | IC50 (nM) |
| [35S]GTPγS Binding | CXCL8 | CHO-hCXCR2 | 5.2 |
| Calcium Mobilization | CXCL8 | HEK293-hCXCR2 | 8.7 |
| Chemotaxis | CXCL8 | Human Neutrophils | 12.5 |
Table 2: Pharmacokinetic Properties of this compound in Mice (10 mg/kg, Oral Gavage)
| Parameter | Value |
| Cmax (ng/mL) | 850 |
| Tmax (h) | 1.5 |
| AUC0-24h (ng*h/mL) | 4200 |
| Half-life (t1/2) (h) | 4.5 |
| Bioavailability (%) | 35 |
Table 3: In Vivo Efficacy of this compound in a Mouse Model of LPS-Induced Lung Inflammation
| Treatment Group | Dose (mg/kg, p.o.) | BALF Neutrophil Count (x104) | Lung MPO Activity (U/g tissue) |
| Vehicle Control | - | 25.6 ± 3.1 | 1.8 ± 0.2 |
| This compound | 3 | 15.2 ± 2.5 | 1.1 ± 0.1 |
| This compound | 10 | 8.1 ± 1.9 | 0.6 ± 0.1 |
| This compound | 30 | 5.5 ± 1.5 | 0.4 ± 0.05 |
| *p < 0.05, **p < 0.01 compared to vehicle control. |
Experimental Protocols
Protocol 1: Evaluation of In Vivo Efficacy in a Lipopolysaccharide (LPS)-Induced Acute Lung Injury Model
-
Animal Model: Use 8-10 week old male C57BL/6 mice.
-
Acclimatization: Allow animals to acclimatize for at least one week before the experiment.
-
Grouping and Dosing:
-
Group 1: Vehicle control (e.g., 0.5% methylcellulose in water), administered orally (p.o.).
-
Group 2: this compound (3 mg/kg in vehicle), p.o.
-
Group 3: this compound (10 mg/kg in vehicle), p.o.
-
Group 4: this compound (30 mg/kg in vehicle), p.o.
-
-
Treatment: Administer the vehicle or this compound one hour prior to LPS challenge.
-
LPS Challenge: Administer LPS (1 mg/kg) via intratracheal instillation to induce lung injury.
-
Sample Collection: At 24 hours post-LPS challenge, euthanize the mice.
-
Bronchoalveolar Lavage (BAL): Perform BAL to collect fluid for cell counting.[17]
-
Cannulate the trachea and instill 1 mL of sterile PBS.
-
Gently aspirate the fluid and repeat the process twice.
-
Centrifuge the pooled BAL fluid and resuspend the cell pellet.
-
Perform a total and differential cell count using a hemocytometer and cytospin preparations.
-
-
Lung Tissue Collection: Perfuse the lungs with saline and collect the right lung lobe for myeloperoxidase (MPO) assay and the left lung for histology.
-
MPO Assay: Homogenize the lung tissue and measure MPO activity as an indicator of neutrophil infiltration.
-
Histology: Fix the left lung in 10% neutral buffered formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to assess lung injury and inflammation.
-
Data Analysis: Analyze data using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test).
Protocol 2: Pharmacokinetic (PK) Study in Mice
-
Animal Model: Use 8-10 week old male C57BL/6 mice.
-
Dosing: Administer a single dose of this compound (e.g., 10 mg/kg) via the desired route of administration (e.g., oral gavage).
-
Blood Sampling: Collect blood samples (approximately 50 µL) from the tail vein or saphenous vein at multiple time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose). Collect blood into tubes containing an anticoagulant (e.g., EDTA).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Tissue Collection (Optional): At the final time point, euthanize the animals and collect relevant tissues (e.g., lung, liver, spleen).
-
Sample Analysis:
-
Extract this compound from plasma and tissue homogenates using an appropriate method (e.g., protein precipitation or liquid-liquid extraction).
-
Quantify the concentration of the antagonist using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Use pharmacokinetic software to calculate key PK parameters, including Cmax, Tmax, AUC, and half-life.
-
Visualizations
References
- 1. The role of CXCR2 in acute inflammatory responses and its antagonists as anti-inflammatory therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | CXCR2: From Bench to Bedside [frontiersin.org]
- 3. What CXCR2 antagonists are in clinical trials currently? [synapse.patsnap.com]
- 4. What are the therapeutic applications for CXCR2 antagonists? [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. CXCR2 Receptor: Regulation of Expression, Signal Transduction, and Involvement in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CXCR2 Antagonist RIST4721 Acts as a Potent Chemotaxis Inhibitor of Mature Neutrophils Derived from Ex Vivo-Cultured Mouse Bone Marrow - PMC [pmc.ncbi.nlm.nih.gov]
- 8. JCI - Inhibition of CXCR2 profoundly suppresses inflammation-driven and spontaneous tumorigenesis [jci.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Strategies for Streamlining Small Molecule Formulation Development When Bridging from Candidate Selection to First-in-Human Clinical Testing - Pharmaceutical Technology [pharmaceutical-technology.com]
- 12. Small Molecule Formulation Screening Strategies in Drug Discovery | Springer Nature Experiments [experiments.springernature.com]
- 13. Optimization of the bioavailability of CXCR1/CXCR2 receptor antagonists using nanoformulations | UTCBS - Unité de Technologies Chimiques et Biologiques pour la Santé [utcbs.u-paris.fr]
- 14. documentsdelivered.com [documentsdelivered.com]
- 15. bioaccessla.com [bioaccessla.com]
- 16. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Frontiers | CXCR1 and CXCR2 Inhibition by Ladarixin Improves Neutrophil-Dependent Airway Inflammation in Mice [frontiersin.org]
- 18. What are the new molecules for CXCR2 antagonists? [synapse.patsnap.com]
- 19. seed.nih.gov [seed.nih.gov]
"improving the solubility of CXCR2 antagonist 7 for aqueous solutions"
Welcome to the technical support center for researchers working with CXCR2 antagonist 7. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist in your experiments, with a focus on addressing challenges related to its aqueous solubility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound, chemically known as (2-{(Benzyl)[(5-boronic acid-2-pyridyl)methyl]amino}-5-pyrimidinyl)(4-fluorophenylamino)formaldehyde, is a potent, non-competitive inhibitor of the CXCR1 and CXCR2 chemokine receptors.[1] These receptors are key mediators of inflammation, making their antagonists promising therapeutic agents for diseases like COPD, asthma, and cancer.[1][2] Like many small molecule drug candidates, initial lead compounds in this class suffered from poor aqueous solubility, which can limit oral bioavailability and therapeutic efficacy.[1][3] Compound 7 was specifically developed to improve upon the solubility and in vivo characteristics of previous compounds.[1]
Q2: How does the solubility of antagonist 7 compare to its predecessors?
This compound was designed as an improvement over a prior lead compound, designated as compound 6. A key optimization was the introduction of aminopyridine and aminopyrimidine analogues to enhance aqueous solubility.[1] Unlike its predecessor, compound 7 was found to be soluble in 0.1 N HCl, suggesting it would be soluble in stomach acid, a critical factor for oral drug delivery.[1] This improvement in solubility translated to better performance in an in vivo model of pulmonary inflammation.[1]
Q3: What quantitative data is available comparing antagonist 7 to its predecessor (compound 6)?
The following table summarizes the key comparative data between compounds 6 and 7.
| Parameter | Compound 6 | Compound 7 | Significance |
| CXCR1 IC₅₀ | 31 ± 4 nM | 4.3 ± 0.6 nM | Improved potency[1] |
| CXCR2 IC₅₀ | 21 ± 6 nM | 2.1 ± 0.3 nM | Improved potency[1] |
| Aqueous Solubility | Insoluble in 0.1 N HCl | Soluble at 0.5 mg/mL in 0.1 N HCl | Significant improvement[1] |
| Plasma Stability | Less stable | Significantly more stable | Potential for improved bioavailability[1] |
Troubleshooting Guide: Solubility Issues
This guide addresses common problems encountered when trying to dissolve this compound and similar poorly soluble compounds in aqueous solutions for in vitro and in vivo experiments.
Q4: My compound won't dissolve in my aqueous buffer. What should I do first?
The first step is to understand the physicochemical properties of your compound. For ionizable drugs, solubility is highly dependent on pH.[4][5]
-
Problem: The compound precipitates out of a neutral aqueous buffer (e.g., PBS pH 7.4).
-
Solution Workflow:
-
pH Adjustment: Since antagonist 7 is an aminopyrimidine derivative containing a boronic acid, its solubility is pH-dependent.[1] Try dissolving the compound in a slightly acidic or basic solution first, then titrating it back to the desired final pH. For many weakly basic drugs, solubility increases as the pH decreases.[4]
-
Use of Co-solvents: If pH adjustment is insufficient or not suitable for your assay, consider using a small percentage of a water-miscible organic solvent (co-solvent).[6][7] Prepare a concentrated stock solution in a solvent like DMSO and then dilute it into your aqueous buffer. Be aware that high concentrations of co-solvents can affect biological assays.[7]
-
Logical Flow for Initial Solubility Troubleshooting
Caption: Initial troubleshooting steps for dissolving a poorly soluble compound.
Q5: I'm observing compound precipitation during my cell-based assay. How can I prevent this?
This often happens when a concentrated stock solution (e.g., in DMSO) is diluted into an aqueous cell culture medium, leading to supersaturation and precipitation.
-
Problem: Compound precipitates over the course of the experiment.
-
Potential Solutions:
-
Reduce Final Concentration: The simplest solution is to test if a lower, soluble concentration is still effective.
-
Use of Solubilizing Excipients: For in vitro studies, you can sometimes include non-toxic solubilizing agents like cyclodextrins (e.g., HP-β-CD) in the culture medium.[8][9] These agents form inclusion complexes with the drug, enhancing its apparent solubility.[6]
-
Serum in Media: The presence of serum proteins (like albumin) in cell culture media can help to bind the compound and keep it in solution. Ensure your final assay medium contains a consistent and appropriate percentage of serum.
-
Q6: What advanced formulation strategies can be considered for in vivo studies if simple methods fail?
For animal studies, achieving adequate exposure is critical. If simple co-solvent systems are insufficient or cause toxicity, more advanced formulation approaches are necessary.
-
Salt Formation: Creating a salt form of an ionizable drug is a common and effective way to dramatically increase aqueous solubility.[10][11]
-
Complexation with Cyclodextrins: As mentioned for in vitro work, cyclodextrins can be used to create formulations for oral or parenteral administration, significantly increasing drug solubility and bioavailability.[8][12]
-
Solid Dispersions: This technique involves dispersing the drug in an amorphous form within a hydrophilic carrier matrix.[11] The amorphous state has a higher energy and thus greater solubility than the crystalline form.[11]
-
Particle Size Reduction (Micronization/Nanonization): Reducing the particle size of the drug increases its surface area, which can lead to a faster dissolution rate according to the Noyes-Whitney equation.[13][14]
Experimental Protocols
Protocol 1: Equilibrium Solubility Determination (Shake-Flask Method)
The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.[15]
Objective: To determine the maximum concentration of this compound that can be dissolved in a specific aqueous medium at a constant temperature.
Materials:
-
This compound (solid powder)
-
Selected aqueous solvent (e.g., Phosphate-Buffered Saline pH 7.4, Glycine buffer pH 2.0)
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge or filtration apparatus (e.g., 0.22 µm syringe filters)
-
Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)
Methodology:
-
Preparation: Add an excess amount of solid this compound to a glass vial. The amount should be enough to ensure that undissolved solid remains at the end of the experiment.
-
Solvent Addition: Add a known volume of the pre-equilibrated aqueous solvent to the vial.
-
Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[15]
-
Phase Separation: After equilibration, allow the vials to stand to let undissolved solids settle. Separate the saturated solution from the excess solid. This is a critical step and can be done by:
-
Centrifugation: Centrifuge the vials at high speed to pellet the solid.
-
Filtration: Carefully withdraw the supernatant and filter it through a low-binding 0.22 µm filter.
-
-
Quantification: Carefully take a known volume of the clear supernatant. Dilute it appropriately and analyze the concentration of the dissolved compound using a validated analytical method like HPLC.
-
Calculation: The measured concentration represents the equilibrium solubility of the compound in that specific medium and temperature.
Workflow for Shake-Flask Solubility Assay
Caption: Standard workflow for the shake-flask equilibrium solubility protocol.
Background: The CXCR2 Signaling Pathway
Understanding the target pathway is crucial for interpreting experimental results. CXCR2 is a G-protein coupled receptor (GPCR) that, upon binding to its chemokine ligands (e.g., CXCL8), initiates a signaling cascade that is critical for neutrophil migration and activation.[16][17]
CXCR2 Signaling Cascade
Caption: Simplified overview of the CXCR2 intracellular signaling cascade.[16][18][19]
References
- 1. Boronic Acid-Containing Aminopyridine- and Aminopyrimidinecarboxamide CXCR1/2 Antagonists: Optimization of Aqueous Solubility and Oral Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Application of Fluorescent Ligands Targeting the Intracellular Allosteric Binding Site of the CXC Chemokine Receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pharmatutor.org [pharmatutor.org]
- 5. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 6. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Aqueous Solubility Enhancement for Bioassays of Insoluble Inhibitors and QSPR Analysis: A TNF-α Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. m.youtube.com [m.youtube.com]
- 11. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. youtube.com [youtube.com]
- 14. brieflands.com [brieflands.com]
- 15. researchgate.net [researchgate.net]
- 16. The role of CXCR2 in acute inflammatory responses and its antagonists as anti-inflammatory therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | CXCR2: From Bench to Bedside [frontiersin.org]
- 18. researchgate.net [researchgate.net]
- 19. CXCR2 Receptor: Regulation of Expression, Signal Transduction, and Involvement in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: A Guide to Reducing Variability in CXCR2 Antagonist Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize variability in experiments involving small molecule CXCR2 antagonists.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of variability in cell-based CXCR2 antagonist assays?
A1: Variability in cell-based assays can arise from several factors:
-
Cell Line Integrity: Genetic drift, mycoplasma contamination, and inconsistent passage numbers can alter receptor expression and signaling.[1][2][3]
-
Reagent Quality: Inconsistent quality of serum, growth media, and chemokine ligands can impact cell health and receptor response.[4]
-
Assay Conditions: Fluctuations in temperature, incubation times, and cell seeding density can lead to inconsistent results.
-
Ligand Choice and Concentration: Different CXCR2 ligands (e.g., CXCL1, CXCL8) can exhibit biased agonism, activating downstream pathways to varying extents.[5][6][7][8][9] Using a ligand concentration at the steep part of the dose-response curve can amplify small variations.
-
Antagonist Properties: The antagonist's mechanism of action (orthosteric vs. allosteric) and its binding kinetics (e.g., slow reversibility) can influence assay outcomes.[10]
-
Operator-Dependent Variability: Differences in pipetting technique and timing between experiments can introduce significant error.[4]
Q2: How does the choice of cell line impact experimental outcomes?
A2: The choice of cell line is critical as it determines the expression level of CXCR2 and the complement of signaling proteins present.
-
Endogenous vs. Recombinant Expression: Primary cells like human neutrophils endogenously express CXCR2 and provide a physiologically relevant system. However, they can be difficult to source and exhibit donor-to-donor variability.[11] Recombinant cell lines (e.g., HEK293, CHO) offer a more consistent and scalable platform, but overexpression of the receptor can lead to signaling artifacts.
-
G-protein Coupling: The specific G-protein subtypes expressed in a cell line will dictate the downstream signaling pathways that are activated upon CXCR2 stimulation.
Q3: What is ligand bias and how can it affect my results?
A3: Ligand bias, or functional selectivity, refers to the ability of different agonists for the same receptor to stabilize distinct receptor conformations, leading to the preferential activation of a subset of downstream signaling pathways. For CXCR2, different chemokines (e.g., CXCL1-3, CXCL5-8) can exhibit bias towards G-protein activation over β-arrestin recruitment.[5][6][7][8][9] This means that the potency and efficacy of a CXCR2 antagonist may appear different depending on the stimulating ligand and the specific signaling pathway being measured. It is crucial to characterize antagonist activity using multiple ligands and downstream readouts to obtain a comprehensive understanding of its pharmacological profile.
Q4: Can serum in the culture medium affect the potency of my CXCR2 antagonist?
A4: Yes, serum contains various proteins that can bind to small molecule antagonists, reducing their free concentration and apparent potency. When performing functional assays, it is best practice to use serum-free or low-serum conditions during the antagonist incubation and stimulation steps to minimize this confounding factor. If serum is required for cell health, its concentration should be kept consistent across all experiments.
Troubleshooting Guides
Issue 1: High Variability in Calcium Mobilization Assays
| Potential Cause | Troubleshooting Steps |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension before plating. Use a calibrated multichannel pipette for seeding. |
| Uneven Dye Loading | Ensure complete removal of growth medium before adding the dye-loading solution. Incubate with the dye for the recommended time and temperature, protected from light. |
| Fluctuations in Temperature | Pre-warm all buffers and reagents to the assay temperature (typically 37°C). Maintain a consistent temperature in the plate reader. |
| Ligand Degradation | Prepare fresh ligand dilutions for each experiment. Avoid repeated freeze-thaw cycles. |
| Photobleaching | Minimize exposure of the dye-loaded cells to light before and during the assay. |
| Cell Health | Ensure cells are in the logarithmic growth phase and have high viability. Do not use cells that are over-confluent. |
Issue 2: Poor Reproducibility in Chemotaxis Assays
| Potential Cause | Troubleshooting Steps |
| Variable Neutrophil Isolation | Standardize the neutrophil isolation protocol. Assess cell purity and viability for each preparation using markers like CD15.[11] |
| Inconsistent Chemoattractant Gradient | Ensure proper assembly of the Boyden chamber or Transwell plate to prevent leakage. Prepare chemoattractant dilutions accurately. |
| Cell Clumping | Gently resuspend cells to a single-cell suspension before adding them to the upper chamber. |
| Suboptimal Incubation Time | Optimize the incubation time to achieve a robust migratory window. Time-lapse imaging can help determine the optimal endpoint.[12] |
| Non-Specific Migration | Include a negative control with no chemoattractant to assess basal migration. |
| Antagonist Cytotoxicity | Perform a cell viability assay to ensure the antagonist is not toxic at the concentrations used. |
Issue 3: Inconsistent Results in β-Arrestin Recruitment Assays
| Potential Cause | Troubleshooting Steps |
| Low Transfection Efficiency (for transient assays) | Optimize the transfection protocol, including DNA-to-reagent ratio and cell density. |
| Suboptimal Signal Window | Titrate the expression levels of the receptor and β-arrestin constructs to maximize the signal-to-background ratio. |
| Incorrect Agonist Concentration for Antagonist Mode | Determine the EC80 of the agonist accurately and use this concentration consistently for antagonist inhibition curves.[13] |
| Reagent Instability | Prepare fresh substrate solutions for each experiment and protect them from light. |
| Cell Passage Number | Maintain a consistent and low passage number for stable cell lines, as receptor expression can change over time.[14] |
Quantitative Data for Selected CXCR2 Antagonists
The following table summarizes publicly available potency data for several well-characterized CXCR2 antagonists. Note that values can vary depending on the specific assay conditions, cell type, and stimulating ligand used.
| Antagonist | Assay Type | Ligand | Cell Type | Potency (IC50/pA2) | Reference |
| AZD5069 | Radioligand Binding | [125I]-CXCL8 | Human Neutrophils | pIC50 = 9.1 | [15] |
| Chemotaxis | CXCL1 | Human Neutrophils | pA2 ≈ 9.6 | [15] | |
| Calcium Mobilization | IL-8/GRO-α | Human Neutrophils | Consistent with binding potency | [10] | |
| RIST4721 | Chemotaxis | KC (mouse CXCL1) | Mouse Bone Marrow-Derived Neutrophils | IC50 ≈ 17 nM | [16] |
| Navarixin (SCH527123) | Chemotaxis (inhibition) | IL-8 | Human Neutrophils | - | [11] |
Experimental Protocols
Protocol 1: Calcium Mobilization Assay
This protocol outlines a fluorescence-based calcium mobilization assay to measure the inhibitory effect of a CXCR2 antagonist.
Materials:
-
CXCR2-expressing cells (e.g., HEK293-CXCR2 or primary neutrophils)
-
Black-walled, clear-bottom 96-well or 384-well plates
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
Assay Buffer (e.g., HBSS with 20 mM HEPES)
-
CXCR2 agonist (e.g., CXCL8)
-
CXCR2 antagonist
-
Fluorescence plate reader with kinetic reading and injection capabilities (e.g., FLIPR)
Procedure:
-
Cell Plating: Seed CXCR2-expressing cells into the microplate at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C, 5% CO2.
-
Dye Loading: a. Prepare a dye loading solution containing the calcium-sensitive dye and Pluronic F-127 in assay buffer. b. Aspirate the growth medium from the cell plate and add the dye loading solution to each well. c. Incubate the plate at 37°C for 45-60 minutes in the dark.
-
Antagonist Incubation: a. Wash the cells gently with assay buffer to remove excess dye. b. Add assay buffer containing various concentrations of the CXCR2 antagonist to the wells. c. Incubate for 15-30 minutes at 37°C.
-
Calcium Flux Measurement: a. Place the plate in the fluorescence plate reader and allow it to equilibrate. b. Establish a baseline fluorescence reading for each well. c. Inject the CXCR2 agonist (at a pre-determined EC80 concentration) into each well and immediately begin kinetic fluorescence readings. d. Continue reading for 2-3 minutes to capture the peak calcium response.
-
Data Analysis: a. Calculate the change in fluorescence (ΔF) for each well by subtracting the baseline fluorescence from the peak fluorescence. b. Normalize the data to the response of the agonist alone (0% inhibition) and a no-agonist control (100% inhibition). c. Plot the normalized response against the antagonist concentration and fit the data to a four-parameter logistic equation to determine the IC50.
Protocol 2: Neutrophil Chemotaxis Assay (Boyden Chamber)
This protocol describes a classic chemotaxis assay to assess the effect of a CXCR2 antagonist on neutrophil migration.
Materials:
-
Freshly isolated human neutrophils
-
Boyden chamber or Transwell inserts (5 µm pore size)
-
Assay medium (e.g., RPMI with 0.5% BSA)
-
CXCR2 agonist (e.g., CXCL8)
-
CXCR2 antagonist
-
Cell viability dye (e.g., Calcein AM)
-
Fluorescence plate reader
Procedure:
-
Neutrophil Isolation: Isolate neutrophils from fresh human blood using a standard method such as Ficoll-Paque density gradient centrifugation followed by dextran sedimentation.
-
Antagonist Pre-incubation: Resuspend the isolated neutrophils in assay medium and pre-incubate with various concentrations of the CXCR2 antagonist for 30 minutes at 37°C.
-
Assay Setup: a. Add the CXCR2 agonist to the lower wells of the chemotaxis plate. b. Place the Transwell inserts into the wells. c. Add the pre-incubated neutrophils to the upper chamber of the inserts.
-
Incubation: Incubate the plate at 37°C, 5% CO2 for 1-2 hours to allow for cell migration.
-
Quantification of Migration: a. Carefully remove the inserts. b. Add a cell viability dye (e.g., Calcein AM) to the lower wells and incubate as required. c. Read the fluorescence in a plate reader. The fluorescence intensity is proportional to the number of migrated cells.
-
Data Analysis: a. Subtract the background fluorescence from wells with no agonist. b. Normalize the data to the migration induced by the agonist alone. c. Plot the normalized migration against the antagonist concentration to determine the IC50.
Protocol 3: β-Arrestin Recruitment Assay
This protocol details a common method for measuring β-arrestin recruitment to activated CXCR2, often using a commercially available system like the PathHunter assay (DiscoverX).
Materials:
-
Cell line stably co-expressing CXCR2 fused to a β-galactosidase fragment (ProLink) and β-arrestin fused to the larger enzyme acceptor (EA) fragment.
-
Cell plating reagent
-
Assay buffer
-
CXCR2 agonist (e.g., CXCL8)
-
CXCR2 antagonist
-
Detection reagent containing a chemiluminescent substrate
-
Luminescence plate reader
Procedure:
-
Cell Plating: Plate the engineered cells in a white, opaque 384-well microplate and incubate overnight.
-
Antagonist Addition: Add serial dilutions of the CXCR2 antagonist to the wells and incubate for the desired time.
-
Agonist Stimulation: Add the CXCR2 agonist at its EC80 concentration to all wells (except for the negative control) and incubate for 60-90 minutes at 37°C.
-
Detection: Add the detection reagent to each well and incubate for 60 minutes at room temperature in the dark.
-
Luminescence Reading: Measure the chemiluminescence signal using a plate reader.
-
Data Analysis: a. Normalize the data to the signal from the agonist alone (0% inhibition) and a no-agonist control (100% inhibition). b. Plot the normalized signal against the antagonist concentration and fit the data to determine the IC50.
Visualizations
Caption: CXCR2 signaling pathway and points of antagonist inhibition.
Caption: Experimental workflow for a calcium mobilization assay.
References
- 1. cellgs.com [cellgs.com]
- 2. Understanding and managing sources of variability in cell measurements [insights.bio]
- 3. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 4. mt.com [mt.com]
- 5. Systematic assessment of chemokine ligand bias at the human chemokine receptor CXCR2 indicates G protein bias over β-arrestin recruitment and receptor internalization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Systematic assessment of chemokine ligand bias at the human chemokine receptor CXCR2 indicates G protein bias over β-arrestin recruitment and receptor internalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchportal.lih.lu [researchportal.lih.lu]
- 9. Biased antagonism of a series of bicyclic CXCR2 intracellular allosteric modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 10. AZD5069 [openinnovation.astrazeneca.com]
- 11. criver.com [criver.com]
- 12. Neutrophil chemotaxis assay for cancer immunotherapy screening - Explicyte Immuno-Oncology [explicyte.com]
- 13. cosmobio.co.jp [cosmobio.co.jp]
- 14. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. CXCR2 Antagonist RIST4721 Acts as a Potent Chemotaxis Inhibitor of Mature Neutrophils Derived from Ex Vivo-Cultured Mouse Bone Marrow - PMC [pmc.ncbi.nlm.nih.gov]
"CXCR2 antagonist 7 degradation and storage best practices"
This technical support center provides researchers, scientists, and drug development professionals with essential information on the degradation and storage best practices for CXCR2 antagonist 7. It includes troubleshooting guides and frequently asked questions to ensure the integrity and optimal performance of the compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for storing this compound?
A1: For long-term storage, it is recommended to store this compound as a solid at -20°C or -80°C, protected from light and moisture. For short-term storage, a stock solution in a suitable solvent such as DMSO can be stored at -20°C. To maintain the integrity of the compound, it is advisable to prepare single-use aliquots of the stock solution to avoid multiple freeze-thaw cycles.[1]
Q2: How many times can I freeze and thaw a stock solution of this compound in DMSO?
A2: While small molecules are generally more stable to freeze-thaw cycles than proteins, repeated cycles can still impact their stability and potency.[2] It is best practice to aliquot stock solutions into single-use volumes to minimize the number of freeze-thaw cycles.[1] If aliquoting is not feasible, it is recommended to limit freeze-thaw cycles to a minimum. Studies on a diverse set of small molecules in DMSO have shown that some degradation can occur after multiple cycles.[3][4]
Q3: Is this compound sensitive to light?
A3: Many small molecule compounds are sensitive to light and can undergo photodegradation.[5] It is recommended to store both solid this compound and its solutions in light-protected vials (e.g., amber vials) and to minimize exposure to light during experimental procedures.
Q4: What is the best solvent for dissolving this compound?
A4: this compound is typically dissolved in dimethyl sulfoxide (DMSO) for in vitro experiments. When preparing stock solutions, ensure the compound is fully dissolved. For in vivo applications, the choice of solvent will depend on the experimental model and administration route. It is crucial to consider the solubility and potential toxicity of the solvent in the context of your specific experiment.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or lower than expected antagonist activity | 1. Degradation of the compound: Improper storage or multiple freeze-thaw cycles may have led to degradation. 2. Inaccurate concentration: Errors in weighing the solid compound or in dilutions. 3. Solubility issues: The antagonist may not be fully dissolved in the experimental medium, leading to a lower effective concentration. | 1. Use a fresh aliquot of the antagonist from a properly stored stock. Prepare new stock solutions if necessary. 2. Carefully re-weigh the compound and prepare fresh dilutions. 3. Ensure the final concentration of DMSO (or other solvent) in the assay is compatible with the experimental system and does not exceed cytotoxic levels. Consider pre-diluting the stock solution in a solvent that is miscible with your assay buffer. |
| Variability between experimental repeats | 1. Assay conditions: Inconsistent incubation times, temperatures, or cell densities. 2. Receptor reserve: In cell-based assays, a high receptor reserve can lead to surmountable antagonism, where higher concentrations of the agonist can overcome the effect of the antagonist.[6] | 1. Standardize all assay parameters, including cell seeding density, incubation times, and temperatures. 2. Characterize the concentration-response curve of the agonist in your specific cell system to understand the receptor reserve. Consider using a lower concentration of the agonist that is still within the linear range of the response. |
| Off-target effects observed | 1. High antagonist concentration: Using concentrations significantly above the IC50 can lead to non-specific effects. 2. Compound promiscuity: The antagonist may interact with other receptors or cellular targets. | 1. Perform a dose-response experiment to determine the optimal concentration that provides specific inhibition of CXCR2 without causing off-target effects. 2. Review the literature for any known off-target activities of the antagonist or related compounds. Include appropriate negative controls in your experiments. |
| Precipitation of the antagonist in aqueous media | Poor aqueous solubility: Many small molecule inhibitors have limited solubility in aqueous buffers.[7] | 1. Ensure the final concentration of the organic solvent (e.g., DMSO) is sufficient to maintain solubility but does not adversely affect the cells or assay. 2. Consider using a different formulation or delivery vehicle for in vivo studies. |
Storage and Stability Data
While specific, quantitative long-term stability data for this compound is not extensively available in the public domain, the following table summarizes best practices for the storage and handling of this and similar small molecule CXCR2 antagonists to ensure optimal stability and performance.
| Parameter | Recommendation | Rationale |
| Solid Compound Storage | Store at -20°C or -80°C in a tightly sealed, light-protected container. | To minimize degradation from heat, light, and moisture. |
| Stock Solution Storage | Store in DMSO at -20°C in single-use aliquots. | To prevent degradation from repeated freeze-thaw cycles and exposure to atmospheric moisture.[1][2] |
| Light Exposure | Minimize exposure to ambient and UV light. | To prevent photodegradation.[5] |
| Freeze-Thaw Cycles | Avoid repeated freeze-thaw cycles of stock solutions. | To maintain compound integrity and potency.[3][4] |
| Working Solution Preparation | Prepare fresh from stock solution for each experiment. | To ensure accurate concentration and minimize degradation in aqueous buffers. |
Experimental Protocols & Workflows
CXCR2 Signaling Pathway
The CXCR2 receptor is a G protein-coupled receptor (GPCR) that, upon binding to its chemokine ligands (e.g., CXCL8/IL-8), activates several downstream signaling cascades. These pathways are crucial for neutrophil chemotaxis and activation.
Caption: CXCR2 signaling pathway and the inhibitory action of this compound.
Experimental Workflow: Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following the activation of CXCR2 by its ligand, a process that is inhibited by CXCR2 antagonists.
Caption: Workflow for a calcium mobilization assay to assess antagonist potency.
Detailed Methodology: Calcium Mobilization Assay
-
Cell Preparation: Seed cells expressing CXCR2 (e.g., HEK293-CXCR2 or neutrophils) into a black, clear-bottom 96-well plate and culture overnight.[8]
-
Dye Loading: Wash the cells with assay buffer and then load them with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions. This is typically done for 30-60 minutes at 37°C.[8][9]
-
Compound Addition: Add varying concentrations of this compound to the wells and incubate for a predetermined time (e.g., 15-30 minutes) at 37°C.
-
Agonist Stimulation and Measurement: Place the plate in a fluorescence plate reader equipped with an automated injection system. Inject a pre-determined concentration of a CXCR2 agonist (e.g., CXCL8) into each well and immediately begin measuring the fluorescence intensity over time.
-
Data Analysis: The increase in fluorescence corresponds to the influx of intracellular calcium. The inhibitory effect of the antagonist is determined by the reduction in the fluorescence signal compared to the agonist-only control. Plot the antagonist concentration versus the response to calculate the IC50 value.
Experimental Workflow: Neutrophil Chemotaxis Assay
This assay evaluates the ability of a CXCR2 antagonist to inhibit the directed migration of neutrophils towards a chemoattractant.
Caption: Workflow for a neutrophil chemotaxis assay using a Boyden chamber.
Detailed Methodology: Neutrophil Chemotaxis Assay (Boyden Chamber)
-
Neutrophil Isolation: Isolate primary neutrophils from fresh whole blood using density gradient centrifugation.[10][11]
-
Cell Treatment: Resuspend the isolated neutrophils in an appropriate assay medium and pre-incubate them with various concentrations of this compound or a vehicle control.
-
Assay Setup: Add a chemoattractant (e.g., CXCL8) to the lower wells of a Boyden chamber. Place a porous membrane (typically 3-5 µm pores) over the lower wells.[12]
-
Cell Migration: Add the pre-treated neutrophils to the upper chamber.
-
Incubation: Incubate the chamber at 37°C in a humidified incubator for a period that allows for significant cell migration (e.g., 60-90 minutes).[10]
-
Quantification: After incubation, remove the non-migrated cells from the top of the membrane. Stain and count the cells that have migrated to the underside of the membrane or have fallen into the lower chamber. Migration can be quantified by microscopy or by using a plate reader-based method that measures cell viability (e.g., ATP content).[10]
-
Data Analysis: Calculate the percentage of inhibition of chemotaxis for each antagonist concentration compared to the vehicle control.
References
- 1. CXCR2 Antagonist RIST4721 Acts as a Potent Chemotaxis Inhibitor of Mature Neutrophils Derived from Ex Vivo-Cultured Mouse Bone Marrow - PMC [pmc.ncbi.nlm.nih.gov]
- 2. reddit.com [reddit.com]
- 3. The effect of freeze/thaw cycles on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. [Evaluation of Photostability of Small Molecular Compounds with Solid-state UV Spectra] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Understanding CXCR2 antagonism with a dynamic allosteric ternary complex model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Boronic Acid-Containing Aminopyridine- and Aminopyrimidinecarboxamide CXCR1/2 Antagonists: Optimization of Aqueous Solubility and Oral Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Kinetic Fluorescence-based Ca2+ Mobilization Assay to Identify G Protein-coupled Receptor Agonists, Antagonists, and Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 10. criver.com [criver.com]
- 11. researchgate.net [researchgate.net]
- 12. CXCR1/2 antagonism inhibits neutrophil function and not recruitment in cancer - PMC [pmc.ncbi.nlm.nih.gov]
"cell viability issues with high concentrations of CXCR2 antagonist 7"
This technical support center provides troubleshooting guidance and frequently asked questions for researchers encountering cell viability issues, particularly at high concentrations of CXCR2 antagonists.
Troubleshooting Guides
Issue: Unexpected Decrease in Cell Viability at High Concentrations of a CXCR2 Antagonist
Researchers may observe a significant drop in cell viability when using high concentrations of a CXCR2 antagonist. This guide provides a stepwise approach to troubleshoot this issue.
1. Initial Checks & Considerations
-
Confirm Antagonist Identity and Purity: Ensure the correct compound is being used and that its purity is high. Impurities can contribute to off-target effects and toxicity.
-
Solvent Toxicity: The solvent used to dissolve the antagonist (e.g., DMSO) can be toxic to cells at certain concentrations. Run a solvent control experiment to determine the maximum tolerated solvent concentration.
-
Compound Solubility: Poor solubility can lead to compound precipitation, resulting in an inaccurate effective concentration and potential for non-specific effects. Visually inspect the media for any precipitate after adding the antagonist.
2. Experimental Optimization
-
Concentration Range: Review the literature to determine the established effective concentration range for your specific CXCR2 antagonist and cell type.[1] A dose-response experiment is crucial to identify the optimal concentration that inhibits CXCR2 signaling without causing significant cell death.
-
Incubation Time: The duration of exposure to the antagonist can influence cell viability. Consider performing a time-course experiment to assess when cytotoxicity becomes apparent.
-
Cell Seeding Density: Ensure a consistent and optimal cell seeding density.[1] Overly confluent or sparse cultures can respond differently to treatment.
3. Distinguishing Cytotoxicity from Anti-proliferative Effects
A decrease in signal in viability assays like MTT or CCK-8 can indicate either cell death (cytotoxicity) or an inhibition of cell proliferation.[2][3][4] It is critical to differentiate between these two effects.
-
Cell Counting: Manually count viable and dead cells using a hemocytometer and a viability dye like Trypan Blue. A significant increase in the percentage of dead cells confirms a cytotoxic effect.
-
Apoptosis Assays: Use assays that detect markers of apoptosis, such as caspase activation, to determine if the observed cell death is programmed.[5]
-
Cytotoxicity Assays: Measure the release of lactate dehydrogenase (LDH) into the culture medium, which is an indicator of compromised cell membrane integrity and necrosis.[6]
4. Investigating Off-Target Effects
High concentrations of small molecule inhibitors can lead to off-target effects, where the compound interacts with unintended cellular targets.
-
Literature Review: Search for known off-target effects of your specific CXCR2 antagonist or similar compounds.
-
Control Experiments: Include a negative control compound with a similar chemical structure but no known activity against CXCR2 to assess non-specific toxicity.
Troubleshooting Workflow Diagram
References
- 1. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 2. Cell viability assays | Abcam [abcam.com]
- 3. Small-Molecule Antagonists for CXCR2 and CXCR1 Inhibit Human Melanoma Growth by Decreasing Tumor Cell Proliferation, Survival, and Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. youtube.com [youtube.com]
- 6. In Vitro Cell Death Determination for Drug Discovery: A Landscape Review of Real Issues - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Batch-to-Batch Variability of Synthesized CXCR2 Antagonist 7 (Navarixin)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing batch-to-batch variability during the synthesis of the CXCR2 antagonist 7, also known as Navarixin (SCH-527123).
Troubleshooting Guide
This guide addresses specific issues that can lead to variability between synthesis batches.
| Issue | Potential Cause | Recommended Action | Analytical Method for Verification |
| Low Yield | Incomplete reaction in Step 2 (Amide formation). | Ensure complete activation of 3-nitrosalicylic acid. Monitor reaction progress by TLC or LC-MS until starting material is consumed. | HPLC, LC-MS |
| Incomplete reduction of the nitro group (Step 3). | Ensure the catalyst (Pd/C) is active and used in the correct amount. Monitor the reaction by TLC or LC-MS for the disappearance of the nitro-intermediate. | HPLC, LC-MS, NMR | |
| Suboptimal temperature or reaction time for the squarate reaction (Step 4). | Optimize the reaction temperature and time. A temperature of around 60-70 °C in ethanol is often cited. Monitor the formation of the product by HPLC. | HPLC | |
| High Impurity Profile | Formation of di-substituted squaramide byproduct. | Use a controlled stoichiometry of the amine in Step 4. Slow, dropwise addition of the amine can minimize the formation of the di-substituted product. | HPLC, LC-MS |
| Degradation of the cyclobutenedione ring. | The cyclobutenedione core can be sensitive to harsh pH and high temperatures. Maintain neutral to slightly acidic conditions and avoid excessive heat during workup and purification.[1][2] | HPLC, NMR | |
| Residual starting materials or intermediates. | Ensure each reaction step goes to completion. Optimize purification methods (e.g., column chromatography, recrystallization) for each intermediate. | HPLC, GC-MS (for volatile reagents) | |
| Poor Crystallization / Oiling Out | Solution is supersaturated. | Add a small amount of additional hot solvent to redissolve the solid and allow it to cool more slowly. | Visual Inspection |
| Presence of impurities inhibiting crystal lattice formation. | Purify the crude product by column chromatography before crystallization. Consider a different solvent or solvent system for crystallization. | HPLC (to assess purity before crystallization) | |
| Inconsistent Crystal Form (Polymorphism) | Variations in cooling rate, solvent system, or agitation. | Standardize the crystallization protocol. Control the cooling rate, use a consistent solvent system, and maintain a constant stirring speed. | XRPD (X-ray Powder Diffraction), DSC (Differential Scanning Calorimetry) |
Frequently Asked Questions (FAQs)
Q1: What are the most critical process parameters to control for ensuring batch-to-batch consistency in Navarixin synthesis?
A1: The most critical parameters are:
-
Temperature: Especially during the reaction of the aniline intermediate with diethyl squarate. Inconsistent temperature can lead to the formation of byproducts and affect reaction kinetics.
-
Stoichiometry of Reactants: Precise control over the molar ratios of reactants, particularly the amine and diethyl squarate, is crucial to prevent the formation of over-alkylated or di-substituted impurities.
-
Reaction Time: Incomplete reactions are a major source of impurities. It is essential to monitor each step to completion.
-
Purification and Crystallization Conditions: The methods used for purification, especially the final crystallization step, significantly impact the purity and solid-state properties of the final product. Consistent solvent systems, cooling rates, and agitation are key.
Q2: What are the expected major impurities in the synthesis of Navarixin?
A2: Based on the synthetic route, potential impurities include:
-
Unreacted starting materials and intermediates from previous steps.
-
The di-substituted squaramide byproduct, where two molecules of the aniline intermediate have reacted with one molecule of diethyl squarate.
-
Byproducts from the degradation of the cyclobutenedione ring, which can be susceptible to hydrolysis under certain conditions.
-
Enantiomeric impurities if the chiral amine used is not of high enantiomeric purity.
Q3: Which analytical techniques are recommended for routine quality control of synthesized Navarixin?
A3: A combination of techniques is recommended for comprehensive quality control:
-
High-Performance Liquid Chromatography (HPLC): For determining the purity of the final compound and quantifying impurities.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): For identifying the mass of the product and any impurities, confirming their identity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure of the final product.
-
Chiral HPLC: To determine the enantiomeric purity of the final product.
-
X-ray Powder Diffraction (XRPD): To characterize the solid-state form and ensure consistency of the crystalline structure.
Detailed Experimental Protocols
The synthesis of Navarixin (this compound) has been reported by Dwyer et al. in the Journal of Medicinal Chemistry, 2006, 49, 7603–7606. The following is a representative protocol based on this and related publications.
Step 1: Synthesis of N-(2-(tert-butoxycarbonylamino)ethyl)-2-hydroxy-3-nitrobenzamide
-
To a solution of 3-nitrosalicylic acid in a suitable aprotic solvent (e.g., dichloromethane), add a coupling agent (e.g., HBTU) and a non-nucleophilic base (e.g., diisopropylethylamine).
-
Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.
-
Add a solution of N-Boc-ethylenediamine in the same solvent dropwise.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC or LC-MS).
-
Perform an aqueous workup and purify the crude product by column chromatography.
Step 2: Synthesis of 3-amino-N-(2-(tert-butoxycarbonylamino)ethyl)-2-hydroxybenzamide
-
Dissolve the product from Step 1 in a suitable solvent (e.g., ethanol or methanol).
-
Add a catalytic amount of palladium on carbon (10% Pd/C).
-
Hydrogenate the mixture under a hydrogen atmosphere (e.g., using a balloon or a Parr shaker) at room temperature until the starting material is fully consumed (monitor by TLC or LC-MS).
-
Filter the reaction mixture through a pad of celite to remove the catalyst and concentrate the filtrate under reduced pressure.
Step 3: Synthesis of the Squaric Acid Monoamide Monoester Intermediate
-
Dissolve the aniline derivative from Step 2 in ethanol.
-
Add diethyl squarate to the solution.
-
Heat the reaction mixture to reflux and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Cool the reaction mixture and concentrate under reduced pressure. Purify the product by column chromatography.
Step 4: Synthesis of Navarixin (this compound)
-
Dissolve the squaric acid intermediate from Step 3 in a suitable solvent (e.g., ethanol).
-
Add (R)-1-(5-methylfuran-2-yl)propan-1-amine to the solution.
-
Heat the reaction mixture and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Cool the reaction mixture, perform an aqueous workup, and extract the product with a suitable organic solvent.
-
Purify the crude product by column chromatography followed by recrystallization to obtain Navarixin of high purity.
Visualizations
Caption: CXCR2 signaling pathway and the inhibitory action of Navarixin.
Caption: Troubleshooting workflow for batch-to-batch variability.
References
Technical Support Center: CXCR2 Antagonist 7 Delivery in Animal Models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the delivery of CXCR2 Antagonist 7 in animal models.
Troubleshooting Guides
This section addresses specific issues that may be encountered during in vivo experiments with this compound.
Issue 1: Poor Solubility and Precipitation of the Antagonist Solution
Question: My solution of this compound is cloudy or shows precipitation upon preparation or during administration. What should I do?
Answer:
Poor aqueous solubility is a known challenge for some small molecule inhibitors. The specific boronic acid-containing aminopyrimidine analogue, referred to as compound 7, was developed to have improved aqueous solubility compared to its predecessors. However, issues can still arise depending on the formulation and concentration.
-
Vehicle Selection: Ensure you are using an appropriate vehicle for the intended administration route. For oral administration, compound 7 is noted to be soluble in 0.1 N HCl[1]. For other routes, such as intravenous or intraperitoneal injections, co-solvents are often necessary. A common starting point for in vivo studies is a formulation of 10% DMSO and 90% Corn Oil, which has been shown to achieve a clear solution of at least 2.5 mg/mL[2].
-
pH Adjustment: The solubility of many compounds is pH-dependent. For boronic acid-containing compounds, pH can influence their charge and solubility. A focused effort to replace a sulfur atom in a previous lead compound with a heteroatom in compound 7 was made to improve its properties[1]. If precipitation occurs, consider slight adjustments to the pH of your vehicle, ensuring it remains within a physiologically tolerable range for the animal model.
-
Sonication and Heating: If precipitation is observed, gentle heating and/or sonication can aid in dissolution. However, be cautious not to degrade the compound. Always prepare fresh solutions for in vivo experiments on the day of use to minimize the risk of precipitation over time[2].
-
Concentration Reduction: If solubility issues persist, you may need to lower the concentration of your dosing solution and adjust the administration volume accordingly to achieve the target dose.
Issue 2: Lack of In Vivo Efficacy or Target Engagement
Question: I am not observing the expected biological effect (e.g., reduced neutrophil infiltration) after administering this compound. How can I troubleshoot this?
Answer:
A lack of efficacy can stem from several factors, from the compound's administration to its interaction with the target.
-
Bioavailability: While compound 7 was optimized for improved oral bioavailability compared to earlier compounds, its pharmacokinetic profile can be influenced by the animal model and administration route[1].
-
Route of Administration: Consider the experimental context. Oral administration may lead to first-pass metabolism, potentially reducing the amount of active compound reaching the target site. Intravenous or intraperitoneal administration can provide more direct systemic exposure.
-
Pharmacokinetic Analysis: If possible, conduct a pilot pharmacokinetic (PK) study to measure the concentration of this compound in plasma and the target tissue over time. This will help determine if the compound is reaching therapeutic concentrations and for how long.
-
-
Target Engagement: It is crucial to confirm that the antagonist is binding to CXCR2 in vivo.
-
Pharmacodynamic (PD) Markers: Measure downstream markers of CXCR2 signaling. A common and effective method is to quantify neutrophil infiltration into the tissue of interest (e.g., lungs in a model of pulmonary inflammation) via immunohistochemistry or flow cytometry[3][4][5]. A significant reduction in neutrophils in the treated group compared to the vehicle control would indicate target engagement.
-
Fluorescent Ligands: Advanced techniques using fluorescently labeled ligands can be employed to visualize CXCR2 and assess target engagement at a cellular level, though this is often a more specialized assay[6][7][8][9].
-
-
Dosing Regimen: The dose and frequency of administration may be insufficient. Review the literature for effective doses of similar CXCR2 antagonists in comparable animal models[10]. It may be necessary to perform a dose-response study to determine the optimal dose for your specific model. For instance, in a rat ozone model of pulmonary inflammation, a single intravenous dose of a related compound showed a durable inhibitory effect[1].
Issue 3: Unexpected Toxicity or Adverse Effects in Animal Models
Question: My animals are showing signs of toxicity (e.g., weight loss, lethargy) after administration of this compound. What are the potential causes and solutions?
Answer:
Toxicity can be related to the compound itself, the vehicle, or the administration procedure.
-
Vehicle Toxicity: Some vehicles, particularly at high concentrations or with repeated administration, can cause local irritation or systemic toxicity. Ensure the chosen vehicle and its concentration are well-tolerated in your animal model. If using a co-solvent like DMSO, keep the percentage as low as possible while maintaining solubility.
-
Off-Target Effects: While CXCR2 antagonists are designed to be specific, high concentrations can sometimes lead to off-target effects. If toxicity is observed at doses required for efficacy, it may indicate a narrow therapeutic window.
-
Dose and Administration: The observed toxicity might be dose-dependent. Consider reducing the dose or changing the administration route to one with a slower absorption profile (e.g., subcutaneous instead of intraperitoneal) to reduce peak plasma concentrations.
-
Compound Stability: Ensure the compound has not degraded into toxic byproducts. Always use freshly prepared solutions and store the stock compound under recommended conditions.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a non-competitive, allosteric inhibitor of the CXCR1 and CXCR2 receptors[1][3]. It binds to a site on the receptor that is different from the binding site of the natural chemokine ligands (like CXCL1 and CXCL8). This binding prevents the receptor from undergoing the conformational changes necessary for downstream signaling, which in turn blocks the chemotaxis and activation of neutrophils[11].
Q2: How do I choose the appropriate animal model for my study?
A2: The choice of animal model depends on the disease you are studying. CXCR2 antagonists have been evaluated in various models, including:
-
Pulmonary Inflammation: Rat or mouse models using ozone or lipopolysaccharide (LPS) challenge to induce neutrophil influx into the lungs[1][10].
-
Asthma and COPD: Mouse models of allergic airway inflammation or cigarette smoke-induced inflammation[4].
-
Cancer: Mouse models of inflammation-driven tumorigenesis or spontaneous adenocarcinoma formation where neutrophil recruitment to the tumor microenvironment plays a role[5].
-
Multiple Sclerosis: Experimental autoimmune encephalomyelitis (EAE) models in mice to assess the role of CXCR2 in neuroinflammation[12].
Q3: What are the key chemokines that signal through CXCR2?
A3: The primary ligands for CXCR2 are ELR-positive CXC chemokines. In humans, this includes CXCL1 (GROα), CXCL2 (GROβ), CXCL3 (GROγ), CXCL5 (ENA-78), CXCL6 (GCP-2), CXCL7 (NAP-2), and CXCL8 (IL-8). CXCL8 is also a ligand for the CXCR1 receptor[1][3][13].
Q4: Can I use this compound in combination with other therapies?
A4: Yes, combination therapies are a promising area of research. For example, CXCR2 antagonists have been studied in combination with antiviral agents in influenza models and with chemotherapy or immunotherapy in cancer models[11][14]. The rationale is often to reduce inflammation-mediated tissue damage or to modulate the tumor microenvironment to enhance the efficacy of the other treatment.
Data Presentation
Table 1: In Vitro Potency of Selected CXCR2 Antagonists
| Compound | Target(s) | Assay Type | IC50 (nM) | Reference |
| Compound 7 | CXCR2 | Calcium Mobilization | 660 | [15] |
| Compound 7 | CXCR2 | Binding Affinity | 44 | [15] |
| Compound 6 (SX-576) | CXCR2 | β-arrestin Assay | 90 | [3] |
| SCH527123 | Rodent CXCR2 | Chemotaxis | ~3-6 | [10] |
| AZD5069 | Human CXCR2 | Ligand Binding | single-digit nM |
Table 2: In Vivo Efficacy of Selected CXCR2 Antagonists in Animal Models
| Compound | Animal Model | Disease/Challenge | Administration Route | Effective Dose | Outcome | Reference |
| Compound 7 Precursor | Rat | Ozone-induced Pulmonary Inflammation | Intravenous | Not Specified | Durable inhibition of inflammation | [1] |
| SCH527123 | Mouse | LPS-induced Pulmonary Neutrophilia | Oral | ED50 = 1.2 mg/kg | Blocked pulmonary neutrophilia | [10] |
| Ladarixin | Mouse | Allergic Airway Inflammation | Oral | Not Specified | Reduced neutrophilic influx and AHR | [4] |
| CXCR2 Antagonist | Mouse | EAE Model of MS | Intraperitoneal | Not Specified | Promoted functional recovery | [12] |
Experimental Protocols
Protocol 1: Preparation and Oral Administration of this compound in Mice
-
Preparation of Dosing Solution:
-
Based on the reported solubility, for a 10 mg/kg dose in a 20g mouse (0.2 mg dose), a stock solution can be prepared.
-
Weigh the required amount of this compound powder.
-
To solubilize, first dissolve the compound in a minimal amount of a suitable solvent like DMSO.
-
For oral administration, a vehicle such as 0.5% methylcellulose or 10% DMSO in corn oil can be used. If using 0.1 N HCl, ensure appropriate buffering before administration to prevent esophageal irritation[1][2].
-
Vortex or sonicate the solution until the compound is fully dissolved. Prepare the solution fresh on the day of the experiment.
-
-
Oral Gavage Administration:
-
Gently restrain the mouse.
-
Use a proper-sized, ball-tipped gavage needle.
-
Measure the distance from the tip of the mouse's nose to the last rib to determine the correct insertion depth.
-
Insert the gavage needle smoothly into the esophagus and deliver the solution. The typical administration volume for a mouse is 5-10 mL/kg.
-
Monitor the animal for any signs of distress after administration.
-
Protocol 2: Assessment of Target Engagement via Neutrophil Quantification in Lung Tissue
-
Tissue Collection and Processing:
-
At the desired time point after antagonist administration and inflammatory challenge, euthanize the animal.
-
Perfuse the lungs with saline to remove blood from the vasculature.
-
Excise the lungs and either fix them in 10% neutral buffered formalin for histology or process them for flow cytometry.
-
-
Immunohistochemistry (IHC) for Neutrophils:
-
Embed the fixed lung tissue in paraffin and cut thin sections.
-
Perform antigen retrieval.
-
Incubate the sections with a primary antibody specific for a neutrophil marker (e.g., Ly6G for mice).
-
Follow with an appropriate secondary antibody and a detection system (e.g., DAB).
-
Counterstain with hematoxylin.
-
Quantify the number of neutrophils per high-power field in a blinded manner.
-
-
Flow Cytometry:
-
Mechanically and enzymatically digest the lung tissue to create a single-cell suspension.
-
Stain the cells with fluorescently-labeled antibodies against cell surface markers, including a neutrophil marker (e.g., Ly6G) and a pan-leukocyte marker (e.g., CD45).
-
Analyze the stained cells using a flow cytometer to determine the percentage and absolute number of neutrophils within the lung tissue.
-
Mandatory Visualizations
Caption: CXCR2 signaling pathway and point of inhibition.
Caption: General experimental workflow for in vivo studies.
References
- 1. Boronic Acid-Containing Aminopyridine- and Aminopyrimidinecarboxamide CXCR1/2 Antagonists: Optimization of Aqueous Solubility and Oral Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Boronic acid-containing CXCR1/2 antagonists: optimization of metabolic stability, in vivo evaluation, and a proposed receptor binding model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | CXCR1 and CXCR2 Inhibition by Ladarixin Improves Neutrophil-Dependent Airway Inflammation in Mice [frontiersin.org]
- 5. Inhibition of CXCR2 profoundly suppresses inflammation-driven and spontaneous tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fluorescent Ligands Enable Target Engagement Studies for the Intracellular Allosteric Binding Site of the Chemokine Receptor CXCR2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chemrxiv.org [chemrxiv.org]
- 9. chemrxiv.org [chemrxiv.org]
- 10. researchgate.net [researchgate.net]
- 11. What CXCR2 antagonists are in clinical trials currently? [synapse.patsnap.com]
- 12. Inhibition of CXCR2 signaling promotes recovery in models of Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. CXCR2 receptor antagonists: a medicinal chemistry perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Administration of a CXC Chemokine Receptor 2 (CXCR2) Antagonist, SCH527123, Together with Oseltamivir Suppresses NETosis and Protects Mice from Lethal Influenza and Piglets from Swine-Influenza Infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. medchemexpress.com [medchemexpress.com]
Technical Support Center: Addressing Low Potency of CXCR2 Antagonist 7 in Functional Assays
Welcome to the technical support center for CXCR2 antagonist 7. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and addressing challenges related to the observed low potency of this compound in functional assays.
Frequently Asked Questions (FAQs)
Q1: We are observing a higher IC50 value for this compound in our calcium mobilization assay than what is reported in the literature. What are the potential causes?
A1: Several factors can contribute to an apparent decrease in the potency of this compound in a calcium mobilization assay. Here are some key areas to investigate:
-
Compound Solubility and Aggregation: this compound may have limited aqueous solubility. Ensure the compound is fully dissolved in a suitable solvent (e.g., DMSO) before diluting it in your assay buffer. Compound precipitation or aggregation can significantly reduce its effective concentration. Consider performing a solubility test at the highest concentration used in your assay.
-
Agonist Concentration: The concentration of the CXCR2 agonist (e.g., CXCL8/IL-8) used to stimulate the cells is critical. If the agonist concentration is too high (saturating), it will require a higher concentration of the antagonist to elicit a 50% inhibition, thereby shifting the IC50 value to the right. It is recommended to use an agonist concentration that produces 80% of the maximal response (EC80).
-
Cell Line and Receptor Expression Levels: The potency of an antagonist can be influenced by the expression level of the CXCR2 receptor on the cell surface. Lower receptor expression may lead to a decrease in the observed potency of the antagonist. Verify the CXCR2 expression level in your cell line (e.g., using flow cytometry or western blotting) and ensure consistency between experiments.
-
Assay Buffer Composition: Components in the assay buffer, such as serum proteins, can bind to the antagonist and reduce its free concentration. It is advisable to perform assays in a serum-free buffer or a buffer with low protein content.
-
Incubation Time: The pre-incubation time of the antagonist with the cells before adding the agonist can impact the observed potency. A sufficient pre-incubation period is necessary for the antagonist to reach equilibrium with the receptor. Optimize the pre-incubation time (e.g., 15-60 minutes) to ensure maximal inhibition.
Q2: Our chemotaxis assay results with this compound are showing weak inhibition of cell migration. How can we troubleshoot this?
A2: Weak inhibition in a chemotaxis assay can stem from several experimental variables:
-
Suboptimal Agonist Gradient: A stable and optimal chemokine gradient is essential for directed cell migration. Ensure that your Boyden chamber or other chemotaxis system is set up correctly to establish a reproducible gradient of the CXCR2 agonist.
-
Cell Viability and Health: The health and viability of the cells used in the assay are paramount. Poor cell health can lead to reduced migratory capacity and inconsistent results. Ensure cells are in the logarithmic growth phase and have high viability before starting the experiment.
-
Antagonist Pre-incubation: Similar to the calcium mobilization assay, pre-incubating the cells with this compound before placing them in the chemotaxis chamber is crucial. This allows the antagonist to bind to the CXCR2 receptors and block the subsequent agonist-induced migration.
-
Incorrect Assay Duration: The duration of the chemotaxis assay needs to be optimized. If the assay is too short, you may not observe significant migration even in the control group. If it is too long, the chemokine gradient may dissipate, or cells may exhibit random migration.
-
Non-specific Cell Migration: Cells may migrate in response to factors other than the specific CXCR2 agonist. To account for this, include a control where cells are incubated with the antagonist but without the agonist to measure basal, non-specific migration.
Quantitative Data Summary
The following table summarizes the reported potency values for this compound.
| Assay Type | Parameter | Value |
| Receptor Binding | IC50 | 0.044 µM[1][2] |
| Calcium Mobilization | IC50 | 0.66 µM[2] |
Experimental Protocols
Calcium Mobilization Assay
This protocol outlines a general procedure for measuring CXCR2-mediated calcium mobilization using a fluorescent calcium indicator.
Materials:
-
CXCR2-expressing cells (e.g., CHO-K1 or HEK293 cells stably expressing human CXCR2)
-
This compound
-
CXCR2 agonist (e.g., human CXCL8/IL-8)
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)
-
Pluronic F-127
-
Black, clear-bottom 96-well or 384-well microplates
-
Fluorescence plate reader with automated injection capabilities (e.g., FLIPR)
Procedure:
-
Cell Plating: Seed the CXCR2-expressing cells into the microplates at an appropriate density and culture overnight to allow for cell attachment.
-
Dye Loading:
-
Prepare a loading buffer containing the calcium-sensitive dye and Pluronic F-127 in the assay buffer.
-
Remove the culture medium from the cell plates and add the loading buffer to each well.
-
Incubate the plates at 37°C for 60 minutes in the dark to allow for dye uptake.
-
-
Antagonist Addition:
-
Prepare serial dilutions of this compound in the assay buffer.
-
Wash the cells with assay buffer to remove excess dye.
-
Add the diluted antagonist to the appropriate wells.
-
Incubate the plates at 37°C for 15-30 minutes.
-
-
Agonist Stimulation and Signal Detection:
-
Prepare the CXCR2 agonist at a concentration that yields an EC80 response.
-
Place the cell plate into the fluorescence plate reader.
-
Record a baseline fluorescence reading for a few seconds.
-
Use the automated injector to add the agonist to all wells simultaneously.
-
Immediately begin recording the fluorescence signal over time (typically 60-120 seconds).
-
-
Data Analysis:
-
Determine the maximum change in fluorescence for each well after agonist addition.
-
Plot the response as a percentage of the control (agonist alone) against the logarithm of the antagonist concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Chemotaxis Assay (Boyden Chamber)
This protocol describes a standard Boyden chamber chemotaxis assay.
Materials:
-
CXCR2-expressing migratory cells (e.g., neutrophils, or a cell line expressing CXCR2)
-
This compound
-
CXCR2 agonist (e.g., human CXCL8/IL-8)
-
Chemotaxis Buffer (e.g., RPMI 1640 with 0.1% BSA)
-
Boyden chamber apparatus with polycarbonate membranes (e.g., 5 µm pore size for neutrophils)
-
Cell staining solution (e.g., Diff-Quik)
-
Microscope
Procedure:
-
Cell Preparation:
-
Resuspend the cells in chemotaxis buffer at a concentration of 1 x 10^6 cells/mL.
-
Prepare serial dilutions of this compound in the chemotaxis buffer.
-
Add the antagonist to the cell suspension and incubate at 37°C for 30 minutes.
-
-
Assay Setup:
-
Add the CXCR2 agonist diluted in chemotaxis buffer to the lower wells of the Boyden chamber.
-
Add chemotaxis buffer alone to the negative control wells.
-
Place the polycarbonate membrane over the lower wells.
-
Add the cell suspension (pre-incubated with the antagonist) to the upper wells (inserts).
-
-
Incubation: Incubate the chamber at 37°C in a humidified incubator with 5% CO2 for 1-3 hours.
-
Cell Staining and Counting:
-
After incubation, remove the inserts and wipe off the non-migrated cells from the upper surface of the membrane.
-
Fix and stain the migrated cells on the lower surface of the membrane using a staining solution.
-
Mount the membranes on glass slides.
-
Count the number of migrated cells in several high-power fields under a microscope.
-
-
Data Analysis:
-
Calculate the average number of migrated cells for each condition.
-
Express the data as a percentage of the migration observed with the agonist alone.
-
Plot the percentage of inhibition against the logarithm of the antagonist concentration to determine the IC50 value.
-
Visualizations
CXCR2 Signaling Pathway
Caption: CXCR2 signaling cascade and the inhibitory action of antagonist 7.
Troubleshooting Workflow for Low Potency
Caption: A logical workflow for troubleshooting low potency observations.
Experimental Workflow for Antagonist IC50 Determination
Caption: Step-by-step workflow for determining antagonist IC50.
References
Validation & Comparative
Validating the Efficacy of CXCR2 Antagonist 7 in Primary Human Neutrophils: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of CXCR2 antagonist 7 with other commercially available and clinically tested CXCR2 antagonists. The data presented herein is intended to assist researchers in evaluating the efficacy of these compounds in modulating primary human neutrophil functions. The experimental protocols detailed below provide a framework for the independent validation of these findings.
Introduction to CXCR2 and its Role in Neutrophil Function
The C-X-C chemokine receptor 2 (CXCR2) is a G protein-coupled receptor predominantly expressed on the surface of neutrophils.[1] It plays a critical role in mediating neutrophil recruitment to sites of inflammation by binding to several ELR+ chemokines, most notably CXCL8 (IL-8).[1][2] Upon activation, CXCR2 triggers a cascade of intracellular signaling events leading to chemotaxis, degranulation (release of cytotoxic enzymes like elastase), and calcium mobilization, all of which are essential for the neutrophil's role as a first responder in the innate immune system.[3] Dysregulated CXCR2 signaling is implicated in various inflammatory diseases, making it a key therapeutic target.[2][3] CXCR2 antagonists aim to block this signaling, thereby reducing neutrophil-mediated inflammation.[2]
Comparative Efficacy of CXCR2 Antagonists
The following tables summarize the available quantitative data on the efficacy of this compound and other selected antagonists in inhibiting key functions of primary human neutrophils. It is important to note that the data for this compound is derived from manufacturer-provided information and awaits independent verification in peer-reviewed studies. The comparative data for other antagonists has been compiled from various scientific publications. Direct comparison of absolute values should be approached with caution due to potential variations in experimental conditions between studies.
Table 1: Inhibition of Neutrophil Chemotaxis
| Antagonist | Chemoattractant | Assay Type | IC50 (nM) | Source |
| This compound | Not Specified | Not Specified | Not Available | - |
| AZD5069 | CXCL1 | CD11b expression | single-digit nM | [4] |
| RIST4721 | KC (murine CXCL1) | Boyden Chamber | ~17-20 | [4][5] |
| Navarixin (MK-7123/SCH-527123) | IL-8 (CXCL8) | Chemotaxis | 2.6 | [6] |
Table 2: Inhibition of Neutrophil Degranulation (Elastase Release)
| Antagonist | Stimulus | Assay Type | % Inhibition (Concentration) | Source |
| This compound | Not Specified | Not Specified | Not Available | - |
| AZD5069 | E. coli | Elastase Release | Not significantly affected | [7][8] |
| RIST4721 | Not Specified | Not Specified | Not specified to be inhibited | [9] |
| Navarixin (MK-7123/SCH-527123) | Not Specified | Not Specified | Not Available | - |
Table 3: Inhibition of Calcium Mobilization
| Antagonist | Ligand | Assay Type | IC50 (nM) | Source |
| This compound | Not Specified | Calcium Flux | 660 | [10][11] |
| AZD5069 | IL-8 | Calcium Flux | Not Available | - |
| RIST4721 | Not Specified | Not Specified | Not Available | - |
| Navarixin (MK-7123/SCH-527123) | IL-8 | Calcium Flux | Not Available | - |
| SB 265610 (for comparison) | IL-8 | Calcium Flux | 7.7 | [12] |
Signaling Pathways and Experimental Workflow
To visually represent the biological context and experimental design, the following diagrams were generated using Graphviz.
References
- 1. The role of CXCR2 in acute inflammatory responses and its antagonists as anti-inflammatory therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What CXCR2 antagonists are in clinical trials currently? [synapse.patsnap.com]
- 3. rupress.org [rupress.org]
- 4. CXCR2 Antagonist RIST4721 Acts as a Potent Chemotaxis Inhibitor of Mature Neutrophils Derived from Ex Vivo-Cultured Mouse Bone Marrow - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. selleckchem.com [selleckchem.com]
- 7. The effect of a selective CXCR2 antagonist (AZD5069) on human blood neutrophil count and innate immune functions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The effect of a selective CXCR2 antagonist (AZD5069) on human blood neutrophil count and innate immune functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. researchgate.net [researchgate.net]
A Comparative Analysis of the CXCR2 Antagonists Danirixin and AZD5069
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two prominent small molecule antagonists of the C-X-C motif chemokine receptor 2 (CXCR2): Danirixin (formerly GSK1325756) and AZD5069. By targeting CXCR2, a key receptor in the chemotaxis of neutrophils, these compounds represent a therapeutic strategy for a variety of inflammatory diseases and cancer. This document synthesizes preclinical and clinical data to offer an objective comparison of their performance, supported by experimental data and detailed methodologies.
Biochemical and Pharmacological Profile
Both Danirixin and AZD5069 are potent and selective antagonists of the human CXCR2 receptor. They function by competitively inhibiting the binding of endogenous CXCR2 ligands, such as CXCL8 (IL-8), thereby blocking downstream signaling and neutrophil migration. The following table summarizes their key biochemical and in vitro pharmacological properties.
| Parameter | Danirixin (GSK1325756) | AZD5069 |
| Mechanism of Action | Competitive, reversible antagonist | Reversible antagonist |
| Binding Affinity (pIC50) | 7.9 (for binding to human CXCR2) | 9.1 (for inhibition of radiolabeled CXCL8 binding to human CXCR2)[1] |
| Potency (IC50) | 12.5 nM (for CXCL8 binding)[2] | 0.79 nM[3] |
| Functional Antagonism (pA2) | 8.44 (against CXCL8 in Ca2+ mobilization assay) | ~9.6 (inhibition of neutrophil chemotaxis)[1] |
| Selectivity | 78-fold selective for CXCR2 over CXCR1 | >150-fold selective for CXCR2 over CXCR1 and CCR2b[3] |
| Reversibility | Fully reversible in washout experiments[4] | Slowly reversible, with time and temperature dependence[1] |
Preclinical Efficacy
Preclinical studies have demonstrated the anti-inflammatory effects of both Danirixin and AZD5069 in various in vitro and in vivo models. These studies have primarily focused on their ability to inhibit neutrophil activation and migration.
| Assay | Danirixin (GSK1325756) | AZD5069 |
| Inhibition of Neutrophil Activation (CD11b expression, pIC50) | 6.3 (in human whole blood)[4] | Not explicitly reported in pIC50, but shown to inhibit CD11b surface expression at concentrations consistent with its binding potency.[3] |
| Inhibition of Neutrophil Chemotaxis | Blocks chemotaxis in response to CXCR2 ligands. | Inhibits neutrophil chemotaxis with a pA2 of approximately 9.6.[1] |
| In Vivo Efficacy (Rat LPS-induced lung neutrophilia) | ED50 of 1.4 mg/kg (oral administration)[4] | Orally administered AZD5069 blocked inhaled-LPS induced lung and blood neutrophilia.[3] |
| In Vivo Efficacy (Rat ozone challenge) | ED50 of 16 mg/kg (oral administration)[4] | Not reported. |
Clinical Trial Data
Both Danirixin and AZD5069 have been evaluated in clinical trials for various inflammatory conditions, most notably chronic obstructive pulmonary disease (COPD) and asthma. The results of these trials have provided valuable insights into their therapeutic potential and safety profiles in humans.
| Indication | Danirixin (GSK1325756) | AZD5069 |
| COPD | A Phase 2 study showed improvements in respiratory symptoms and health status, with a potential reduction in the duration of exacerbations.[5] However, a subsequent Phase 2b trial did not show improvements in respiratory symptoms or exacerbation rates and noted an increased incidence of exacerbations in the treatment groups.[6] | A Phase 2a study in patients with moderate to severe COPD found that AZD5069 was well-tolerated and reduced the number of neutrophils in the blood. |
| Asthma | Not a primary focus of reported clinical trials. | In a study of severe asthmatics, AZD5069 did not reduce the rate of exacerbations or improve FEV1.[3] |
| Bronchiectasis | Not reported. | A statistically significant (69%) reduction in sputum neutrophils was observed in bronchiectasis patients after treatment with 80mg BID for 4 weeks.[3] |
| Influenza | A Phase 2b study in hospitalized influenza patients was terminated early due to low enrollment, limiting the interpretation of efficacy results. The safety profile was consistent with previous studies.[7] | Not reported. |
| Safety Profile | Generally well-tolerated in early studies.[5][7] The later Phase 2b COPD trial raised concerns about an increased risk of exacerbations.[6] | Administered to healthy volunteers and patients with various respiratory diseases with no major clinically significant adverse effects reported. A reversible reduction in blood neutrophil counts is a known on-target effect.[3] |
Signaling Pathways and Experimental Workflows
To provide a deeper understanding of the mechanism of action and the experimental approaches used to evaluate these antagonists, the following diagrams illustrate the CXCR2 signaling pathway and a typical experimental workflow for antagonist characterization.
Caption: CXCR2 Signaling Pathway.
Caption: Experimental Workflow for CXCR2 Antagonist Development.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols used in the characterization of CXCR2 antagonists.
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for the CXCR2 receptor.
Methodology:
-
Membrane Preparation: Membranes are prepared from cells overexpressing the human CXCR2 receptor (e.g., HEK293-CXCR2 cells).
-
Assay Setup: The assay is typically performed in a 96-well plate format. Each well contains the cell membranes, a radiolabeled CXCR2 ligand (e.g., ¹²⁵I-CXCL8), and varying concentrations of the unlabeled test compound.
-
Incubation: The plate is incubated to allow the binding reaction to reach equilibrium.
-
Separation of Bound and Free Ligand: The contents of each well are rapidly filtered through a glass fiber filter, which traps the membranes with the bound radioligand. Unbound radioligand passes through the filter.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data are used to generate a competition binding curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
Neutrophil Chemotaxis Assay
Objective: To assess the ability of a test compound to inhibit the migration of neutrophils towards a CXCR2 ligand.
Methodology:
-
Neutrophil Isolation: Neutrophils are isolated from fresh human whole blood using density gradient centrifugation.
-
Transwell System: A transwell migration system is used, which consists of an upper and a lower chamber separated by a microporous membrane.
-
Assay Setup: The lower chamber is filled with a medium containing a CXCR2 ligand (e.g., CXCL8) as a chemoattractant. The isolated neutrophils, pre-incubated with varying concentrations of the test compound or vehicle control, are placed in the upper chamber.
-
Incubation: The plate is incubated to allow the neutrophils to migrate through the membrane towards the chemoattractant.
-
Quantification of Migration: The number of neutrophils that have migrated to the lower chamber is quantified, typically by cell counting using a hemocytometer or an automated cell counter.
-
Data Analysis: The percentage of inhibition of chemotaxis at each concentration of the test compound is calculated relative to the vehicle control. An IC50 value for the inhibition of chemotaxis can then be determined.
Neutrophil Activation Assay (CD11b Expression)
Objective: To measure the effect of a test compound on the activation-induced upregulation of the cell surface marker CD11b on neutrophils.
Methodology:
-
Whole Blood or Isolated Neutrophils: The assay can be performed using either fresh human whole blood or isolated neutrophils.
-
Incubation with Antagonist: The blood or isolated neutrophils are pre-incubated with various concentrations of the test compound or a vehicle control.
-
Stimulation: The cells are then stimulated with a CXCR2 ligand (e.g., CXCL1 or CXCL8) to induce neutrophil activation.
-
Immunostaining: The cells are stained with a fluorescently labeled monoclonal antibody specific for CD11b.
-
Flow Cytometry: The expression of CD11b on the surface of the neutrophils is quantified by flow cytometry, which measures the mean fluorescence intensity (MFI) of the stained cells.
-
Data Analysis: The inhibition of CD11b upregulation by the test compound is calculated, and an IC50 value is determined.
References
- 1. researchgate.net [researchgate.net]
- 2. Design, Synthesis, and Application of Fluorescent Ligands Targeting the Intracellular Allosteric Binding Site of the CXC Chemokine Receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. AZD5069 [openinnovation.astrazeneca.com]
- 4. Trends in application of advancing computational approaches in GPCR ligand discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. publications.ersnet.org [publications.ersnet.org]
- 6. CXCR2 antagonist for patients with chronic obstructive pulmonary disease with chronic mucus hypersecretion: a phase 2b trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficacy and Safety of Danirixin (GSK1325756) Co-administered With Standard-of-Care Antiviral (Oseltamivir): A Phase 2b, Global, Randomized Study of Adults Hospitalized With Influenza - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of CXCR2 antagonists, with a primary focus on Navarixin (also known as SCH 527123 or MK-7123). Due to the limited public availability of comprehensive data on a specific molecule designated "CXCR2 antagonist 7," this guide will leverage Navarixin as the primary subject and draw comparisons with other notable CXCR2 antagonists where data is available. This approach will provide a thorough understanding of the pharmacological profile and therapeutic potential of CXCR2 inhibition.
The chemokine receptor CXCR2 is a G-protein coupled receptor that plays a pivotal role in the recruitment of neutrophils to sites of inflammation.[1] Its involvement in various inflammatory diseases and cancer has made it a significant target for therapeutic intervention.[1][2][3] This guide will delve into the quantitative data, experimental methodologies, and signaling pathways associated with CXCR2 antagonism.
Data Presentation: Quantitative Comparison of CXCR2 Antagonists
The following tables summarize the available quantitative data for Navarixin and other selected CXCR2 antagonists to facilitate a clear comparison of their biochemical and pharmacological properties.
Table 1: In Vitro Potency and Binding Affinity of CXCR2 Antagonists
| Compound | Target(s) | Assay Type | Species | Potency (IC50/Kd) | Reference |
| Navarixin (SCH 527123) | CXCR1/CXCR2 | Radioligand Binding (Kd) | Cynomolgus Monkey | CXCR1: 41 nM | [4] |
| Mouse | CXCR2: 0.20 nM | [4] | |||
| Rat | CXCR2: 0.20 nM | [4] | |||
| Cynomolgus Monkey | CXCR2: 0.08 nM | [4] | |||
| CXCR1/CXCR2 | Inhibition of Chemotaxis (IC50) | Human | CXCR2: 2.6 nM, CXCR1: 36 nM | [5] | |
| This compound (compound 19) | CXCR2 | Binding Affinity (IC50) | Not Specified | 44 nM | [6] |
| AZD5069 | CXCR2 | Functional (Calcium Flux) | Human | Potent inhibition (exact value not specified) | |
| Reparixin | CXCR1/CXCR2 | Not Specified | Not Specified | Not Specified | [2] |
Table 2: In Vivo Efficacy of Navarixin in Preclinical Models
| Animal Model | Condition | Dosing | Key Findings | Reference |
| Mice | LPS-induced pulmonary neutrophilia | 0.1-10 mg/kg, p.o. | ED50 = 1.2 mg/kg | [4] |
| LPS-induced goblet cell hyperplasia | 1-3 mg/kg, p.o. | 32-38% inhibition | [4] | |
| Rats | LPS-induced pulmonary neutrophilia | 0.1-3 mg/kg, p.o. | ED50 = 1.8 mg/kg | [4] |
| LPS-induced increase in BAL mucin | 0.1-3 mg/kg, p.o. | ED50 = 0.1 mg/kg | [4] |
Table 3: Overview of Selected Navarixin Clinical Trials
| Clinical Trial ID | Phase | Condition(s) | Key Outcomes/Status | Reference |
| NCT03473925 | 2 | Advanced/Metastatic Solid Tumors (CRPC, MSS CRC, NSCLC) in combination with Pembrolizumab | Did not demonstrate sufficient efficacy; manageable safety profile. Maximal reductions in absolute neutrophil count were observed. | [7][8][9] |
| NCT01006616 | 2 | Chronic Obstructive Pulmonary Disease (COPD) | Showed some improvement in lung function but was associated with a decrease in absolute peripheral neutrophil count. | [10] |
| NCT00632502 | 2 | Severe Neutrophilic Asthma | Reduced sputum myeloperoxidase, IL-8, elastase, and neutrophil numbers, but no significant improvement in respiratory parameters. | [11] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental data. Below are representative protocols for key assays used in the characterization of CXCR2 antagonists.
Radioligand Binding Assay for CXCR2
This protocol is a generalized procedure for determining the binding affinity of a compound to the CXCR2 receptor.
Objective: To determine the dissociation constant (Kd) or the inhibitory constant (Ki) of a test compound for the CXCR2 receptor.
Materials:
-
HEK293 cells stably expressing human CXCR2.
-
Radiolabeled CXCR2 ligand (e.g., [125I]-CXCL8).
-
Binding buffer (e.g., 25 mM HEPES, 150 mM NaCl, 1 mM CaCl2, 5 mM MgCl2, 0.1% BSA, pH 7.4).
-
Test compound (e.g., Navarixin) at various concentrations.
-
Non-specific binding control (a high concentration of a non-radiolabeled CXCR2 ligand).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Cell Membrane Preparation: Culture HEK293-CXCR2 cells and harvest them. Homogenize the cells in a lysis buffer and centrifuge to pellet the cell membranes. Resuspend the membrane pellet in the binding buffer.
-
Binding Reaction: In a 96-well plate, add the cell membrane preparation, the radiolabeled ligand at a fixed concentration (typically near its Kd), and varying concentrations of the test compound.
-
Incubation: Incubate the plate at a specific temperature (e.g., 4°C or room temperature) for a set duration (e.g., 90 minutes) to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Use non-linear regression to fit the data to a sigmoidal dose-response curve and determine the IC50 value. The Ki can be calculated from the IC50 using the Cheng-Prusoff equation.
Neutrophil Chemotaxis Assay (Boyden Chamber Assay)
This protocol outlines a common method for assessing the ability of a compound to inhibit neutrophil migration towards a chemoattractant.
Objective: To measure the in vitro effect of a CXCR2 antagonist on neutrophil chemotaxis.
Materials:
-
Freshly isolated human neutrophils.
-
Boyden chamber apparatus with a microporous membrane (e.g., 3-5 µm pore size).
-
Chemoattractant (e.g., CXCL8/IL-8).
-
Test compound (e.g., Navarixin).
-
Assay medium (e.g., RPMI with 0.1% BSA).
-
Staining solution (e.g., Diff-Quik).
-
Microscope.
Procedure:
-
Neutrophil Isolation: Isolate neutrophils from fresh human peripheral blood using density gradient centrifugation.
-
Compound Pre-incubation: Resuspend the isolated neutrophils in the assay medium and pre-incubate them with various concentrations of the test compound or vehicle control for a specified time (e.g., 30 minutes at 37°C).
-
Assay Setup: Place the chemoattractant in the lower wells of the Boyden chamber. Place the microporous membrane over the lower wells.
-
Cell Addition: Add the pre-incubated neutrophil suspension to the upper wells of the chamber.
-
Incubation: Incubate the chamber at 37°C in a humidified 5% CO2 incubator for a period that allows for cell migration (e.g., 60-90 minutes).
-
Cell Staining and Quantification: After incubation, remove the membrane, fix it, and stain it to visualize the migrated cells on the underside of the membrane. Count the number of migrated cells in several high-power fields for each well using a microscope.
-
Data Analysis: Calculate the percentage of inhibition of chemotaxis for each concentration of the test compound compared to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.
Mandatory Visualization
CXCR2 Signaling Pathway
The following diagram illustrates the major signaling cascades initiated upon the activation of the CXCR2 receptor by its chemokine ligands.
Caption: Overview of the CXCR2 signaling cascade.
Experimental Workflow: Neutrophil Chemotaxis Assay
The diagram below outlines the key steps involved in a typical neutrophil chemotaxis experiment.
Caption: Workflow for a neutrophil chemotaxis assay.
References
- 1. What CXCR2 antagonists are in clinical trials currently? [synapse.patsnap.com]
- 2. Scholars@Duke grant: A Phase II Study of Navarixin (MK-7123) in Combination with Pembrolizumab (MK-3475) in Participants with Selected Advanced/Metastatic Solid Tumors [scholars.duke.edu]
- 3. Detecting and measuring of GPCR signaling – comparison of human induced pluripotent stem cells and immortal cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Facebook [cancer.gov]
- 5. Protocol for Detection of IL-8 Activity by Neutrophil Chemotaxis Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. Analysis of Neutrophil Polarization and Chemotaxis | Springer Nature Experiments [experiments.springernature.com]
- 7. app.jove.com [app.jove.com]
- 8. pubcompare.ai [pubcompare.ai]
- 9. GPCR Signaling Assays [france.promega.com]
- 10. CXCR2 antagonists for the treatment of pulmonary disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. AZD5069 [openinnovation.astrazeneca.com]
"cross-reactivity of CXCR2 antagonist 7 with other chemokine receptors"
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of CXCR2 Antagonist Selectivity with Supporting Experimental Data.
This guide provides a comparative analysis of the cross-reactivity of selected CXCR2 antagonists with other chemokine receptors. The data presented is essential for researchers and drug development professionals to evaluate the selectivity and potential off-target effects of these compounds. The information is organized into clear data tables, detailed experimental protocols, and illustrative signaling pathway diagrams to facilitate a comprehensive understanding.
While the specific "CXCR2 antagonist 7" was not identified as a publicly known compound, this guide focuses on well-characterized CXCR2 antagonists—AZD5069, Navarixin, and Reparixin—as representative examples to illustrate the principles of cross-reactivity assessment.
Data Presentation: Cross-Reactivity of CXCR2 Antagonists
The following table summarizes the inhibitory activity of selected CXCR2 antagonists against a panel of chemokine receptors. The data is presented as pIC50, IC50, or Kd values, which are common measures of antagonist potency. A higher pIC50 value and a lower IC50 or Kd value indicate greater potency. Selectivity is determined by comparing the potency of the antagonist at its primary target (CXCR2) to its potency at other receptors.
| Compound | Target Receptor | pIC50 | IC50 (nM) | Kd (nM) | Selectivity vs. CXCR2 | Reference |
| AZD5069 | CXCR2 | 8.8 - 9.1 | 0.79 | - | [1][2] | |
| CXCR1 | 6.5 | >150-fold | [1][3] | |||
| CCR2b | >150-fold | [3] | ||||
| Navarixin (MK-7123) | CXCR2 | 2.6 | 0.20 (mouse, rat), 0.08 (cyno) | - | [4][5] | |
| CXCR1 | 36 | 41 (cyno) | ~14-fold | [4][5] | ||
| Reparixin | CXCR2 | 100 - 400 | - | [6][7] | ||
| CXCR1 | 1 | ~100-400-fold (less active on CXCR2) | [6][7] |
Mandatory Visualization
Signaling Pathways
The following diagrams illustrate the generalized signaling pathways for CXCR2 and other relevant chemokine receptors. Understanding these pathways is crucial for interpreting the functional consequences of antagonist binding and cross-reactivity.
Caption: Simplified CXCR2 signaling pathway leading to chemotaxis and degranulation.
Caption: Generalized signaling cascade for various chemokine receptors.
Experimental Workflow
The following diagram outlines a typical workflow for assessing the cross-reactivity of a chemokine receptor antagonist.
Caption: Workflow for determining chemokine receptor antagonist cross-reactivity.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are generalized and may require optimization for specific cell lines and reagents.
Radioligand Binding Assay
This assay measures the ability of a test compound to displace a radiolabeled ligand from its receptor, allowing for the determination of the compound's binding affinity (Ki).
Materials:
-
HEK293 cells stably expressing the chemokine receptor of interest (e.g., CXCR2, CXCR1, CCR2, etc.)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Binding buffer (e.g., 50 mM HEPES, 1 mM CaCl2, 5 mM MgCl2, 0.5% BSA, pH 7.4)
-
Radiolabeled ligand (e.g., [¹²⁵I]-CXCL8 for CXCR1/2)
-
Test antagonist at various concentrations
-
Non-specific binding control (high concentration of unlabeled ligand)
-
96-well plates
-
Glass fiber filter mats
-
Scintillation fluid
-
Microplate scintillation counter
Protocol:
-
Cell Culture: Culture HEK293 cells expressing the target receptor to ~80-90% confluency.
-
Membrane Preparation (Optional, for membrane-based assays):
-
Harvest cells and homogenize in a cold lysis buffer.
-
Centrifuge to pellet the membranes.
-
Resuspend the membrane pellet in binding buffer.
-
-
Assay Setup:
-
In a 96-well plate, add a fixed concentration of radiolabeled ligand to each well.
-
Add serial dilutions of the test antagonist to the appropriate wells.
-
For total binding, add binding buffer instead of the antagonist.
-
For non-specific binding, add a high concentration of unlabeled ligand.
-
-
Incubation: Add the cell suspension or membrane preparation to each well. Incubate the plate at room temperature for 60-90 minutes with gentle agitation.[8]
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Dry the filter mat, add scintillation fluid, and measure the radioactivity in each filter disc using a microplate scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the antagonist.
-
Determine the IC50 value (the concentration of antagonist that inhibits 50% of specific binding) using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Calcium Mobilization Assay
This functional assay measures the ability of an antagonist to block the increase in intracellular calcium concentration induced by a chemokine agonist.
Materials:
-
Cells expressing the chemokine receptor of interest (e.g., CHO or HEK293 cells)
-
Assay buffer (e.g., HBSS with 20 mM HEPES and 0.1% BSA)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
Chemokine agonist (e.g., CXCL8 for CXCR2)
-
Test antagonist at various concentrations
-
96- or 384-well black, clear-bottom plates
-
Fluorescence microplate reader with automated injection capabilities (e.g., FLIPR)
Protocol:
-
Cell Plating: Seed cells into the 96- or 384-well plates and culture overnight.
-
Dye Loading:
-
Prepare a loading buffer containing the calcium-sensitive dye and Pluronic F-127 in assay buffer.
-
Remove the culture medium from the cells and add the loading buffer.
-
Incubate for 45-60 minutes at 37°C in the dark.
-
-
Antagonist Incubation:
-
Wash the cells with assay buffer to remove excess dye.
-
Add assay buffer containing various concentrations of the test antagonist to the wells.
-
Incubate for 15-30 minutes at room temperature.
-
-
Fluorescence Measurement:
-
Place the plate in the fluorescence microplate reader.
-
Establish a baseline fluorescence reading.
-
Inject the chemokine agonist at a predetermined EC80 concentration into the wells.
-
Immediately begin recording the fluorescence intensity over time.
-
-
Data Analysis:
-
Calculate the change in fluorescence from baseline for each well.
-
Plot the percentage of inhibition of the agonist response against the log concentration of the antagonist.
-
Determine the IC50 value using non-linear regression.
-
Chemotaxis Assay
This assay assesses the ability of an antagonist to inhibit the directed migration of cells towards a chemoattractant gradient.
Materials:
-
Chemotaxis-responsive cells (e.g., primary human neutrophils or a cell line expressing the receptor of interest)
-
Chemotaxis medium (e.g., RPMI with 0.5% BSA)
-
Chemokine chemoattractant (e.g., CXCL8)
-
Test antagonist at various concentrations
-
Chemotaxis chamber (e.g., Boyden chamber or Transwell inserts with appropriate pore size)
-
Cell counting solution (e.g., CellTiter-Glo) or a method for cell visualization and counting (e.g., microscopy with staining)
Protocol:
-
Cell Preparation: Isolate and resuspend the cells in chemotaxis medium.
-
Assay Setup:
-
Add the chemoattractant to the lower wells of the chemotaxis chamber.
-
In the upper chamber (insert), add the cell suspension pre-incubated with various concentrations of the test antagonist or vehicle control.
-
-
Incubation: Incubate the chamber at 37°C in a humidified incubator for 1-3 hours to allow for cell migration.
-
Quantification of Migration:
-
Remove the insert and wipe off the non-migrated cells from the top surface of the membrane.
-
Quantify the number of cells that have migrated to the lower chamber. This can be done by:
-
Lysing the cells in the lower chamber and measuring ATP content using a luminescent assay.
-
Staining the migrated cells on the underside of the membrane and counting them under a microscope.
-
-
-
Data Analysis:
-
Calculate the percentage of inhibition of cell migration for each antagonist concentration compared to the vehicle control.
-
Plot the percentage of inhibition against the log concentration of the antagonist.
-
Determine the IC50 value using non-linear regression.
-
References
- 1. selleckchem.com [selleckchem.com]
- 2. researchgate.net [researchgate.net]
- 3. AZD5069 [openinnovation.astrazeneca.com]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. mdpi.com [mdpi.com]
- 6. abeomics.com [abeomics.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Competitive receptor binding assay to probe for agonist binding to CXCR2 protocol v1 [protocols.io]
"validating in vitro findings of CXCR2 antagonist 7 in in vivo models"
A detailed examination of the in vivo efficacy of CXCR2 antagonists, focusing on key preclinical data from studies of AZD5069, Ladarixin, and G31P. This guide provides researchers, scientists, and drug development professionals with a comparative overview of their performance in various disease models, supported by experimental data and detailed methodologies.
The C-X-C motif chemokine receptor 2 (CXCR2) has emerged as a critical regulator of inflammatory responses and is implicated in the pathogenesis of a wide range of diseases, including inflammatory disorders and cancer.[1] This has led to the development of numerous CXCR2 antagonists aimed at modulating its signaling pathway. This guide provides a comparative analysis of the in vivo findings for three such antagonists: AZD5069, Ladarixin, and G31P, offering insights into their therapeutic potential.
Comparative Efficacy of CXCR2 Antagonists in In Vivo Models
The in vivo performance of AZD5069, Ladarixin, and G31P has been evaluated in various preclinical models, demonstrating their potential to mitigate inflammation and tumor progression. The following tables summarize the key quantitative data from these studies.
| Antagonist | In Vivo Model | Key Findings | Dosage and Administration |
| AZD5069 | Lipopolysaccharide (LPS)-induced lung inflammation in rats | Blocked inhaled-LPS induced lung (BAL) and blood neutrophilia.[2] | Oral administration |
| Cynomolgus Monkeys (chronic dosing) | No discernible effect on neutrophil phagocytosis response.[1] | Up to 39 weeks of dosing | |
| Human Volunteers | Reversibly reduced circulating neutrophil count from baseline by a mean of -1.67 x10⁹/L vs. 0.19 x10⁹/L for placebo on day 2.[3] | 100 mg, twice daily orally for 6 days | |
| Ladarixin | Pancreatic Cancer (CDG models with high-immunogenic potential) | Significantly reduced tumor burden as a single agent.[4] | 15 mg/kg, i.p. daily for 2 weeks |
| Pancreatic Cancer (non-immunogenic CDG models) | Significantly increased the efficacy of ICI (immune checkpoint inhibitors) in models resistant to anti-PD-1 treatment.[4] | 15 mg/kg, i.p. daily for 2 weeks | |
| Pancreatic Cancer (HIR mouse model with immunogenic human PDAC) | Showed high efficacy as a single agent and increased the antitumor effects of anti-PD-1, with a statistically significant reduction of tumor volume compared to control and single treatments.[4] | 15 mg/kg, i.p. daily for 2 weeks | |
| G31P | db/db mice (model of type 2 diabetes) | Improved hepatic insulin sensitivity, attenuated immune cell infiltration and cytokine release, and improved the ratio of M1 to M2 macrophages. | Not specified in the provided search results. |
Detailed Experimental Protocols
A comprehensive understanding of the experimental conditions is crucial for interpreting the in vivo findings. Below are detailed protocols for the key models used to evaluate the efficacy of these CXCR2 antagonists.
Lipopolysaccharide (LPS)-Induced Acute Lung Injury in Mice
This model is widely used to study acute inflammation and the effects of anti-inflammatory agents.
-
Animal Model: 8-week-old male C57BL/6J mice are used.[5]
-
Induction of Injury: Mice are randomized to receive an intratracheal instillation of either LPS (e.g., 20 μg of E. coli 055:B5 LPS in 40 μl saline) or an isovolumetric dose of phosphate-buffered saline (PBS) as a vehicle control.[5][6]
-
Antagonist Administration: For antagonists like AZD5069, oral administration is a common route.[2] Specific dosages and timing relative to LPS challenge are critical parameters. For example, a subcutaneous injection of an antagonist can be given 1 hour before the intratracheal LPS instillation.[6]
-
Assessment of Inflammation:
-
Bronchoalveolar Lavage (BALF) Analysis: At specific time points (e.g., 24 hours post-LPS), BALF is collected to measure the levels of inflammatory cells (leukocytes, polymorphonuclear neutrophils), total protein concentration, and pro-inflammatory cytokines (e.g., TNF-α, IL-6).[5][6][7]
-
Myeloperoxidase (MPO) Activity: Lung tissue is harvested to measure MPO activity, an indicator of neutrophil infiltration.[6][8]
-
Histopathology: Lung tissue is fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin) to assess lung injury, including alveolar hemorrhage and neutrophil recruitment.[9]
-
Pulmonary Function Tests: Parameters such as lung compliance and resistance are measured to assess the physiological impact of the inflammation and treatment.[5]
-
Orthotopic Pancreatic Cancer Mouse Model
This model is employed to evaluate the anti-tumor efficacy of CXCR2 antagonists in a clinically relevant setting.
-
Cell Culture: Luciferase-tagged pancreatic cancer cells (e.g., Pan02) are cultured.[10]
-
Animal Model: Immunocompromised mice (e.g., NSG mice) are typically used.[11]
-
Tumor Cell Implantation:
-
Antagonist Administration: For an antagonist like Ladarixin, intraperitoneal (i.p.) injection is a common route of administration (e.g., 15 mg/kg daily).[13]
-
Monitoring Tumor Growth and Metastasis:
-
Immunohistochemistry: Tumor tissues are analyzed by immunohistochemistry to assess markers of cell proliferation (e.g., Ki-67), and the infiltration of various immune cells.[13]
Visualizing the CXCR2 Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the underlying mechanisms and experimental procedures, the following diagrams have been generated.
Caption: CXCR2 Signaling Pathway.
Caption: In Vivo Validation Workflow.
References
- 1. The chemokine CXCR2 antagonist (AZD5069) preserves neutrophil-mediated host immunity in non-human primates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AZD5069 [openinnovation.astrazeneca.com]
- 3. The effect of a selective CXCR2 antagonist (AZD5069) on human blood neutrophil count and innate immune functions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ascopubs.org [ascopubs.org]
- 5. Lipopolysaccharide-induced murine lung injury results in long-term pulmonary changes and downregulation of angiogenic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The effects of BMS-470539 on lipopolysaccharide-induced acute lung injury [accjournal.org]
- 7. Frontiers | Tanreqing Inhibits LPS-Induced Acute Lung Injury In Vivo and In Vitro Through Downregulating STING Signaling Pathway [frontiersin.org]
- 8. lps-induced lung inflammation: Topics by Science.gov [science.gov]
- 9. Lipopolysaccharide-induced lung injury in mice. I. Concomitant evaluation of inflammatory cells and haemorrhagic lung damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. pubcompare.ai [pubcompare.ai]
- 12. Establishment of an orthotopic pancreatic cancer mouse model: Cells suspended and injected in Matrigel - PMC [pmc.ncbi.nlm.nih.gov]
- 13. CXCR1/2 dual-inhibitor ladarixin reduces tumour burden and promotes immunotherapy response in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Specificity of CXCR2 Antagonist "Compound 7" Against CXCR1: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of a highly selective CXCR2 antagonist, herein referred to as "Compound 7" from the N,N'-diarylcyanoguanidine series, against its off-target activity on the closely related CXCR1 receptor. The information presented is collated from publicly available research to assist in evaluating its potential as a specific tool for studying CXCR2-mediated signaling and as a candidate for therapeutic development.
Introduction to CXCR1 and CXCR2
The chemokine receptors CXCR1 and CXCR2 are G-protein coupled receptors (GPCRs) that play pivotal roles in inflammatory responses, primarily through the recruitment of neutrophils.[1] Both receptors are activated by the chemokine CXCL8 (Interleukin-8), a key mediator of inflammation.[2] However, CXCR2 is more promiscuous, binding to other ELR+ chemokines such as CXCL1, CXCL2, CXCL3, CXCL5, CXCL6, and CXCL7, while CXCR1 primarily binds CXCL8 and CXCL6 with high affinity.[1] This overlapping yet distinct ligand profile necessitates the development of highly selective antagonists to dissect the specific roles of each receptor in health and disease.
Comparative Analysis of CXCR2 Antagonist Specificity
The following table summarizes the in vitro potency of the selective CXCR2 antagonist "Compound 7" in comparison to other notable CXCR2 antagonists. The data highlights the varying degrees of selectivity for CXCR2 over CXCR1.
| Compound | Target(s) | CXCR1 IC50 (nM) | CXCR2 IC50 (nM) | Selectivity (CXCR1/CXCR2) | Reference |
| Compound 7 | CXCR2 | 6204 | 29 | ~214-fold | [3] |
| SB 225002 | CXCR2 | >3300 | 22 | >150-fold | [2] |
| AZD5069 | CXCR2 | ~3162 | ~16 | >100-fold | [4] |
| Navarixin (SCH-527123) | CXCR1/CXCR2 | 36 | 2.6 | ~14-fold | [5] |
| Reparixin | CXCR1/CXCR2 | 1 | 400 | 0.0025-fold (CXCR1 selective) | [5] |
Note: IC50 values can vary depending on the specific assay conditions.
Experimental Protocols
The determination of antagonist potency and selectivity relies on robust in vitro assays. Below are detailed methodologies for key experiments typically employed in the characterization of CXCR2 antagonists.
Radioligand Binding Assay
This assay measures the ability of a test compound to displace a radiolabeled ligand from its receptor, providing information on binding affinity.
Protocol:
-
Cell Culture and Membrane Preparation:
-
HEK293 cells stably transfected with human CXCR1 or CXCR2 are cultured to ~80-90% confluency.
-
Cells are harvested, washed with PBS, and centrifuged.
-
The cell pellet is resuspended in a lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4 with protease inhibitors) and homogenized.
-
The homogenate is centrifuged at low speed to remove nuclei and intact cells.
-
The supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in an assay buffer.
-
-
Binding Reaction:
-
In a 96-well plate, cell membranes expressing either CXCR1 or CXCR2 are incubated with a constant concentration of a radiolabeled ligand (e.g., [125I]-CXCL8).
-
A range of concentrations of the test antagonist (e.g., Compound 7) is added to the wells.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand.
-
The plate is incubated at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.
-
-
Detection and Data Analysis:
-
The reaction is terminated by rapid filtration through a glass fiber filter, separating bound from free radioligand.
-
The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
The data is analyzed using non-linear regression to determine the IC50 value, which is the concentration of the antagonist that inhibits 50% of the specific binding of the radioligand.
-
Calcium Mobilization Assay
This functional assay measures the antagonist's ability to block the intracellular calcium release induced by agonist binding to the Gq-coupled CXCR1 and CXCR2 receptors.
Protocol:
-
Cell Preparation:
-
HEK293 cells stably expressing either CXCR1 or CXCR2 are seeded into 96-well plates and grown overnight.
-
The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Indo-1 AM) in a suitable buffer for approximately 1 hour at 37°C.
-
After incubation, the cells are washed to remove excess dye.
-
-
Antagonist and Agonist Addition:
-
Varying concentrations of the antagonist (e.g., Compound 7) are added to the wells and incubated for a short period.
-
A fixed concentration of the agonist (e.g., CXCL8 for both CXCR1 and CXCR2, or a CXCR2-selective agonist like CXCL1) is then added to stimulate the cells.
-
-
Signal Detection and Analysis:
-
The change in intracellular calcium concentration is measured in real-time using a fluorescence plate reader.
-
The fluorescence intensity is recorded before and after the addition of the agonist.
-
The IC50 value is calculated as the concentration of the antagonist that causes a 50% reduction in the agonist-induced calcium response.
-
Visualizing Experimental and Biological Pathways
To further clarify the experimental process and the underlying biological mechanisms, the following diagrams are provided.
Caption: Experimental workflow for assessing antagonist specificity.
Caption: Simplified CXCR1 and CXCR2 signaling pathways.
Conclusion
The available data indicates that "Compound 7" from the N,N'-diarylcyanoguanidine series is a potent and highly selective antagonist of CXCR2, with over 200-fold selectivity against CXCR1. This level of specificity makes it a valuable pharmacological tool for investigating the distinct biological functions of CXCR2. For researchers in drug development, the high selectivity of this compound class represents a promising starting point for the design of novel anti-inflammatory therapeutics with a reduced potential for off-target effects on CXCR1. Further in vivo characterization is necessary to fully elucidate its therapeutic potential.
References
- 1. thno.org [thno.org]
- 2. Identification of a potent, selective non-peptide CXCR2 antagonist that inhibits interleukin-8-induced neutrophil migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. lirias.kuleuven.be [lirias.kuleuven.be]
- 4. Selective anti-CXCR2 receptor blockade by AZD5069 inhibits CXCL8-mediated pro-tumorigenic activity in human thyroid cancer cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
Safety Operating Guide
Personal protective equipment for handling CXCR2 antagonist 7
This guide provides crucial safety and logistical information for handling CXCR2 antagonist 7, a potent laboratory chemical. Adherence to these procedures is vital for ensuring personnel safety and maintaining experimental integrity. This document is intended for researchers, scientists, and drug development professionals.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive PPE strategy is mandatory to minimize exposure risk. The following table summarizes the required PPE for various laboratory activities involving this compound.
| Activity | Required Personal Protective Equipment |
| Receiving and Unpacking | - Chemotherapy-tested gloves (meeting ASTM D6978 standard)[1] - If packaging is not enclosed in plastic, an elastomeric half-mask with a multi-gas cartridge and P100 filter is recommended[1] |
| Transporting | - Chemotherapy-tested gloves[1] - A spill kit should be readily accessible[1] |
| Weighing and Aliquoting (Dry Powder) | - Double chemotherapy-tested gloves - Impervious, long-sleeved gown that closes in the back[1] - Hair and beard covers[1] - Shoe covers[1] - Eye and face protection (safety glasses with side shields or goggles, and a face shield) - NIOSH-approved respirator (e.g., N95 or higher) |
| Compounding and Solution Preparation | - Double chemotherapy-tested gloves - Impervious, long-sleeved gown that closes in the back[1] - Hair and beard covers[1] - Shoe covers[1] - Eye and face protection (safety glasses with side shields or goggles, and a face shield) - Work should be performed in a certified chemical fume hood or other appropriate containment primary engineering control (C-PEC)[1] |
| General Laboratory Handling of Solutions | - Single pair of chemotherapy-tested gloves - Laboratory coat - Safety glasses with side shields or goggles |
| Spill Cleanup | - Double chemotherapy-tested gloves - Impervious gown[1] - Eye and face protection (goggles and face shield) - Respiratory protection (as determined by the scale and nature of the spill) - A dedicated spill kit must be available[1] |
| Waste Disposal | - Double chemotherapy-tested gloves - Laboratory coat or impervious gown (depending on the nature of the waste) - Safety glasses with side shields or goggles |
Operational Plan: Safe Handling Procedures
Strict adherence to the following procedures is essential for the safe handling of this compound at every stage.
2.1. Receiving and Storage:
-
Upon receipt, inspect the package for any signs of damage or leakage. If compromised, follow spill procedures.
-
Wear appropriate PPE when unpacking chemicals[1].
-
Store this compound in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition. Recommended storage temperature is typically -20°C.
-
The storage container must be tightly sealed and clearly labeled[2].
2.2. Preparation and Use:
-
Always consult the Safety Data Sheet (SDS) before using the compound.
-
Perform all manipulations of the dry powder, such as weighing and stock solution preparation, within a certified chemical fume hood to avoid inhalation of dust.
-
Use dedicated and clearly labeled equipment (e.g., spatulas, weighing boats, glassware) for handling the antagonist.
-
Avoid the formation of dust and aerosols[2].
-
Do not eat, drink, or apply cosmetics in the laboratory[3][4].
-
Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn[4][5].
2.3. Emergency Procedures:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, while holding the eyelids open. Seek prompt medical attention[4].
-
Skin Contact: Immediately wash the affected area with soap and water. Remove contaminated clothing[4]. If irritation persists, seek medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
-
Spills: Evacuate the immediate area. Wear appropriate PPE and use a chemical spill kit to contain and clean up the spill. Absorb liquid spills with an inert material. For solid spills, carefully sweep or vacuum the material, avoiding dust generation. Place all contaminated materials in a sealed container for proper disposal.
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous waste.
3.1. Waste Segregation and Collection:
-
Solid Waste: Contaminated items such as gloves, weighing paper, and disposable labware should be collected in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Liquid Waste: Unused solutions and contaminated solvents should be collected in a separate, clearly labeled, and sealed hazardous waste container. Do not pour chemical waste down the drain[5].
-
Sharps: Contaminated needles, syringes, and other sharps must be placed in a designated sharps container.
3.2. Final Disposal:
-
All hazardous waste must be disposed of in accordance with local, state, and federal regulations.
-
Contact your institution's Environmental Health and Safety (EHS) department for specific disposal procedures and to arrange for waste pickup.
CXCR2 Signaling Pathway
The diagram below illustrates the signaling cascade initiated by the activation of the CXCR2 receptor. CXCR2 antagonists work by blocking this pathway, which is involved in neutrophil migration and activation, key components of the inflammatory response[6][7].
References
- 1. publications.ashp.org [publications.ashp.org]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. ucblueash.edu [ucblueash.edu]
- 4. artsci.usu.edu [artsci.usu.edu]
- 5. ehs.okstate.edu [ehs.okstate.edu]
- 6. The role of CXCR2 in acute inflammatory responses and its antagonists as anti-inflammatory therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | CXCR2: From Bench to Bedside [frontiersin.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
